molecular formula C9H13N3O6 B613837 EIDD-1931 CAS No. 3258-02-4

EIDD-1931

Numéro de catalogue: B613837
Numéro CAS: 3258-02-4
Poids moléculaire: 259.22 g/mol
Clé InChI: XCUAIINAJCDIPM-XVFCMESISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

N(4)-hydroxycytidine is a nucleoside analogue that is cytidine which carries a hydroxy group at the N(4)-positon. It has broad-spectrum antiviral activity against influenza, SARS-CoV , SARS-CoV-2 and MERS-CoV. It has a role as a drug metabolite, a human xenobiotic metabolite, an anticoronaviral agent and an antiviral agent. It is a nucleoside analogue and a ketoxime. It is functionally related to a cytidine.
N4-Hydroxyctidine, or EIDD-1931, is a ribonucleoside analog which induces mutations in RNA virions. N4-hydroxycytidine was first described in the literature in 1980 as a potent mutagen of bacteria and phage. It has shown antiviral activity against Venezuelan equine encephalitis virus, and the human coronavirus HCoV-NL63 in vitro. N4-hydroxycytodine has been shown to inhibit SARS-CoV-2 as well as other human and bat coronaviruses in mice and human airway epithelial cells. It is orally bioavailable in mice and distributes into tissue before becoming the active 5’-triphosphate form, which is incorporated into the genome of new virions, resulting in the accumulation of inactivating mutations. In non-human primates, N4-hydroxycytidine was poorly orally bioavailable. A [remdesivir] resistant mutant mouse hepatitis virus has also been shown to have increased sensitivity to N4-hydroxycytidine. The prodrug of N4-hydroxycytidine, [EIDD-2801], is also being investigated for its broad spectrum activity against the coronavirus family of viruses.

Propriétés

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one
Source PubChem
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InChI

InChI=1S/C9H13N3O6/c13-3-4-6(14)7(15)8(18-4)12-2-1-5(11-17)10-9(12)16/h1-2,4,6-8,13-15,17H,3H2,(H,10,11,16)/t4-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCUAIINAJCDIPM-XVFCMESISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1NO)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1NO)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20186274
Record name N(4)-Hydroxycytidine
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Molecular Weight

259.22 g/mol
Source PubChem
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CAS No.

3258-02-4
Record name N4-Hydroxycytidine
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Record name N(4)-Hydroxycytidine
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Record name N4-Hydroxycytidine
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Record name 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxyimino)-1,2,3,4-tetrahydropyrimidin-2-one
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Record name N4-HYDROXYCYTIDINE
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Foundational & Exploratory

EIDD-1931's Mechanism of Action: A Technical Guide to a Potent Ribonucleoside Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

EIDD-1931, the active metabolite of the prodrug molnupiravir, is a formidable ribonucleoside analog demonstrating broad-spectrum antiviral activity against a range of RNA viruses. Its primary mechanism of action is the induction of "lethal mutagenesis" or "error catastrophe" within the viral genome. Following cellular uptake, this compound is phosphorylated to its active triphosphate form by host cell kinases. This triphosphate metabolite is then incorporated into nascent viral RNA by the viral RNA-dependent RNA polymerase (RdRp). Due to tautomerization, this compound can be incorporated in place of either cytidine or uridine, leading to an accumulation of mutations in the viral genome with each replication cycle, ultimately resulting in the production of non-viable virions. This guide provides a comprehensive overview of the mechanism of action of this compound, including its metabolic activation, interaction with viral polymerase, and the downstream consequences for viral replication.

Introduction

This compound, chemically known as β-D-N4-hydroxycytidine (NHC), is a ribonucleoside analog that has garnered significant attention for its potent antiviral properties.[1][2] It is the active form of the orally bioavailable prodrug molnupiravir (EIDD-2801).[3][4] The mechanism of this compound is distinct from many other nucleoside analogs that act as chain terminators. Instead, it functions as a viral mutagen, driving the error rate of viral replication beyond a sustainable threshold.[2][4] This in-depth guide explores the molecular intricacies of this compound's mechanism of action, providing a valuable resource for researchers in the field of virology and antiviral drug development.

Cellular Uptake and Metabolic Activation

The journey of this compound as an antiviral agent begins with its entry into the host cell and subsequent conversion to its active form.

Cellular Uptake

This compound is recognized and transported into host cells by human equilibrative nucleoside transporters 1 and 2 (ENT1 and ENT2). This transporter-mediated uptake is a crucial step for the drug to reach the intracellular environment where viral replication occurs.

Phosphorylation Cascade

Once inside the cell, this compound undergoes a series of phosphorylation steps, catalyzed by host cell kinases, to yield its active 5'-triphosphate form, this compound-TP (also known as NHC-TP).[4][5] This multi-step process is essential for the molecule to be recognized as a substrate by the viral RdRp. Recent studies have identified Uridine-cytidine kinase 2 (UCK2) as a key enzyme responsible for the initial phosphorylation of this compound.[6][7] The subsequent phosphorylation steps to the di- and triphosphate forms are carried out by other host kinases.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space EIDD_1931_ext This compound transporter ENT1/ENT2 EIDD_1931_ext->transporter EIDD_1931_int This compound EIDD_1931_MP This compound-MP EIDD_1931_int->EIDD_1931_MP UCK2 EIDD_1931_DP This compound-DP EIDD_1931_MP->EIDD_1931_DP Host Kinases EIDD_1931_TP This compound-TP (Active Form) EIDD_1931_DP->EIDD_1931_TP Host Kinases transporter->EIDD_1931_int

Figure 1: Cellular uptake and metabolic activation of this compound.

Mechanism of Viral RNA Mutagenesis

The active this compound-TP acts as a substrate for the viral RNA-dependent RNA polymerase (RdRp), the core enzyme responsible for replicating the viral genome.

Incorporation into Nascent Viral RNA

This compound-TP is incorporated into the newly synthesized viral RNA strand.[4] A key feature of this compound is its ability to exist in two tautomeric forms. This allows it to mimic both cytidine and uridine, leading to its incorporation opposite either guanine or adenine in the template RNA strand.

Induction of Lethal Mutagenesis

The incorporation of this compound into the viral RNA does not immediately terminate chain elongation. Instead, the newly synthesized RNA strand containing this compound can then serve as a template for subsequent rounds of replication. During this process, the incorporated this compound can be read as either a cytosine or a uracil by the RdRp, leading to the introduction of mutations (transitions) in the daughter strands. This accumulation of mutations across the viral genome with each replication cycle is termed "lethal mutagenesis" or "error catastrophe," ultimately resulting in the production of non-functional viral proteins and non-viable progeny virions.[2]

G cluster_replication Viral RNA Replication Template_RNA Viral RNA Template (- strand) RdRp Viral RdRp Template_RNA->RdRp Nascent_RNA Nascent Viral RNA (+ strand with this compound) Mutated_RNA Mutated Viral RNA (- strand) Nascent_RNA->Mutated_RNA Acts as template in next replication cycle Nonviable_Virion Non-viable Virion Mutated_RNA->Nonviable_Virion Leads to non-functional proteins and progeny EIDD_TP This compound-TP EIDD_TP->RdRp RdRp->Nascent_RNA Incorporation

Figure 2: Mechanism of this compound-induced lethal mutagenesis.

Quantitative Data on Antiviral Activity

The antiviral efficacy of this compound has been quantified against a variety of RNA viruses in different cell lines. The following tables summarize the reported 50% effective concentration (EC50), 50% inhibitory concentration (IC50), and 50% cytotoxic concentration (CC50) values.

Table 1: Antiviral Activity of this compound against Coronaviruses

VirusCell LineEC50/IC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
SARS-CoV-2Vero0.3>10>33.3[8]
SARS-CoV-2Calu-30.08>10>125[8]
MERS-CoVVero0.15>10>66.7
SARS-CoVVero0.1>10>100[4]

Table 2: Antiviral Activity of this compound against Other RNA Viruses

VirusCell LineEC50/IC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Enterovirus 71 (EV-A71)RD5.13 ± 0.5680.47 ± 0.0215.69[8][9]
Enterovirus 71 (EV-A71)Vero7.04 ± 0.3814.07 ± 0.432.0[8][9]
Enterovirus 71 (EV-A71)Huh-74.43 ± 0.3334.09 ± 0.067.69[8][9]
Influenza A VirusMDCKNot Specified>100-[4]
Respiratory Syncytial Virus (RSV)HEp-20.5>100>200[4]
Ebola Virus (EBOV)Vero0.7>10>14.3[4]
Venezuelan Equine Encephalitis Virus (VEEV)Vero0.2>10>50[4]

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize the antiviral activity of this compound.

Viral Yield Reduction Assay (Plaque Assay)

This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.

Objective: To determine the concentration of this compound that reduces the production of infectious virus particles by a certain percentage (e.g., 50% or 90%).

General Protocol:

  • Cell Seeding: Plate a suitable host cell line (e.g., Vero E6 for coronaviruses) in 6- or 12-well plates to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayer with the virus at a specific multiplicity of infection (MOI), typically between 0.01 and 0.1, in the presence of serial dilutions of this compound or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the infected plates for a period that allows for one or more rounds of viral replication (e.g., 24-72 hours, depending on the virus).

  • Harvesting: Collect the supernatant containing the progeny virions.

  • Plaque Titration: Perform a plaque assay on fresh cell monolayers using serial dilutions of the harvested supernatant. This involves infecting the cells, overlaying with a semi-solid medium (e.g., agarose or methylcellulose) to restrict virus spread to adjacent cells, and incubating until visible plaques (zones of cell death) are formed.

  • Staining and Counting: Stain the cell monolayer with a dye such as crystal violet to visualize and count the plaques.

  • Data Analysis: Calculate the viral titer (Plaque Forming Units per mL or PFU/mL) for each concentration of this compound. The EC50 or EC90 is determined by plotting the percentage of viral yield reduction against the log of the drug concentration.

G cluster_workflow Viral Yield Reduction Assay Workflow A 1. Seed host cells in multi-well plates B 2. Infect cells with virus + serial dilutions of this compound A->B C 3. Incubate for one replication cycle B->C D 4. Harvest supernatant containing progeny virus C->D E 5. Perform plaque assay on fresh cells with harvested supernatant D->E F 6. Stain and count plaques E->F G 7. Calculate viral titer and determine EC50 F->G

References

β-D-N4-hydroxycytidine (NHC): A Technical Guide on its Antiviral Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

β-D-N4-hydroxycytidine (NHC), the active metabolite of the prodrug molnupiravir (EIDD-2801), is a potent, orally bioavailable ribonucleoside analog with broad-spectrum antiviral activity against a range of RNA viruses.[1][2][3] This technical guide provides an in-depth overview of the core antiviral properties of NHC, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation. The information presented is intended to support researchers, scientists, and drug development professionals in their efforts to understand and advance the therapeutic potential of NHC and related compounds.

Mechanism of Action: Lethal Mutagenesis

The primary antiviral mechanism of NHC is "lethal mutagenesis" or "error catastrophe".[3][4] Unlike chain-terminating nucleoside analogs, NHC is incorporated into the nascent viral RNA by the viral RNA-dependent RNA polymerase (RdRp) and does not immediately halt chain elongation.[5][6]

Once incorporated, the N4-hydroxy group of NHC can exist in two tautomeric forms. This allows it to mimic both cytidine and uridine, leading to ambiguous base pairing during subsequent rounds of viral replication.[3] This introduction of a high number of mutations throughout the viral genome ultimately results in non-viable viral progeny.[4]

Below is a signaling pathway diagram illustrating the intracellular conversion of the prodrug molnupiravir to its active form and its subsequent mechanism of action.

NHC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Molnupiravir Molnupiravir (EIDD-2801) NHC β-D-N4-hydroxycytidine (NHC) Molnupiravir->NHC Esterases NHC_MP NHC-Monophosphate NHC->NHC_MP Host Kinases NHC_DP NHC-Diphosphate NHC_MP->NHC_DP NHC_TP NHC-Triphosphate (Active Form) NHC_DP->NHC_TP Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) NHC_TP->Viral_RdRp Mutated_RNA Mutated Viral RNA Viral_RdRp->Mutated_RNA Incorporation of NHC Viral_RNA Viral RNA Viral_RNA->Viral_RdRp Error_Catastrophe Error Catastrophe & Viral Inactivation Mutated_RNA->Error_Catastrophe

Caption: Intracellular activation and mechanism of action of NHC.

Quantitative Antiviral Activity

The tables below summarize the in vitro efficacy and cytotoxicity of NHC and its derivatives against various RNA viruses.

Table 1: Antiviral Activity of NHC against Coronaviruses

VirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
SARS-CoV-2Vero0.3>10>33.3[7]
SARS-CoV-2Calu-30.08>10>125[2]
SARS-CoV-2Vero E63.50 (for an NHC analog)>100>28.6[3]
MERS-CoVHAE culturesNot specifiedNot specifiedNot specified[8]

Table 2: Antiviral Activity of NHC against Other RNA Viruses

VirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Influenza A (H1N1)Vero5.80 (for an NHC analog)>100>17.2[3]
Influenza A (H3N2)Vero7.30 (for an NHC analog)>100>13.7[3]
Influenza BVero3.40 (for an NHC analog)>100>29.4[3]
DENV-2imHC3.95 (for an NHC analog)>100>25.3[3]
DENV-2imHCNot specified>100Not specified[9]
ZIKVimHCNot specified>100Not specified[9]
CHIKVVeroNot specified>100Not specified[9]
RSV-AHEp-2Not specified>100Not specified[9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antiviral properties of NHC.

Antiviral Activity Assay (Plaque Reduction Assay)

This assay determines the concentration of a compound required to reduce the number of viral plaques by 50% (EC50).

Materials:

  • Vero E6 cells (or other susceptible cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Virus stock of known titer (e.g., SARS-CoV-2)

  • β-D-N4-hydroxycytidine (NHC)

  • Overlay medium (e.g., 1.2% Avicel RC-591 in DMEM)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Phosphate-buffered saline (PBS)

  • 6-well or 24-well plates

Procedure:

  • Seed 6-well or 24-well plates with Vero E6 cells and grow to 90-100% confluency.[10]

  • Prepare serial dilutions of NHC in serum-free DMEM.

  • Aspirate the growth medium from the cell monolayers and wash with PBS.

  • Infect the cells with virus at a multiplicity of infection (MOI) that will produce countable plaques (e.g., 100 plaque-forming units [PFU]/well).[11]

  • Incubate for 1 hour at 37°C to allow for viral adsorption.[11]

  • Remove the viral inoculum and wash the cells with PBS.

  • Add the NHC dilutions to the respective wells. Include a virus-only control (no drug) and a cell-only control (no virus, no drug).

  • Overlay the cells with the overlay medium containing the corresponding concentration of NHC.[10]

  • Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (e.g., 48-72 hours).

  • After incubation, fix the cells with 10% formaldehyde for at least 30 minutes.[10]

  • Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.[10]

  • Gently wash the wells with water and allow them to dry.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each NHC concentration compared to the virus-only control.

  • Determine the EC50 value by plotting the percentage of plaque reduction against the log of the NHC concentration and fitting the data to a dose-response curve.[12]

Viral Load Quantification by qRT-PCR

This method quantifies the amount of viral RNA in a sample following treatment with NHC.

Materials:

  • Viral RNA extraction kit

  • Reverse transcriptase

  • qPCR master mix with a fluorescent dye (e.g., SYBR Green or TaqMan probe)

  • Primers and probe specific to the target viral gene

  • Real-time PCR instrument

  • Nuclease-free water

Procedure:

  • Infect cells with the virus and treat with various concentrations of NHC as described in the antiviral activity assay.

  • At a specified time post-infection, harvest the cell supernatant or cell lysate.

  • Extract viral RNA from the samples using a commercial viral RNA extraction kit according to the manufacturer's instructions.

  • Perform reverse transcription to synthesize complementary DNA (cDNA) from the extracted viral RNA.

  • Set up the qPCR reaction by combining the cDNA, qPCR master mix, specific primers, and probe (if using a TaqMan assay).

  • Run the qPCR reaction in a real-time PCR instrument using an appropriate thermal cycling protocol.

  • Generate a standard curve using known quantities of a plasmid containing the target viral gene sequence.

  • Quantify the viral RNA in the samples by comparing their Ct values to the standard curve.[13]

  • Analyze the reduction in viral load for each NHC concentration compared to the untreated control.

NHC-TP Incorporation Assay by Viral RdRp

This biochemical assay directly measures the incorporation of the active form of NHC (NHC-TP) into an RNA strand by the viral RdRp.

Materials:

  • Purified viral RdRp complex (e.g., SARS-CoV-2 nsp12/nsp7/nsp8)

  • RNA primer/template duplex

  • NHC-triphosphate (NHC-TP)

  • Natural ribonucleoside triphosphates (ATP, CTP, GTP, UTP)

  • Radiolabeled nucleotide (e.g., [α-32P]NTP) or fluorescently labeled primer

  • Reaction buffer

  • Denaturing polyacrylamide gel

  • Phosphorimager or fluorescence scanner

Procedure:

  • Set up the reaction mixture containing the purified RdRp, RNA primer/template, and reaction buffer.

  • Initiate the reaction by adding a mixture of NTPs, including NHC-TP and a radiolabeled or fluorescently labeled nucleotide.

  • Incubate the reaction at the optimal temperature for the RdRp (e.g., 37°C) for a defined period.

  • Stop the reaction by adding a quenching buffer (e.g., EDTA).

  • Denature the RNA products and separate them by size using denaturing polyacrylamide gel electrophoresis.

  • Visualize the RNA products using a phosphorimager or fluorescence scanner.

  • Analyze the gel to determine the extent of primer extension and the incorporation of NHC-monophosphate into the growing RNA chain. The efficiency of NHC-TP incorporation can be compared to that of natural NTPs.[14]

Lethal Mutagenesis Assay

This assay assesses the mutagenic effect of NHC on the viral genome.

Materials:

  • Virus stock

  • Susceptible host cells

  • NHC

  • Viral RNA extraction kit

  • Reverse transcriptase and high-fidelity DNA polymerase for cDNA synthesis and amplification

  • Next-generation sequencing (NGS) platform

Procedure:

  • Passage the virus in the presence of sub-lethal concentrations of NHC for one or more rounds of replication.[15]

  • Harvest the progeny virus and extract the viral RNA.

  • Perform reverse transcription and PCR to amplify the entire viral genome or specific regions of interest.

  • Prepare the amplified DNA for NGS.

  • Sequence the viral genomes using a high-throughput sequencing platform.

  • Analyze the sequencing data to identify and quantify mutations in the viral genomes from the NHC-treated and untreated control populations.

  • Determine the mutation frequency and the types of mutations (e.g., transitions, transversions) induced by NHC treatment. An increase in G-to-A and C-to-T transitions is characteristic of NHC-induced mutagenesis.[16]

Visualized Workflows and Relationships

The following diagrams illustrate key experimental workflows and logical relationships in the study of NHC's antiviral properties.

Antiviral_Efficacy_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Cell_Culture Prepare Cell Monolayer Viral_Infection Infect Cells with Virus Cell_Culture->Viral_Infection NHC_Treatment Treat with NHC (Dose-Response) Viral_Infection->NHC_Treatment Incubation Incubate NHC_Treatment->Incubation Plaque_Assay Plaque Reduction Assay Incubation->Plaque_Assay qRT_PCR Viral Load by qRT-PCR Incubation->qRT_PCR EC50_Determination Determine EC50 Plaque_Assay->EC50_Determination qRT_PCR->EC50_Determination Animal_Model Select Animal Model (e.g., Mouse, Ferret) Infection Infect Animals Animal_Model->Infection Treatment Administer NHC Prodrug (e.g., Molnupiravir) Infection->Treatment Monitoring Monitor Clinical Signs (Weight, Symptoms) Treatment->Monitoring Viral_Titer Measure Viral Titer in Tissues Monitoring->Viral_Titer Efficacy_Evaluation Evaluate Therapeutic Efficacy Viral_Titer->Efficacy_Evaluation

Caption: Experimental workflow for assessing the antiviral efficacy of NHC.

Lethal_Mutagenesis_Process Viral_Replication Viral RNA Replication NHC_TP_Incorporation NHC-TP Incorporation by RdRp Viral_Replication->NHC_TP_Incorporation Ambiguous_Pairing Ambiguous Base Pairing (acts as C or U) NHC_TP_Incorporation->Ambiguous_Pairing Mutation_Accumulation Accumulation of Transition Mutations (G>A, C>U) Ambiguous_Pairing->Mutation_Accumulation Defective_Genomes Generation of Defective Viral Genomes Mutation_Accumulation->Defective_Genomes Loss_of_Infectivity Loss of Viral Infectivity Defective_Genomes->Loss_of_Infectivity

Caption: The process of lethal mutagenesis induced by NHC.

Potential for Host Cell Mutagenesis

A critical consideration in the development of mutagenic ribonucleosides is their potential for off-target effects on the host. Studies have shown that NHC can be metabolized to its diphosphate form, which can then be converted to the corresponding deoxyribonucleoside diphosphate by host ribonucleotide reductase. This creates a pathway for the incorporation of the mutagenic base into host cell DNA, raising concerns about potential genotoxicity.[17] Further investigation into the risk of host mutagenesis is a key area of ongoing research.

Conclusion

β-D-N4-hydroxycytidine is a promising broad-spectrum antiviral agent that acts through a mechanism of lethal mutagenesis. Its efficacy against a variety of RNA viruses, including SARS-CoV-2 and influenza viruses, has been demonstrated in numerous preclinical studies. This technical guide provides a foundational understanding of NHC's antiviral properties, supported by quantitative data and detailed experimental methodologies, to aid in the continued research and development of this and similar antiviral compounds. Careful consideration of its potential for host cell mutagenesis is essential for its safe and effective clinical application.

References

The Antiviral Mechanism of EIDD-1931: A Technical Guide to Lethal Mutagenesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core antiviral mechanism of EIDD-1931, the active metabolite of the prodrug molnupiravir. This compound functions through a process known as lethal mutagenesis, a potent strategy for inhibiting the replication of a broad spectrum of RNA viruses. This document provides a comprehensive overview of the molecular interactions, quantitative antiviral efficacy, and the experimental methodologies used to characterize this promising antiviral agent.

The Core Mechanism: Viral Error Catastrophe

This compound is a ribonucleoside analog, specifically a derivative of cytidine, that, once inside a host cell, is metabolized into its active triphosphate form.[1] This active form, β-D-N4-hydroxycytidine (NHC) triphosphate, mimics natural ribonucleoside triphosphates and is subsequently incorporated into nascent viral RNA strands by the viral RNA-dependent RNA polymerase (RdRp).[1]

The key to this compound's mutagenic activity lies in the tautomeric nature of its N4-hydroxycytosine base.[2] This allows it to exist in two forms, one that pairs with guanosine (like cytidine) and another that pairs with adenosine (like uridine).[2] This ambiguous base-pairing capability leads to the introduction of mutations during viral RNA replication.[2] As the viral genome undergoes multiple rounds of replication in the presence of this compound, the accumulation of these mutations eventually exceeds a tolerable threshold, leading to a non-viable viral population, a phenomenon termed "error catastrophe" or lethal mutagenesis.[3]

Lethal_Mutagenesis_Mechanism cluster_host Host Cell molnupiravir Molnupiravir (EIDD-2801) eidd1931 This compound (NHC) molnupiravir->eidd1931 Esterases host_kinases Host Kinases eidd1931->host_kinases Uptake nhc_tp NHC-TP (Active Form) viral_rdrp Viral RNA-dependent RNA Polymerase (RdRp) nhc_tp->viral_rdrp Substrate Mimicry host_kinases->nhc_tp Phosphorylation mutated_rna Mutated Viral RNA viral_rdrp->mutated_rna Incorporation of NHC-MP viral_rna Viral RNA viral_rna->viral_rdrp Template nonviable_progeny Non-viable Progeny Virions mutated_rna->nonviable_progeny Error Catastrophe

Caption: Mechanism of this compound induced lethal mutagenesis.

Quantitative Data on Antiviral Activity

The antiviral potency of this compound and its prodrug, molnupiravir, has been evaluated against a range of RNA viruses in various cell lines. The following tables summarize key quantitative data from in vitro and clinical studies.

Table 1: In Vitro Antiviral Activity of this compound

VirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference(s)
SARS-CoV-2Vero0.3>10>33.3
MERS-CoVVero0.15>10>66.7
Enterovirus 71 (EV-A71)RD5.13 ± 0.5680.47 ± 0.0215.69[2]
Enterovirus 71 (EV-A71)Vero7.04 ± 0.3814.07 ± 0.432.0[2]
Enterovirus 71 (EV-A71)Huh-74.43 ± 0.3334.09 ± 0.067.69[2]

Table 2: Clinical Trial Data for Molnupiravir in COVID-19 Patients

Clinical TrialDosagePrimary EndpointOutcomeReference(s)
Phase 2a800 mgTime to viral RNA clearanceMedian 14 days in the molnupiravir group vs. 15 days in the placebo group (p=0.013).[4][4]
Phase 2a800 mgDetection of infectious virus at day 31.9% in the molnupiravir group vs. 16.7% in the placebo group (p=0.016).[4][4]
MOVe-OUT800 mgHospitalization or death within 29 days7.3% in the molnupiravir group vs. 14.1% in the placebo group (approximately 50% reduction).[5][5]
PANORAMIC800 mgTime to first recoveryMedian 9 days in the molnupiravir group vs. 15 days in the usual care group.[6][6]
PANORAMIC800 mgSARS-CoV-2 detection at day 721% in the molnupiravir group vs. 3% in the usual care group (p=0.039).[6][6]

Experimental Protocols

The characterization of this compound's antiviral activity and mechanism relies on a set of key experimental protocols. The following provides an overview of the methodologies for assessing antiviral efficacy, cytotoxicity, and viral RNA quantification.

Cell Viability and Cytotoxicity Assay (CC50 Determination)

This assay determines the concentration of the compound that causes a 50% reduction in cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[2]

  • Compound Addition: Add serial dilutions of this compound (e.g., 3-fold dilutions ranging from 200 to 0.01 µM) to the cells.[2] Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates at 37°C for a period corresponding to the antiviral assay (e.g., 72 hours).[2]

  • Viability Measurement: Assess cell viability using a commercially available kit, such as the CellTiter-Glo Luminescent Cell Viability Assay, which measures ATP levels.[2]

  • Data Analysis: Calculate the CC50 value by fitting the dose-response curve using appropriate software (e.g., Origin 9.0).[2]

Antiviral Activity Assay (EC50 Determination)

This assay determines the concentration of the compound that inhibits viral replication by 50%.

  • Cell Seeding and Infection: Seed cells in a 96-well plate as described above. Infect the cells with the virus at a predetermined multiplicity of infection (MOI) (e.g., 100x TCID50).[2]

  • Compound Treatment: Simultaneously with infection, add serial dilutions of this compound to the wells.

  • Incubation: Incubate the plates at 37°C for a duration sufficient for viral replication and cytopathic effect (CPE) development (e.g., 72 hours).[2]

  • Efficacy Measurement: Measure the antiviral effect, for example, by assessing the inhibition of virus-induced CPE using a cell viability assay as described above.[2]

  • Data Analysis: Calculate the EC50 value from the dose-response curve.[2]

Viral RNA Quantification by qRT-PCR

This method quantifies the amount of viral RNA in cells or supernatant following treatment with the antiviral compound.

  • Sample Collection and RNA Extraction: At a specific time post-infection and treatment (e.g., 30 hours), harvest the cells or supernatant.[2] Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).[7]

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.[8]

  • Quantitative PCR (qPCR): Perform qPCR using primers and probes specific to a viral gene. The amplification of the target gene is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a labeled probe.[7]

  • Data Analysis: Determine the viral RNA copy number by comparing the cycle threshold (Ct) values of the treated samples to a standard curve of known concentrations of viral RNA.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_analysis Data Analysis and Interpretation cell_culture Cell Culture (e.g., Vero, Huh-7) cc50_assay Cytotoxicity Assay (CC50) cell_culture->cc50_assay ec50_assay Antiviral Efficacy Assay (EC50) cell_culture->ec50_assay compound_prep This compound Serial Dilutions compound_prep->cc50_assay compound_prep->ec50_assay viral_stock Viral Stock (e.g., SARS-CoV-2) viral_stock->ec50_assay cc50_calc Calculate CC50 cc50_assay->cc50_calc qrt_pcr Viral RNA Quantification (qRT-PCR) ec50_assay->qrt_pcr mutagenesis_assay Mutagenesis Frequency Assay ec50_assay->mutagenesis_assay ec50_calc Calculate EC50 ec50_assay->ec50_calc viral_load_reduction Determine Viral Load Reduction qrt_pcr->viral_load_reduction mutation_frequency Determine Mutation Frequency mutagenesis_assay->mutation_frequency si_calc Calculate Selectivity Index (SI = CC50 / EC50) cc50_calc->si_calc ec50_calc->si_calc Lethal_Mutagenesis_Principle cluster_concept Concept of Lethal Mutagenesis start Initial Viral Population (Low Genetic Diversity) replication Viral Replication start->replication natural_mutation Natural Mutation Rate replication->natural_mutation eidd1931_treatment This compound Treatment replication->eidd1931_treatment below_threshold Viral Population Remains Viable (Genetic Diversity Increases) natural_mutation->below_threshold increased_mutation Increased Mutation Rate eidd1931_treatment->increased_mutation above_threshold Viral Population Becomes Non-viable (Error Catastrophe) increased_mutation->above_threshold error_threshold Error Threshold below_threshold->error_threshold Below above_threshold->error_threshold Above extinction Viral Extinction above_threshold->extinction

References

EIDD-1931: A Technical Whitepaper on Preclinical and Foundational Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EIDD-1931, also known as β-D-N4-hydroxycytidine (NHC), is a potent ribonucleoside analog with broad-spectrum antiviral activity against a range of RNA viruses. It is the active metabolite of the prodrug molnupiravir (EIDD-2801), which was developed to enhance its oral bioavailability.[1][2][3][4] Foundational research has highlighted this compound's efficacy against numerous viral pathogens, including coronaviruses, influenza viruses, and enteroviruses, positioning it as a significant compound in the landscape of antiviral drug development.[2][3][5] This technical guide provides an in-depth overview of the preclinical and foundational research on this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and the experimental methodologies employed in its evaluation.

Mechanism of Action: Viral Error Catastrophe

This compound exerts its antiviral effect through a mechanism known as "lethal mutagenesis" or "viral error catastrophe".[5][6] As a ribonucleoside analog, it mimics the natural building blocks of viral RNA.

The process unfolds in several key steps:

  • Cellular Uptake and Phosphorylation: Following administration, this compound is taken up by host cells. Inside the cell, host kinases phosphorylate this compound to its active 5'-triphosphate form, NHC-triphosphate (NHC-TP).[6][7][8]

  • Incorporation into Viral RNA: The viral RNA-dependent RNA polymerase (RdRp), the enzyme responsible for replicating the viral genome, mistakenly recognizes NHC-TP as a natural ribonucleotide (cytidine triphosphate or uridine triphosphate).[6][8] Consequently, NHC-TP is incorporated into the newly synthesized viral RNA strand.

  • Tautomerization and Mutagenesis: The incorporated NHC can exist in two tautomeric forms, allowing it to pair with either guanosine or adenosine during subsequent rounds of RNA replication.[6] This leads to a significant increase in the frequency of G-to-A and C-to-U transition mutations in the viral genome.

  • Viral Error Catastrophe: The accumulation of these mutations with each replication cycle surpasses a tolerable threshold for the virus, leading to the production of non-viable viral progeny and the ultimate extinction of the viral population.[7]

G cluster_host_cell Host Cell cluster_viral_replication Viral Replication EIDD_1931 This compound (NHC) Host_Kinases Host Kinases EIDD_1931->Host_Kinases Phosphorylation NHC_TP NHC-TP (Active Form) Host_Kinases->NHC_TP Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) NHC_TP->Viral_RdRp Incorporation Nascent_RNA Nascent Viral RNA Viral_RdRp->Nascent_RNA Mutated_RNA Mutated Viral RNA Nascent_RNA->Mutated_RNA Tautomerization and Mispairing Error_Catastrophe Viral Error Catastrophe Mutated_RNA->Error_Catastrophe Inhibition Inhibition of Viral Replication Error_Catastrophe->Inhibition Leads to EIDD_1931_entry This compound EIDD_1931_entry->EIDD_1931

Mechanism of Action of this compound.

In Vitro Antiviral Activity

This compound has demonstrated potent in vitro activity against a wide array of RNA viruses. This broad-spectrum efficacy has been consistently observed across various cell lines and viral strains.

Quantitative Data Summary

The following tables summarize the in vitro antiviral activity of this compound against key viral pathogens.

Table 1: Antiviral Activity against Coronaviruses

VirusCell LineEC50 / IC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
SARS-CoV-2Vero0.3>10>33.3[9]
SARS-CoV-2Calu-3->40-[10]
MERS-CoVCalu-3 2B40.15--[9]
MERS-CoVVero0.15>10>66.7
SARS-CoVVero 760.1--[9]
Feline Infectious Peritonitis Virus (FIPV)-0.09>100>1111[11]

Table 2: Antiviral Activity against Other RNA Viruses

VirusCell LineEC50 / IC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Enterovirus 71 (EV-A71)RD5.13 ± 0.5680.47 ± 0.0215.69[1]
Enterovirus 71 (EV-A71)Vero7.04 ± 0.3814.07 ± 0.432.0[1]
Enterovirus 71 (EV-A71)Huh-74.43 ± 0.3334.09 ± 0.067.69[1]
Venezuelan Equine Encephalitis Virus (VEEV) TC-83Vero0.426--
Crimean-Congo Hemorrhagic Fever Virus (CCHFV)Vero E65.19 ± 1.43-46.72[12]

EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration; CC50: Half-maximal cytotoxic concentration; SI: Selectivity Index (CC50/EC50).

Experimental Protocols

Cytopathic Effect (CPE) Protection Assay: This assay is commonly used to determine the antiviral activity of a compound by measuring its ability to protect cells from virus-induced death.

  • Cell Seeding: Appropriate cell lines (e.g., Vero, RD) are seeded in 96-well plates and incubated until a confluent monolayer is formed.[1]

  • Compound Dilution: this compound is serially diluted to various concentrations.

  • Infection and Treatment: The cell culture medium is removed, and cells are infected with the virus at a specific multiplicity of infection (MOI).[13] The diluted compound is then added to the wells.

  • Incubation: The plates are incubated for a defined period (e.g., 48-72 hours) to allow for viral replication and CPE development.[1][13]

  • Quantification of Cell Viability: Cell viability is assessed using a colorimetric assay, such as the CellTiter-Glo Luminescent Cell Viability Assay, which measures ATP levels.[14]

  • Data Analysis: The EC50 and CC50 values are calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[14]

G Start Start Seed_Cells Seed cells in 96-well plates Start->Seed_Cells Incubate_1 Incubate until confluent Seed_Cells->Incubate_1 Infect_Cells Infect cells with virus (e.g., MOI 0.1) Incubate_1->Infect_Cells Prepare_Dilutions Prepare serial dilutions of this compound Add_Compound Add this compound dilutions to wells Prepare_Dilutions->Add_Compound Infect_Cells->Add_Compound Incubate_2 Incubate for 48-72 hours Add_Compound->Incubate_2 Measure_Viability Measure cell viability (e.g., CellTiter-Glo) Incubate_2->Measure_Viability Calculate_EC50_CC50 Calculate EC50/CC50 values Measure_Viability->Calculate_EC50_CC50 End End Calculate_EC50_CC50->End

Workflow for a CPE Protection Assay.

Viral RNA Quantification by qRT-PCR: This method quantifies the amount of viral RNA to assess the inhibitory effect of the compound on viral replication.

  • Experimental Setup: Cells are seeded, infected, and treated with this compound as described in the CPE assay.

  • RNA Extraction: At a specific time point post-infection (e.g., 30 hours), total RNA is extracted from the cells.[14]

  • Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

  • Quantitative PCR (qPCR): The cDNA is then used as a template for qPCR with primers and probes specific to a viral gene (e.g., the N gene for SARS-CoV-2).[10]

  • Data Analysis: The amount of viral RNA is quantified and compared between treated and untreated samples to determine the extent of inhibition.[14]

In Vivo Efficacy

The antiviral activity of this compound and its prodrug, molnupiravir (EIDD-2801), has been evaluated in various animal models, demonstrating significant therapeutic potential.

Key Findings in Animal Models
  • Coronavirus Models (Mice): In mouse models of SARS-CoV and MERS-CoV infection, both prophylactic and therapeutic oral administration of EIDD-2801 improved pulmonary function, reduced virus titers in the lungs, and mitigated body weight loss.[5] For SARS-CoV, a therapeutic dose of 500 mg/kg initiated up to 48 hours post-infection was effective.[5]

  • Enterovirus Model (Mice): In a lethal EV-A71 challenge model in 1-day-old ICR suckling mice, intraperitoneal administration of this compound and EIDD-2801 (at doses up to 200 mg/kg) protected the mice from death and significantly reduced viral loads in various tissues, including the brain, heart, and lungs.[2][15]

  • Influenza and RSV Models (Mice): this compound administered at 100 and 400 mg/kg twice daily reduced lung viral titers in mouse models of respiratory syncytial virus (RSV) and H1N1 influenza A virus infection.

  • Zika Virus Model (Mice): In a fatal ZIKV challenge model in suckling mice, intraperitoneal injection of EIDD-2801 (100 mg/kg) and this compound (50 mg/kg) provided significant protection against mortality and reduced viral RNA levels in the blood.[12]

  • Venezuelan Equine Encephalitis Virus (VEEV) Model (Mice): Oral treatment with this compound (300 and 500 mg/kg, twice daily) resulted in 90% survival in mice lethally challenged with VEEV.[16]

Quantitative Data Summary

Table 3: In Vivo Efficacy of this compound and its Prodrug EIDD-2801

VirusAnimal ModelCompoundDose and RouteKey OutcomesReference
SARS-CoVC57BL/6 MiceEIDD-2801500 mg/kg, oralReduced lung hemorrhage and viral titers[5]
MERS-CoVC57BL/6 hDPP4 MiceEIDD-2801-Improved pulmonary function, reduced viral titer[5]
EV-A711-day-old ICR Suckling MiceThis compound / EIDD-2801200 mg/kg, i.p.Protected against lethal challenge, reduced viral loads in tissues[2][15]
ZIKV1-day-old ICR Suckling MiceEIDD-2801 / this compound100 mg/kg / 50 mg/kg, i.p.Protected against mortality, reduced viremia[12]
VEEVMiceThis compound300-500 mg/kg, oral90% survival rate[16]
Influenza A (H1N1)MiceThis compound100-400 mg/kg, b.i.d.Reduced lung viral titers
RSVMiceThis compound100-400 mg/kg, b.i.d.Reduced lung viral titers
Experimental Protocols

General In Vivo Efficacy Study Workflow:

  • Animal Model Selection: A suitable animal model susceptible to the virus of interest is chosen (e.g., C57BL/6 mice for SARS-CoV, ICR suckling mice for EV-A71).[2][5]

  • Acclimatization: Animals are acclimatized to the laboratory conditions before the experiment.

  • Infection: Animals are infected with a specific dose of the virus via an appropriate route (e.g., intranasal for respiratory viruses, intraperitoneal for systemic infections).[2][5]

  • Treatment: The test compound (this compound or EIDD-2801) is administered at various doses and schedules (prophylactic or therapeutic) via a specified route (e.g., oral gavage, intraperitoneal injection).[2][5] A vehicle control group is always included.

  • Monitoring: Animals are monitored daily for clinical signs of disease, such as weight loss, morbidity, and mortality.[5]

  • Sample Collection: At predetermined time points, tissues (e.g., lungs, brain) and blood are collected for virological and pathological analysis.[2]

  • Analysis: Viral load in tissues is quantified using methods like plaque assays or qRT-PCR.[2] Lung function and histopathology may also be assessed.

  • Data Interpretation: The efficacy of the treatment is determined by comparing the outcomes in the treated groups to the vehicle control group.

G Start Start Select_Model Select and acclimate animal model Start->Select_Model Group_Animals Randomize animals into treatment and control groups Select_Model->Group_Animals Infect_Animals Infect animals with virus (e.g., intranasally) Group_Animals->Infect_Animals Administer_Treatment Administer this compound/2801 or vehicle (prophylactic/ therapeutic) Infect_Animals->Administer_Treatment Monitor_Daily Daily monitoring of weight, clinical signs, and survival Administer_Treatment->Monitor_Daily Collect_Samples Collect tissue and blood samples at endpoints Monitor_Daily->Collect_Samples Analyze_Samples Analyze viral load (qRT-PCR/ plaque assay) and pathology Collect_Samples->Analyze_Samples Evaluate_Efficacy Evaluate therapeutic efficacy Analyze_Samples->Evaluate_Efficacy End End Evaluate_Efficacy->End

Workflow for a General In Vivo Efficacy Study.

Pharmacokinetics

Understanding the pharmacokinetic (PK) profile of this compound is crucial for its development as a therapeutic agent. While this compound has good oral bioavailability in rodents, its prodrug, molnupiravir (EIDD-2801), was developed to improve bioavailability in higher species, including non-human primates and humans.[1][2]

Pharmacokinetic Profile
  • Absorption and Metabolism: Molnupiravir (EIDD-2801) is rapidly absorbed and hydrolyzed by plasma esterases to release the active form, this compound.[7][8]

  • Time to Maximum Concentration (Tmax): In healthy human volunteers receiving molnupiravir, this compound appears rapidly in the plasma, with a median Tmax of 1.00 to 1.75 hours.[7]

  • Half-life (t1/2): The plasma half-life of this compound is relatively short, approximately 1 hour, although a slower elimination phase with a half-life of around 7.1 hours has been observed at higher or multiple doses.[7][17]

  • Distribution: this compound is widely distributed into various tissues where it is converted to its active triphosphate form.[7][17] Studies have shown it can reach effective levels in the brain, which is important for treating neurological infections.[11]

  • Effect of Disease States: Preclinical studies in rats have shown that various disease states can alter the pharmacokinetics of this compound. For instance, liver and gastric injury were associated with decreased plasma exposure, while kidney injury and neuropathic pain led to increased exposure.[18][19] These findings suggest that dose adjustments may be necessary for patients with certain comorbidities.[18][19]

Quantitative Data Summary

Table 4: Pharmacokinetic Parameters of this compound in Healthy Humans (Following Molnupiravir Administration)

ParameterValueConditionReference
Tmax1.00 - 1.75 hoursSingle and multiple doses[7]
t1/2~1 hourSingle dose[7]
t1/2 (slower phase)~7.1 hoursHigher/multiple doses[7]

Resistance

A key advantage of this compound's mechanism of lethal mutagenesis is that it may have a higher barrier to the development of viral resistance compared to antivirals that simply block polymerase activity. Furthermore, this compound has shown increased potency against coronaviruses that have developed resistance mutations to other nucleoside analog inhibitors like remdesivir.[5][20][21]

Conclusion

The extensive body of preclinical and foundational research on this compound firmly establishes it as a broad-spectrum antiviral agent with a novel mechanism of action. Its potent in vitro activity against a wide range of RNA viruses, coupled with significant in vivo efficacy in various animal models, underscores its therapeutic potential. The development of its prodrug, molnupiravir, successfully addressed pharmacokinetic challenges, leading to its authorization for clinical use against SARS-CoV-2. The data compiled in this technical guide highlight the robust scientific foundation supporting this compound and provide a comprehensive resource for researchers and drug development professionals in the ongoing effort to combat viral diseases.

References

An In-depth Technical Guide to β-D-N4-hydroxycytidine (EIDD-1931)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

β-D-N4-hydroxycytidine (NHC), also known as EIDD-1931, is a potent ribonucleoside analog that has demonstrated broad-spectrum antiviral activity against a range of RNA viruses. As the active metabolite of the prodrug Molnupiravir, NHC exerts its antiviral effect through a mechanism of lethal mutagenesis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of NHC. Detailed experimental protocols for its synthesis, in vitro evaluation, and quantification in biological matrices are presented to facilitate further research and development.

Chemical Structure and Physicochemical Properties

β-D-N4-hydroxycytidine is a cytidine analog characterized by a hydroxyl group at the N4 position of the cytosine base. This modification is critical to its mechanism of action.

Table 1: Chemical and Physical Properties of β-D-N4-hydroxycytidine

PropertyValueReference(s)
IUPAC Name 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one[1][2]
Synonyms This compound, NHC, N4-Hydroxycytidine[1][3]
CAS Number 3258-02-4[1][4][5]
PubChem CID 197020[1][6]
Molecular Formula C₉H₁₃N₃O₆[1][4][7]
Molecular Weight 259.22 g/mol [1][5][7]
Solubility DMSO: 10 mg/mL, 20 mg/mL, 25 mg/mLPBS (pH 7.2): 10 mg/mLWater: 15 mg/mL (with slight warming)[4][5][8]
Storage Lyophilized: -20°C, desiccated (stable for 24 months)In solution: -20°C (use within 3 months)[5]

Mechanism of Action: Lethal Mutagenesis

The antiviral activity of β-D-N4-hydroxycytidine stems from its ability to induce an "error catastrophe" during viral replication.[9] The key to this mechanism lies in the tautomeric nature of the N4-hydroxycytosine base. It can exist in two forms: an amino form that mimics cytidine and an imino form that mimics uridine.[10]

This dual identity allows the triphosphate form of NHC (NHC-TP) to be incorporated into the nascent viral RNA by the RNA-dependent RNA polymerase (RdRp) opposite either guanine (as a cytidine analog) or adenine (as a uridine analog).[11] Once incorporated, the NHC in the template strand can then direct the incorporation of either adenine or guanine in the subsequent round of replication, leading to an accumulation of G-to-A and C-to-T transition mutations throughout the viral genome.[12] This rapid increase in mutations ultimately proves lethal to the virus.

Metabolic Activation Pathway

β-D-N4-hydroxycytidine is the active metabolite of the orally administered prodrug Molnupiravir (EIDD-2801).[4][13] Molnupiravir is designed to increase the bioavailability of NHC.[14]

metabolic_activation cluster_blood Bloodstream cluster_cell Host Cell Molnupiravir Molnupiravir (EIDD-2801) (Oral Administration) NHC β-D-N4-hydroxycytidine (NHC) (this compound) Molnupiravir->NHC Esterases NHC_MP NHC-Monophosphate NHC->NHC_MP Host Kinases NHC_DP NHC-Diphosphate NHC_MP->NHC_DP NHC_TP NHC-Triphosphate (Active Form) NHC_DP->NHC_TP Incorporation Incorporation into Viral RNA by RdRp NHC_TP->Incorporation

Caption: Metabolic activation of Molnupiravir to active NHC-TP.

Antiviral Activity

β-D-N4-hydroxycytidine has demonstrated potent in vitro activity against a wide array of RNA viruses. The table below summarizes its efficacy, presented as 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) values from various studies.

Table 2: In Vitro Antiviral Activity of β-D-N4-hydroxycytidine (NHC)

VirusCell LineEC₅₀ / IC₅₀ (µM)Reference(s)
Coronaviridae
SARS-CoV-2Vero0.3[8][15]
SARS-CoV-2Calu-30.08 - 0.4[16][17]
SARS-CoV-2hACE2-A5490.1 - 3.0[16][17]
SARS-CoVVero 760.1[5][8][15]
MERS-CoVCalu-3 2B40.15[8][15]
MERS-CoVVero0.56[18]
Murine Hepatitis Virus (MHV)DBT0.17[18]
Feline Infectious Peritonitis Virus (FIPV)CRFK0.09[19]
Flaviviridae
Hepatitis C Virus (HCV)Huh-7-[2][5]
Togaviridae
Venezuelan Equine Encephalitis Virus (VEEV)Vero0.426[8]
Chikungunya Virus (CHIKV)Huh-70.8[20]
Enteroviridae
Enterovirus 71 (EV-A71)RD5.13 ± 0.56[21]
Enterovirus 71 (EV-A71)Vero7.04 ± 0.38[21]
Enterovirus 71 (EV-A71)Huh-74.43 ± 0.33[21]

Experimental Protocols

Synthesis of β-D-N4-hydroxycytidine

Several synthetic routes to NHC have been reported, commonly starting from uridine. A general approach involves the protection of the hydroxyl groups of uridine, activation of the C4 position of the pyrimidine ring, reaction with hydroxylamine, and subsequent deprotection.

Example Protocol Outline (adapted from multiple sources): [14][22][23]

  • Protection: Protect the 2', 3', and 5'-hydroxyl groups of uridine using a suitable protecting group such as tert-butyldimethylsilyl (TBDMS) chloride in the presence of imidazole in DMF.

  • C4 Activation: Activate the C4 carbonyl group of the protected uridine. This can be achieved through various methods, including:

    • Reaction with a peptide coupling agent like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) in the presence of a base like cesium carbonate.

    • Conversion to a 4-chloropyrimidinone intermediate using reagents like triphenylphosphine and carbon tetrachloride.

  • Hydroxylamine Reaction: React the activated intermediate with hydroxylamine hydrochloride in the presence of a base such as diisopropylethylamine (DIEA) to form the N4-hydroxycytidine moiety.

  • Deprotection: Remove the silyl protecting groups using a fluoride source like triethylamine trihydrofluoride (Et₃N•3HF) or ammonium fluoride to yield β-D-N4-hydroxycytidine.

  • Purification: The final product is typically purified by recrystallization or chromatography.

In Vitro Antiviral Activity Assay

A common method to assess the antiviral efficacy of NHC is the cytopathic effect (CPE) inhibition assay or a virus yield reduction assay.

General Protocol for CPE Inhibition Assay: [16][21][24][25]

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) in 96-well plates and incubate to allow for the formation of a confluent monolayer.

  • Compound Dilution: Prepare a serial dilution of β-D-N4-hydroxycytidine in cell culture medium.

  • Infection: Infect the cell monolayers with the virus at a predetermined multiplicity of infection (MOI).

  • Treatment: After a brief viral adsorption period, remove the inoculum and add the media containing the different concentrations of NHC. Include appropriate controls (virus-only and cells-only).

  • Incubation: Incubate the plates for a period sufficient for the virus to cause a visible cytopathic effect in the control wells (typically 48-72 hours).

  • CPE Assessment: Evaluate the CPE in each well, often aided by staining with a vital dye like neutral red or crystal violet.

  • Data Analysis: Determine the EC₅₀ value by plotting the percentage of CPE inhibition against the drug concentration and fitting the data to a dose-response curve.

antiviral_assay_workflow A Seed host cells in 96-well plate C Infect cells with virus (defined MOI) A->C B Prepare serial dilutions of NHC D Add NHC dilutions to infected cells B->D C->D E Incubate for 48-72 hours D->E F Assess Cytopathic Effect (CPE) E->F G Calculate EC₅₀ value F->G

References

EIDD-1931 and the Induction of Viral Error Catastrophe: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the antiviral agent EIDD-1931, the active metabolite of molnupiravir, and its role in inducing viral error catastrophe. The document outlines the molecular mechanisms, summarizes key quantitative data from preclinical and clinical studies, and details the experimental protocols used to evaluate its efficacy.

Introduction

This compound (β-D-N4-hydroxycytidine) is a ribonucleoside analog with broad-spectrum activity against a range of RNA viruses.[1][2][3] It is the active form of the prodrug molnupiravir (EIDD-2801), which was developed to improve oral bioavailability.[4] The primary mechanism of action of this compound is the induction of "viral error catastrophe," a process that drives an accumulation of mutations in the viral genome to a point that is incompatible with viral viability and propagation.[2][5][6] This guide delves into the specifics of this mechanism and the experimental evidence that substantiates it.

Mechanism of Action: Driving Lethal Mutagenesis

The antiviral activity of this compound is a multi-step process that begins with its conversion into the active triphosphate form and culminates in the generation of a non-viable viral progeny.

Following oral administration, the prodrug molnupiravir is rapidly hydrolyzed in the plasma to this compound.[4] Host cell kinases then phosphorylate this compound to its active 5'-triphosphate form, NHC-triphosphate (NHC-TP).[5] This active metabolite is a substrate for the viral RNA-dependent RNA polymerase (RdRp).[2]

The viral RdRp incorporates NHC-TP into the nascent viral RNA strand.[1] The key to this compound's mutagenic effect lies in its ability to exist in two tautomeric forms. This allows it to mimic both cytidine and uridine, leading to ambiguous base pairing during viral replication.[7] Consequently, when the viral RNA containing NHC is used as a template for further replication, the RdRp can incorporate either guanine (pairing with the cytidine-like form) or adenine (pairing with the uridine-like form) opposite the NHC residue. This results in a significant increase in G-to-A and C-to-U transitions in the viral genome.[8] The accumulation of these mutations across the viral genome ultimately leads to the production of non-functional viral proteins and prevents the assembly of viable viral particles, a state known as viral error catastrophe.[2][6]

G cluster_host_cell Host Cell cluster_outside EIDD1931 This compound (β-D-N4-hydroxycytidine) Host_Kinases Host Kinases EIDD1931->Host_Kinases Phosphorylation NHC_TP NHC-TP (Active Triphosphate Form) RdRp Viral RNA-dependent RNA Polymerase (RdRp) NHC_TP->RdRp Substrate Host_Kinases->NHC_TP Viral_RNA Nascent Viral RNA Mutated_RNA Mutated Viral RNA Template Viral_RNA->Mutated_RNA Tautomerization & Mispairing Mutated_RNA->RdRp Template for Replication RdRp->Viral_RNA Incorporation Error_Catastrophe Viral Error Catastrophe RdRp->Error_Catastrophe Accumulation of Mutations Molnupiravir Molnupiravir (Prodrug) (Oral Administration) Molnupiravir->EIDD1931 Hydrolysis in Plasma

Figure 1: Mechanism of this compound-induced viral error catastrophe.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound and its prodrug molnupiravir against various RNA viruses.

Table 1: In Vitro Antiviral Activity of this compound
VirusCell LineAssay TypeEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference(s)
MERS-CoVCalu-3 2B4Not Specified0.15>10>66.7[3]
SARS-CoVVero 76Not Specified0.1Not SpecifiedNot Specified[3]
SARS-CoV-2VeroNot Specified0.3>10>33.3[3]
Enterovirus A71 (EV-A71)RDCPE Protection5.13 ± 0.5680.47 ± 0.0215.69[8]
Enterovirus A71 (EV-A71)VeroCPE Protection7.04 ± 0.3814.07 ± 0.432.0[8]
Enterovirus A71 (EV-A71)Huh-7CPE Protection4.43 ± 0.3334.09 ± 0.067.69[8]
Feline Infectious Peritonitis Virus (FIPV)CRFKNot Specified0.09>100>1111[4]
Table 2: In Vivo Efficacy of this compound and Molnupiravir against Enterovirus A71 in a Mouse Model
CompoundDosage (mg/kg)Administration RouteOutcomeReference(s)
This compound200IntraperitonealSignificant reduction in viral loads in brain, heart, intestine, liver, limb muscle, and lung.[8]
Molnupiravir (EIDD-2801)200IntraperitonealSignificant reduction in viral loads in brain, heart, intestine, liver, limb muscle, and lung.[8]
Table 3: Virologic Outcomes from the MOVe-OUT Clinical Trial of Molnupiravir in Non-hospitalized Adults with COVID-19
ParameterMolnupiravir (800 mg twice daily for 5 days)PlaceboReference(s)
Infectious Virus Detection (Day 3) 0% of participants21% of participants[9][10]
Infectious Virus Detection (End of Treatment) Not specified2% of participants[9][10]
Median Number of Viral RNA Transition Errors 143.515[9][10]
Median Number of Viral RNA Transversion Errors 22[9][10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Antiviral Activity Assays

4.1.1. Cytopathic Effect (CPE) Protection Assay (for EC50 Determination)

This assay determines the concentration of an antiviral compound that is required to protect 50% of host cells from virus-induced cell death.

  • Cell Seeding: Host cells (e.g., RD, Vero, Huh-7) are seeded in 96-well plates and incubated to form a confluent monolayer.[8][11]

  • Compound Preparation: The test compound (this compound or molnupiravir) is serially diluted to various concentrations.

  • Infection and Treatment: The cell monolayers are infected with the virus (e.g., EV-A71) at a predetermined multiplicity of infection (MOI).[8] Immediately after infection, the different concentrations of the test compound are added to the wells. Control wells include uninfected cells (cell control) and infected cells without the compound (virus control).

  • Incubation: The plates are incubated for a period sufficient to observe significant CPE in the virus control wells (e.g., 72 hours).[8]

  • Quantification of Cell Viability: Cell viability is assessed using a colorimetric or fluorometric assay, such as the CellTiter-Glo Luminescent Cell Viability Assay.[8] This assay measures ATP levels, which correlate with the number of viable cells.

  • Data Analysis: The half-maximal effective concentration (EC50) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[8]

4.1.2. Cytotoxicity Assay (for CC50 Determination)

This assay determines the concentration of a compound that causes a 50% reduction in the viability of uninfected host cells.

  • Cell Seeding: Host cells are seeded in 96-well plates as described for the CPE assay.[1]

  • Compound Treatment: Serial dilutions of the test compound are added to the uninfected cells.

  • Incubation: The plates are incubated for the same duration as the CPE assay.

  • Quantification of Cell Viability: Cell viability is measured using a suitable assay (e.g., CellTiter-Glo).[8]

  • Data Analysis: The half-maximal cytotoxic concentration (CC50) is calculated from the dose-response curve of cell viability versus compound concentration.[8]

G cluster_workflow In Vitro Antiviral Assay Workflow A 1. Seed host cells in 96-well plates C 3. Infect cells with virus (for EC50) A->C B 2. Prepare serial dilutions of this compound D 4. Add this compound dilutions to wells B->D C->D E 5. Incubate for 48-72 hours D->E F 6. Measure cell viability (e.g., CellTiter-Glo) E->F G 7. Calculate EC50 and CC50 from dose-response curves F->G

Figure 2: General workflow for in vitro antiviral and cytotoxicity assays.
In Vivo Antiviral Efficacy in a Mouse Model

This protocol describes the evaluation of this compound and molnupiravir in a lethal enterovirus A71 (EV-A71) infection model in suckling mice.[8]

  • Animal Model: One-day-old ICR suckling mice are used for the study.[8]

  • Infection: Mice are infected with a lethal dose of EV-A71 (e.g., 10^6 PFU per mouse) via intraperitoneal injection.[8]

  • Treatment: A few hours post-infection, the mice are treated with this compound, molnupiravir, or a vehicle control (e.g., saline) via intraperitoneal injection. Treatment is administered daily for a specified period (e.g., 4 consecutive days).[8]

  • Monitoring: The body weight and survival of the mice are monitored daily.

  • Viral Load Quantification: At the end of the treatment period, mice are euthanized, and various tissues (e.g., brain, heart, intestine, liver, lung, limb muscle) are harvested. Total RNA is extracted from the tissues, and the viral RNA load is quantified using quantitative reverse transcription PCR (qRT-PCR).[8]

  • Data Analysis: The viral loads in the treated groups are compared to the vehicle control group to determine the antiviral efficacy of the compounds.

G cluster_workflow In Vivo Mouse Model Experimental Workflow A 1. Infect 1-day-old suckling mice with EV-A71 (i.p.) B 2. Administer this compound/Molnupiravir or vehicle (i.p.) daily A->B C 3. Monitor survival and body weight daily B->C D 4. Harvest tissues after treatment period B->D E 5. Extract RNA and perform qRT-PCR for viral load D->E F 6. Compare viral loads between treated and control groups E->F

Figure 3: Experimental workflow for the in vivo evaluation of this compound.
Quantification of Viral Error Induction

The MOVe-OUT clinical trial employed next-generation sequencing to assess the mutagenic effect of molnupiravir on the SARS-CoV-2 genome.[9][10]

  • Sample Collection: Nasopharyngeal swabs are collected from participants at baseline and at various time points during and after treatment.[9]

  • RNA Extraction and Sequencing: Viral RNA is extracted from the swabs, and whole-genome next-generation sequencing is performed.[10]

  • Sequence Analysis: The sequencing data is analyzed to identify single nucleotide polymorphisms (SNPs) compared to the baseline viral sequence. The frequency and type of mutations (transitions vs. transversions) are quantified.

  • Data Comparison: The number and types of mutations in the molnupiravir-treated group are compared to those in the placebo group to determine the effect of the drug on the viral mutation rate.[9][10]

Conclusion

This compound induces viral error catastrophe by acting as a fraudulent substrate for the viral RdRp, leading to an unsustainable accumulation of mutations in the viral genome. This mechanism of action has been substantiated by a robust body of in vitro, in vivo, and clinical data. The quantitative data and detailed experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on the development of novel antiviral therapies. The unique mechanism of lethal mutagenesis positions this compound as a promising agent against a variety of RNA viruses.

References

EIDD-1931: A Technical Analysis of its Broad-Spectrum Antiviral Activity Beyond Coronaviruses

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the antiviral spectrum of EIDD-1931 (β-D-N4-hydroxycytidine, also known as NHC), the active metabolite of the oral prodrug molnupiravir. While its efficacy against SARS-CoV-2 is well-documented, this paper focuses on its potent, broad-spectrum activity against a range of other significant RNA viruses. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative antiviral data, detailed experimental methodologies, and a mechanistic overview.

Introduction: The Promise of a Broad-Spectrum Antiviral

This compound is a ribonucleoside analog that has demonstrated significant inhibitory activity against a diverse array of RNA viruses. Its mechanism of action, known as lethal mutagenesis or error catastrophe, involves its incorporation into the viral RNA genome during replication. This incorporation leads to an accumulation of mutations that ultimately renders the viral population non-viable. This unique mechanism confers a high barrier to resistance and enables its broad applicability. This guide explores the quantitative evidence of its efficacy against several viral families of global health concern.

Mechanism of Action: Lethal Mutagenesis

The antiviral activity of this compound is driven by its intracellular conversion into its active triphosphate form (NHC-TP). Viral RNA-dependent RNA polymerase (RdRp) enzymes recognize NHC-TP and incorporate it into newly synthesized viral RNA strands in place of cytidine or uridine. The incorporated NHC molecule can then tautomerize, leading to incorrect base-pairing during subsequent rounds of replication. This process introduces a high frequency of G-to-A and C-to-U transition mutations throughout the viral genome, a mutational burden that exceeds the virus's error correction capacity, leading to the production of non-infectious viral progeny and the collapse of the viral population.[1]

Caption: Mechanism of this compound-induced lethal mutagenesis.

Quantitative In Vitro Antiviral Spectrum

The following tables summarize the in vitro efficacy of this compound against various RNA viruses. The 50% effective concentration (EC50) represents the drug concentration required to inhibit viral activity by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as CC50/EC50, is a measure of the drug's therapeutic window.

Togaviridae Family
VirusStrainCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Venezuelan Equine Encephalitis Virus (VEEV) TC-83Vero0.426>10>23.5[2][3]
Chikungunya Virus (CHIKV) RepliconHuh-70.8>100>125[2]
Chikungunya Virus (CHIKV) RepliconBHK-211.8>100>55.6[2]
Mayaro Virus (MAYV) TC625Vero1.6>100>62.5
Picornaviridae Family
VirusStrainCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Enterovirus A71 (EV-A71) HRD5.1380.4715.69[4]
Enterovirus A71 (EV-A71) HVero7.0414.072.0[4]
Enterovirus A71 (EV-A71) HHuh-74.4334.097.69[4]
Enterovirus A71 (EV-A71) AH 08/06RD2.7934.0912.22[4]
Paramyxoviridae Family
VirusStrainCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Respiratory Syncytial Virus (RSV) AHEp-24.6>25>5.4[5]
Caliciviridae Family
VirusStrainCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Norovirus Norwalk RepliconHG231.5Not SpecifiedNot Specified
Orthomyxoviridae and Filoviridae Families

While specific in vitro EC50 values for this compound against influenza and Ebola viruses are not consistently reported in the literature, in vivo studies have demonstrated significant efficacy. For instance, oral administration of this compound has been shown to reduce lung viral titers in mouse models of H1N1 influenza A virus infection.[3] Similarly, prophylactic and therapeutic treatment with this compound resulted in 92-100% survival in mice challenged with lethal doses of Ebola virus, significantly reducing serum virus titers.[6][7]

Experimental Protocols

Detailed and standardized protocols are critical for the accurate assessment of antiviral compounds. Below are methodologies for two common in vitro assays used to determine the efficacy of agents like this compound.

Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of a compound to protect cells from the virus-induced cell death, or cytopathic effect.

Methodology:

  • Cell Seeding: Plate a suitable host cell line (e.g., Vero, RD) in a 96-well microtiter plate at a density that will form a confluent monolayer within 24 hours.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. Typically, an 8-point, half-log10 dilution series is prepared, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 0.03 µM).

  • Treatment and Infection: Remove the growth medium from the cell monolayer. Add the diluted compound to the wells in duplicate. Subsequently, add a standardized amount of virus (e.g., 100x TCID50) to all wells except for the cell control wells. Include virus control wells (cells + virus, no compound) and cell control wells (cells only, no virus or compound).

  • Incubation: Incubate the plate at the optimal temperature for viral replication (e.g., 37°C, 5% CO2) until the virus control wells show approximately 80-90% CPE, typically observed within 3-5 days.

  • Quantification of Cell Viability: Remove the medium and stain the remaining viable cells. A common method is using a crystal violet solution or a neutral red uptake assay. After staining and washing, the dye is solubilized, and the absorbance is read on a spectrophotometer.

  • Data Analysis: The absorbance values are converted to percentage of cell viability relative to the cell and virus controls. The EC50 value is calculated by plotting the percentage of CPE inhibition against the log of the compound concentration and fitting the data to a dose-response curve using regression analysis. The CC50 is determined in parallel on uninfected cells.

CPE_Assay_Workflow start Start seed 1. Seed cells in 96-well plate start->seed incubate1 2. Incubate 24h (form monolayer) seed->incubate1 prep_drug 3. Prepare serial dilutions of this compound incubate1->prep_drug treat 4. Add drug dilutions and virus to cells prep_drug->treat incubate2 5. Incubate until CPE develops (3-5 days) treat->incubate2 stain 6. Stain viable cells (e.g., Crystal Violet) incubate2->stain read 7. Solubilize dye and read absorbance stain->read analyze 8. Calculate EC50 and CC50 values read->analyze end End analyze->end

Caption: Workflow for a Cytopathic Effect (CPE) Reduction Assay.

Viral RNA Yield Reduction Assay (qRT-PCR)

This assay directly quantifies the amount of viral RNA produced in the presence of an antiviral compound, providing a highly sensitive measure of replication inhibition.

Methodology:

  • Cell Seeding and Infection: Seed host cells in a suitable format (e.g., 12-well or 24-well plates). Once confluent, infect the cells with the virus at a defined multiplicity of infection (MOI), for example, 0.1.

  • Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum, wash the cells, and add fresh medium containing serial dilutions of this compound.

  • Incubation: Incubate the plates for a period that allows for at least one full replication cycle (e.g., 24-48 hours).

  • RNA Extraction: At the end of the incubation period, lyse the cells and extract total RNA from the cell lysate using a commercial RNA isolation kit according to the manufacturer's protocol.

  • Quantitative Real-Time PCR (qRT-PCR): Perform a one-step or two-step qRT-PCR using primers and a probe specific to a conserved region of the viral genome. A standard curve generated from a plasmid containing the target sequence should be run in parallel to allow for absolute quantification of viral RNA copies.

  • Data Analysis: Determine the viral RNA copy number for each compound concentration. The percentage of inhibition is calculated relative to the untreated virus control. The EC50 is then determined by plotting the percentage of inhibition against the log of the compound concentration and performing a non-linear regression analysis.

Conclusion

This compound demonstrates potent and broad-spectrum antiviral activity against a diverse range of clinically significant RNA viruses beyond coronaviruses. Its consistent efficacy across multiple viral families, including Togaviridae, Picornaviridae, and Paramyxoviridae, underscores its potential as a first-line therapeutic agent in response to emerging viral threats. The mechanism of lethal mutagenesis provides a high barrier to the development of resistance, a critical advantage over many direct-acting antivirals. Further preclinical and clinical evaluation is warranted to fully define its therapeutic role in the management of these viral infections.

References

Methodological & Application

Application Notes and Protocols for EIDD-1931 In Vitro Antiviral Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting in vitro antiviral assays to evaluate the efficacy of EIDD-1931 (also known as β-D-N4-hydroxycytidine or NHC), the active metabolite of Molnupiravir.[1][2] this compound is a potent ribonucleoside analog with broad-spectrum antiviral activity against numerous RNA viruses.[3][4][5] Its mechanism of action involves the introduction of mutations into the viral RNA during replication, leading to a lethal accumulation of errors, a process termed "viral error catastrophe".[2][6]

Quantitative Data Summary

The antiviral activity and cytotoxicity of this compound have been evaluated against a range of viruses in various cell lines. The following tables summarize the key quantitative data from published studies.

Table 1: Antiviral Activity (EC50) of this compound against Various Viruses

VirusCell LineEC50 (µM)Reference
Enterovirus A71 (EV-A71)RD5.13 ± 0.56[7]
Enterovirus A71 (EV-A71)Vero7.04 ± 0.38[7]
Enterovirus A71 (EV-A71)Huh-74.43 ± 0.33[7]
SARS-CoV-2Vero0.3[3]
SARS-CoV-2Vero E6-GFP0.3[3]
SARS-CoV-2Huh-70.4[3]
SARS-CoV-2 (Ancestral)Not Specified0.25 mg/L[8]
Murine Hepatitis Virus (MHV)Not Specified0.17[5]
MERS-CoVNot Specified0.56[5]
Feline Infectious Peritonitis Virus (FIPV)Not Specified0.09[9]

Table 2: Cytotoxicity (CC50) of this compound in Different Cell Lines

Cell LineCC50 (µM)Reference
RD80.47 ± 0.02[7]
Vero14.07 ± 0.43[7]
Huh-734.09 ± 0.06[7]

Table 3: Selectivity Index (SI) of this compound

VirusCell LineSelectivity Index (SI = CC50/EC50)Reference
Enterovirus A71 (EV-A71)RD15.69[7]
Enterovirus A71 (EV-A71)Vero2.0[7]
Enterovirus A71 (EV-A71)Huh-77.69[7]

Experimental Protocols

Cytopathic Effect (CPE) Protection Assay

This assay determines the ability of a compound to protect cells from virus-induced cell death.

Materials:

  • Cell lines (e.g., RD, Vero, Huh-7)[7]

  • Virus stock (e.g., EV-A71, SARS-CoV-2)

  • This compound

  • 96-well plates

  • Culture medium (e.g., DMEM with 2% FBS)[7]

  • CellTiter-Glo Luminescent Cell Viability Assay kit[7][10]

  • Plate reader for luminescence

Protocol:

  • Seed cells (e.g., 1.0 × 10⁴ cells/well) in a 96-well plate and incubate for 24 hours.[7]

  • Prepare serial dilutions of this compound in culture medium. A 3-fold dilution series ranging from 0.01 to 200 µM is a common starting point.[7]

  • Remove the growth medium from the cells and add the diluted this compound. Include a vehicle control (e.g., DMSO).

  • Add the virus at a predetermined multiplicity of infection (MOI) or TCID50 (e.g., 100x TCID50 for EV-A71).[7]

  • Incubate the plates at 37°C for 48-72 hours, or until significant CPE is observed in the virus control wells.[7]

  • Assess cell viability using the CellTiter-Glo assay according to the manufacturer's instructions.[7][10]

  • Calculate the EC50 value, which is the concentration of this compound that protects 50% of cells from viral-induced CPE.

CPE_Assay_Workflow cluster_prep Preparation cluster_infection Infection & Incubation cluster_analysis Analysis A Seed Cells in 96-well plate C Add this compound to Cells A->C B Prepare this compound Serial Dilutions B->C D Infect with Virus C->D E Incubate for 48-72h D->E F Assess Cell Viability (CellTiter-Glo) E->F G Calculate EC50 F->G Viral_Yield_Reduction_Workflow cluster_infection Infection & Treatment cluster_quantification Quantification cluster_analysis Analysis A Seed Cells B Infect with Virus & Add this compound A->B C Incubate for 30h B->C D Collect Supernatant C->D E Extract Cellular RNA C->E F Determine Viral Titer (TCID50/Plaque Assay) D->F G Quantify Viral RNA (qRT-PCR) E->G H Calculate IC50/IC90 F->H G->H Time_of_Addition_Assay_Logic cluster_stages Viral Life Cycle Stages cluster_treatment This compound Addition Timepoints cluster_outcome Expected Outcome for this compound Entry Viral Entry Replication RNA Replication Entry->Replication Assembly Assembly & Release Replication->Assembly Pre Pre-infection NoInhibition No Significant Inhibition Pre->NoInhibition Co Co-infection Inhibition Inhibition of Viral RNA Production Co->Inhibition Post Post-infection Post->Inhibition Inhibition->Replication Target Stage EIDD1931_Mechanism_of_Action cluster_host_cell Host Cell cluster_viral_replication Viral RNA Replication cluster_outcome Outcome EIDD1931 This compound (NHC) HostKinases Host Kinases EIDD1931->HostKinases EIDD1931_TP This compound 5'-triphosphate HostKinases->EIDD1931_TP Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) EIDD1931_TP->Viral_RdRp Viral_RNA Nascent Viral RNA Viral_RdRp->Viral_RNA Incorporation Mutated_RNA Mutated Viral RNA Viral_RNA->Mutated_RNA Error_Catastrophe Viral Error Catastrophe Mutated_RNA->Error_Catastrophe Inhibition Inhibition of Viral Replication Error_Catastrophe->Inhibition

References

Quantifying the Antiviral Potency of EIDD-1931: A Detailed Guide Using qRT-PCR

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

EIDD-1931, the active metabolite of the prodrug Molnupiravir (EIDD-2801), is a potent ribonucleoside analog with broad-spectrum antiviral activity against a range of RNA viruses, including coronaviruses and influenza viruses.[1][2] Its mechanism of action involves its incorporation into the viral RNA by the RNA-dependent RNA polymerase (RdRP), leading to an accumulation of mutations and ultimately, viral error catastrophe.[3][4] Quantitative reverse transcription-polymerase chain reaction (qRT-PCR) is a highly sensitive and specific method for quantifying viral RNA levels, making it an essential tool for assessing the antiviral efficacy of compounds like this compound.

These application notes provide a comprehensive overview and detailed protocols for quantifying the in vitro antiviral activity of this compound using qRT-PCR. The protocols are designed to be adaptable for various RNA viruses and cell culture systems.

Mechanism of Action of this compound

This compound exerts its antiviral effect through a mechanism known as lethal mutagenesis. As a ribonucleoside analog, it is metabolized within the host cell into its active triphosphate form. This active form is then incorporated into the nascent viral RNA chain by the viral RdRP. The incorporated this compound can then be misread by the polymerase during subsequent replication cycles, leading to the introduction of widespread mutations throughout the viral genome. This accumulation of errors surpasses the virus's ability to maintain its genetic integrity, resulting in non-viable viral progeny and the eventual collapse of the viral population.

EIDD1931_Mechanism cluster_extracellular Extracellular Space cluster_cell Host Cell cluster_cytoplasm Cytoplasm Molnupiravir Molnupiravir EIDD_1931 EIDD_1931 Molnupiravir->EIDD_1931 Esterases EIDD_1931_TP This compound-TP EIDD_1931->EIDD_1931_TP Host Kinases Viral_RNA_Polymerase Viral RdRP EIDD_1931_TP->Viral_RNA_Polymerase Incorporation Mutated_Viral_RNA Mutated Viral RNA Viral_RNA_Polymerase->Mutated_Viral_RNA Replication Viral_RNA Viral RNA Viral_RNA->Viral_RNA_Polymerase Non_viable_progeny Non-viable Viral Progeny Mutated_Viral_RNA->Non_viable_progeny Error Catastrophe

Caption: Mechanism of action of this compound.

Data Presentation: In Vitro Antiviral Activity of this compound

The antiviral activity of this compound has been demonstrated against a variety of RNA viruses in different cell lines. The following tables summarize key quantitative data from published studies.

Table 1: Anti-Coronavirus Activity of this compound

VirusCell LineAssayEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
SARS-CoV-2Vero E6qRT-PCR0.3>10>33.3[4]
SARS-CoV-2Calu-3qRT-PCR0.08>10>125[5]
MERS-CoVVeroqRT-PCR0.15>10>66.7[4]
SARS-CoVVero 76IC₅₀0.1--[2]

Table 2: Anti-Influenza Virus Activity of this compound

Virus StrainCell LineAssayEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
Influenza A (H1N1)MDCKPlaque Assay0.2>100>500[2]
Influenza BMDCKPlaque Assay0.4>100>250[2]

Table 3: Anti-Enterovirus Activity of this compound

VirusCell LineAssayEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
Enterovirus A71RDCPE5.13 ± 0.5680.47 ± 0.0215.69[6]
Enterovirus A71VeroCPE7.04 ± 0.3814.07 ± 0.432.0[6]
Enterovirus A71Huh-7CPE4.43 ± 0.3334.09 ± 0.067.69[6]

Experimental Protocols

The following protocols provide a detailed methodology for quantifying the antiviral activity of this compound.

Cell Culture and Maintenance
  • Objective: To maintain healthy and actively dividing cell cultures suitable for viral infection.

  • Materials:

    • Appropriate cell line (e.g., Vero E6, Calu-3, MDCK, RD)

    • Complete growth medium (e.g., DMEM or EMEM with 10% FBS, 1% Penicillin-Streptomycin)

    • Cell culture flasks/plates

    • Incubator (37°C, 5% CO₂)

  • Protocol:

    • Culture cells in T-75 or T-150 flasks.

    • Passage cells every 2-3 days or when they reach 80-90% confluency.

    • For antiviral assays, seed cells into 96-well, 24-well, or 12-well plates at a density that will result in a confluent monolayer on the day of infection. Seeding density will need to be optimized for each cell line.

Antiviral Compound Preparation
  • Objective: To prepare stock solutions and working dilutions of this compound.

  • Materials:

    • This compound powder

    • DMSO (or other appropriate solvent)

    • Serum-free cell culture medium

  • Protocol:

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

    • Store the stock solution at -20°C or -80°C.

    • On the day of the experiment, prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations for the assay. The final DMSO concentration should be non-toxic to the cells (typically ≤0.5%).

Viral Infection and Treatment
  • Objective: To infect cells with the virus and treat them with different concentrations of this compound.

  • Materials:

    • Virus stock of known titer (PFU/mL or TCID₅₀/mL)

    • Confluent cell monolayers in culture plates

    • This compound dilutions

    • Serum-free medium

    • Medium with low serum (e.g., 2% FBS)

  • Protocol:

    • Wash the cell monolayers with serum-free medium.

    • Infect the cells with the virus at a specific Multiplicity of Infection (MOI), for example, an MOI of 0.01.[7] The optimal MOI should be determined empirically for each virus-cell system.

    • Allow the virus to adsorb for 1 hour at 37°C.

    • Remove the viral inoculum and wash the cells with serum-free medium.

    • Add the prepared this compound dilutions (in low-serum medium) to the respective wells. Include a "virus control" (no drug) and a "cell control" (no virus, no drug).

    • Incubate the plates at 37°C in a 5% CO₂ incubator for the desired time period (e.g., 24, 48, or 72 hours).[7]

RNA Extraction
  • Objective: To isolate high-quality viral RNA from the cell culture supernatant or cell lysate.

  • Materials:

    • Commercial RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit, RNeasy Mini Kit)

    • Lysis buffer (provided in the kit)

    • Ethanol

    • Nuclease-free water

  • Protocol:

    • At the end of the incubation period, collect the cell culture supernatant or lyse the cells directly in the well using the lysis buffer provided in the RNA extraction kit.

    • Follow the manufacturer's instructions for the chosen RNA extraction kit.[8] This typically involves lysis, binding of RNA to a silica membrane, washing, and elution of the purified RNA in nuclease-free water.

Quantitative Reverse Transcription-PCR (qRT-PCR)
  • Objective: To quantify the amount of viral RNA in the extracted samples.

  • Materials:

    • One-step qRT-PCR master mix

    • Virus-specific forward and reverse primers and a probe

    • Extracted viral RNA

    • qRT-PCR instrument

  • Protocol:

    • Prepare a reaction mixture containing the qRT-PCR master mix, primers, and probe.

    • Add a specific volume of the extracted RNA to each reaction.

    • Include a standard curve of known concentrations of viral RNA or a plasmid containing the target sequence to enable absolute quantification of viral copy numbers.

    • Run the qRT-PCR program according to the master mix manufacturer's instructions. A typical program includes a reverse transcription step followed by PCR cycling.[9]

    • Analyze the data to determine the cycle threshold (Ct) values and calculate the viral RNA copy number for each sample. The antiviral activity of this compound is determined by the reduction in viral RNA levels in the treated samples compared to the virus control.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., Vero E6, Calu-3) Infection_Treatment 3. Viral Infection & Treatment (Varying Drug Concentrations) Cell_Culture->Infection_Treatment Drug_Prep 2. This compound Preparation (Serial Dilutions) Drug_Prep->Infection_Treatment Incubation 4. Incubation (24-72 hours) Infection_Treatment->Incubation RNA_Extraction 5. RNA Extraction (from Supernatant/Lysate) Incubation->RNA_Extraction qRT_PCR 6. qRT-PCR (Quantification of Viral RNA) RNA_Extraction->qRT_PCR Data_Analysis 7. Data Analysis (EC₅₀ Calculation) qRT_PCR->Data_Analysis

Caption: Experimental workflow for quantifying this compound antiviral activity.

Conclusion

The protocols and data presented in these application notes provide a robust framework for researchers to quantify the antiviral activity of this compound using qRT-PCR. This methodology is critical for the preclinical evaluation of this compound and other antiviral candidates, enabling the determination of their potency and selectivity against a wide range of RNA viruses. The provided quantitative data serves as a valuable reference for expected outcomes and for the design of future experiments in the field of antiviral drug development.

References

Application Notes and Protocols for Determining EIDD-1931 Efficacy Using a Plaque Reduction Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EIDD-1931, the active metabolite of the antiviral drug Molnupiravir, has demonstrated broad-spectrum activity against various RNA viruses.[1][2][3][4] Its mechanism of action involves inducing lethal mutagenesis in the viral genome, thereby inhibiting viral replication.[1][3][5][6] The plaque reduction assay is a fundamental method in virology for quantifying the infectivity of a lytic virus and is a critical tool for evaluating the in vitro efficacy of antiviral compounds like this compound. This document provides detailed protocols for performing a plaque reduction assay to determine the antiviral activity of this compound, along with data presentation guidelines and visualizations to aid in experimental design and interpretation.

Principle of the Plaque Reduction Assay

The plaque reduction assay measures the concentration of infectious virus particles in a sample. In the context of antiviral testing, it is used to determine the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death (cytopathic effect) caused by viral replication in a cell monolayer. The reduction in the number of plaques in the presence of an antiviral agent is directly proportional to its inhibitory activity.

Data Presentation

Quantitative data from plaque reduction assays should be summarized to clearly demonstrate the dose-dependent antiviral efficacy of this compound. Key parameters to present include the 50% effective concentration (EC50), the 50% cytotoxic concentration (CC50), and the selectivity index (SI).

Table 1: Antiviral Activity and Cytotoxicity of this compound against Enterovirus A71 (EV-A71) [1]

Cell LineEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
RD Cells5.13 ± 0.5680.47 ± 0.0215.69
Vero Cells7.04 ± 0.3814.07 ± 0.432.0
Huh-7 Cells4.43 ± 0.3334.09 ± 0.067.69

Table 2: Dose-Dependent Inhibition of MERS-CoV by this compound (NHC) [7]

This compound (NHC) Concentration (µM)Virus Titer (PFU/mL)Fold Reduction in Virus Titer
0 (Vehicle Control)3.96 x 10⁶1
12.96 x 10⁴138
101.5 x 10²26,000

Experimental Protocols

This section provides a detailed, step-by-step protocol for performing a plaque reduction assay to determine the efficacy of this compound.

Materials
  • Cells and Virus:

    • A susceptible host cell line (e.g., Vero, RD, Huh-7 cells)[1]

    • Virus stock of known titer (e.g., Enterovirus A71, MERS-CoV)[1][7]

  • Reagents:

    • This compound (N4-hydroxycytidine)

    • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

    • Phosphate-buffered saline (PBS)

    • Trypsin-EDTA

    • Overlay medium (e.g., 0.6% Avicel or 0.5% methylcellulose in culture medium)[8]

    • Fixative solution (e.g., 10% formalin in PBS)

    • Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

  • Equipment:

    • Cell culture plates (6-well or 12-well)

    • Biosafety cabinet

    • CO2 incubator (37°C, 5% CO2)

    • Inverted microscope

    • Pipettes and sterile tips

    • Vortex mixer

Protocol
  • Cell Seeding:

    • One day prior to the assay, seed the host cells into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection.

    • Incubate the plates overnight in a CO2 incubator.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • On the day of the experiment, prepare a series of 2-fold or 10-fold serial dilutions of this compound in cell culture medium. The final concentrations should bracket the expected EC50 value. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).

  • Virus Infection:

    • On the day of the assay, aspirate the culture medium from the confluent cell monolayers and wash once with PBS.

    • In separate tubes, mix the virus stock (diluted to yield 50-100 plaques per well) with an equal volume of each this compound dilution. Also, prepare a virus-only control (mixed with medium) and a cell-only control (medium only).

    • Incubate the virus-drug mixtures at 37°C for 1 hour to allow the drug to interact with the virus.

    • Inoculate the cell monolayers with 200-500 µL of the virus-drug mixtures.

    • Incubate the plates for 1-2 hours at 37°C in a CO2 incubator to allow for viral adsorption. Gently rock the plates every 15-20 minutes to ensure even distribution of the inoculum.

  • Overlay Application:

    • After the adsorption period, aspirate the inoculum from each well.

    • Gently add 2-3 mL of the overlay medium containing the corresponding concentration of this compound to each well. The overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of discrete plaques.

    • Allow the overlay to solidify at room temperature for 20-30 minutes before returning the plates to the incubator.

  • Incubation:

    • Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus and cell line).

  • Plaque Visualization and Counting:

    • After the incubation period, fix the cells by adding the fixative solution to each well and incubating for at least 30 minutes.

    • Aspirate the fixative and the overlay.

    • Stain the cell monolayer by adding the crystal violet solution to each well and incubating for 15-20 minutes at room temperature.

    • Gently wash the plates with water to remove excess stain and allow them to air dry.

    • Count the number of plaques in each well. Plaques will appear as clear zones against a background of stained, viable cells.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each this compound concentration compared to the virus-only control using the following formula:

      • % Plaque Reduction = [1 - (Number of plaques in treated well / Number of plaques in virus control well)] x 100

    • Plot the percentage of plaque reduction against the log of the this compound concentration and determine the EC50 value using a dose-response curve fitting software (e.g., GraphPad Prism).

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_infection Infection cluster_incubation Incubation & Visualization cluster_analysis Data Analysis p1 Seed host cells in multi-well plates i2 Inoculate cell monolayers p1->i2 p2 Prepare serial dilutions of this compound i1 Pre-incubate virus with this compound dilutions p2->i1 p3 Prepare virus inoculum p3->i1 i1->i2 i3 Viral adsorption (1-2 hours) i2->i3 inc1 Aspirate inoculum and add overlay medium with this compound i3->inc1 inc2 Incubate for plaque formation (2-5 days) inc1->inc2 inc3 Fix and stain cells inc2->inc3 a1 Count plaques inc3->a1 a2 Calculate % plaque reduction a1->a2 a3 Determine EC50 a2->a3

Caption: Workflow for the Plaque Reduction Assay.

Mechanism of Action: Lethal Mutagenesis

G cluster_host Host Cell cluster_virus Viral Replication molnupiravir Molnupiravir (Prodrug) eidd1931 This compound (Active form) molnupiravir->eidd1931 Metabolism eidd1931_tp This compound-triphosphate eidd1931->eidd1931_tp Host Kinases rdRp RNA-dependent RNA Polymerase (RdRp) eidd1931_tp->rdRp Substrate for viral_rna Viral RNA Template viral_rna->rdRp nascent_rna Nascent Viral RNA with incorporated this compound rdRp->nascent_rna Incorporation mutated_rna Mutated Viral RNA nascent_rna->mutated_rna Causes misincorporation during subsequent replication nonviable_progeny Non-viable Virus Progeny mutated_rna->nonviable_progeny Leads to

Caption: Mechanism of this compound Induced Lethal Mutagenesis.

References

Application Notes and Protocols for EIDD-1931 Testing in Vero E6, Huh7, and Calu-3 Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Vero E6, Huh7, and Calu-3 cell lines as models for evaluating the antiviral efficacy of EIDD-1931, the active metabolite of Molnupiravir. This document includes detailed experimental protocols, comparative data, and visualizations of relevant biological pathways and workflows.

Introduction to Cell Culture Models for Antiviral Testing

The selection of an appropriate cell culture model is critical for the in vitro assessment of antiviral compounds. Vero E6, Huh7, and Calu-3 cells are commonly used for studying viral infections, particularly with respiratory viruses like SARS-CoV-2, due to their distinct physiological characteristics.

  • Vero E6 cells , derived from the kidney of an African green monkey, are highly susceptible to a wide range of viruses due to a deficiency in their interferon signaling pathway. This often leads to high viral titers, making them suitable for initial screening and plaque assays. However, SARS-CoV-2 enters Vero cells through a cathepsin-dependent pathway, which differs from the primary TMPRSS2-dependent entry route in human airway cells.[1] Upon infection with SARS-CoV-2, Vero cells exhibit high virus production and undergo apoptosis.[1][2]

  • Huh7 cells are a human hepatoma cell line and are a valuable tool for studying the replication of various viruses, including coronaviruses.[3][4] They support SARS-CoV-2 replication and are often used to investigate host-virus interactions and the innate immune response.[3][5][6][7]

  • Calu-3 cells are a human lung adenocarcinoma cell line that closely mimics the morphology and physiology of human airway epithelial cells.[8][9][10] They express key host factors for SARS-CoV-2 entry, such as ACE2 and TMPRSS2, making them a more physiologically relevant model for studying respiratory virus infections.[8][11] In contrast to Vero cells, SARS-CoV-2 infection in Calu-3 cells results in lower virus production and does not cause prominent apoptosis.[1][2][12]

This compound: A Broad-Spectrum Antiviral

This compound (β-D-N4-hydroxycytidine) is a ribonucleoside analog with broad-spectrum antiviral activity against numerous RNA viruses.[13] It functions through a mechanism of lethal mutagenesis, where it is incorporated into the viral RNA genome by the viral RNA-dependent RNA polymerase (RdRp), leading to an accumulation of mutations that ultimately inhibit viral replication.[13] this compound is the active metabolite of the prodrug Molnupiravir (EIDD-2801).[14]

Quantitative Data Summary

The following table summarizes the reported half-maximal effective concentration (EC50) and half-maximal cytotoxic concentration (CC50) values for this compound in the respective cell lines against various viruses.

Cell LineVirusEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Reference(s)
Vero E6SARS-CoV-20.3>10>33.3[15]
VeroEV-A717.04 ± 0.3814.07 ± 0.432.0[16]
Huh7SARS-CoV-20.4>10>25[15]
Huh7EV-A714.43 ± 0.3334.09 ± 0.067.7[16]
Calu-3SARS-CoV-20.08 - 3.4>40>11.8 - >500[15][17]

Note: EC50 and CC50 values can vary depending on the specific virus strain, multiplicity of infection (MOI), and experimental conditions.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Culture and Maintenance

Materials:

  • Vero E6 (ATCC CRL-1586), Huh7 (JCRB0403), or Calu-3 (ATCC HTB-55) cells

  • Dulbecco's Modified Eagle's Medium (DMEM) for Vero E6 and Huh7 cells

  • Eagle's Minimum Essential Medium (EMEM) for Calu-3 cells

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Cell culture flasks and plates

Protocol:

  • Culture all cell lines at 37°C in a humidified atmosphere with 5% CO2.

  • Maintain Vero E6 and Huh7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain Calu-3 cells in EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[18]

  • Subculture cells every 2-3 days when they reach 80-90% confluency. Detach cells using Trypsin-EDTA, resuspend in fresh medium, and seed into new flasks at the appropriate density.

Antiviral Activity Assay (Cytopathic Effect Inhibition)

This assay determines the concentration of this compound required to inhibit virus-induced cell death.

Materials:

  • 96-well cell culture plates

  • Virus stock (e.g., SARS-CoV-2)

  • This compound stock solution

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

  • Microplate reader

Protocol:

  • Seed cells (e.g., 1 x 10^4 cells/well) in a 96-well plate and incubate for 24 hours.[16]

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the growth medium from the cells and add the diluted this compound.

  • Infect the cells with the virus at a predetermined Multiplicity of Infection (MOI) (e.g., 0.05 for SARS-CoV-2 in Vero E6 cells).[13] Include uninfected and virus-only controls.

  • Incubate the plates for 48-72 hours, or until significant cytopathic effect (CPE) is observed in the virus-only control wells.[16]

  • Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

  • Calculate the EC50 value by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.

Cytotoxicity Assay

This assay determines the concentration of this compound that is toxic to the cells.

Materials:

  • 96-well cell culture plates

  • This compound stock solution

  • CellTox™ Green Cytotoxicity Assay kit or similar

  • Fluorescence microplate reader

Protocol:

  • Seed cells in a 96-well plate as described for the antiviral assay.

  • Add serial dilutions of this compound to the wells. Include a positive control for cytotoxicity and an untreated cell control.

  • Incubate for the same duration as the antiviral assay (e.g., 72 hours).[19]

  • Perform the CellTox™ Green assay according to the manufacturer's instructions to measure cytotoxicity.[19]

  • Calculate the CC50 value by plotting the percentage of cytotoxicity against the log concentration of this compound.

Virus Yield Reduction Assay

This assay quantifies the reduction in infectious virus particles produced in the presence of the antiviral compound.

Materials:

  • 24-well or 6-well cell culture plates

  • Virus stock

  • This compound stock solution

  • Materials for plaque assay or quantitative RT-PCR (qRT-PCR)

Protocol:

  • Seed cells in appropriate plates and grow to confluency.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.[17]

  • Infect the cells with the virus at a specific MOI (e.g., 0.01 for SARS-CoV-2 in Calu-3 cells).[17]

  • After a 1-hour adsorption period, remove the inoculum, wash the cells, and add fresh medium containing the corresponding concentration of this compound.[17]

  • Incubate for 24-48 hours.

  • Collect the cell culture supernatant.

  • Determine the viral titer in the supernatant using a plaque assay or quantify viral RNA using qRT-PCR.[17][20]

  • Calculate the reduction in viral yield compared to the untreated virus control.

Plaque Reduction Assay

This is a classic method to determine the titer of infectious virus particles.

Materials:

  • 6-well or 12-well plates with confluent cell monolayers (typically Vero E6)

  • Viral supernatant from the yield reduction assay

  • Agarose or methylcellulose overlay medium

  • Crystal violet or neutral red stain

Protocol:

  • Prepare 10-fold serial dilutions of the viral supernatants.

  • Infect confluent cell monolayers with the dilutions for 1 hour.

  • Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

  • Incubate for 2-3 days until plaques (zones of cell death) are visible.

  • Fix and stain the cells with crystal violet or neutral red.

  • Count the number of plaque-forming units (PFU) to determine the viral titer.

Visualizations

SARS-CoV-2 Entry and Replication Workflow for this compound Testing

G cluster_setup 1. Experimental Setup cluster_infection 2. Infection and Treatment cluster_analysis 3. Data Acquisition and Analysis cluster_results 4. Endpoint Determination cell_seeding Seed Cells (Vero E6, Huh7, or Calu-3) pretreatment Pre-treat Cells with this compound cell_seeding->pretreatment drug_prep Prepare Serial Dilutions of this compound drug_prep->pretreatment infection Infect with SARS-CoV-2 (Defined MOI) pretreatment->infection incubation Incubate (24-72h) infection->incubation cpe_assay Cytopathic Effect (CPE) Inhibition Assay incubation->cpe_assay cytotoxicity_assay Cytotoxicity Assay incubation->cytotoxicity_assay yield_reduction Virus Yield Reduction Assay incubation->yield_reduction ec50 Calculate EC50 cpe_assay->ec50 cc50 Calculate CC50 cytotoxicity_assay->cc50 plaque_assay Plaque Assay / qRT-PCR yield_reduction->plaque_assay si Determine Selectivity Index (SI = CC50 / EC50) ec50->si cc50->si

Caption: Workflow for evaluating the antiviral efficacy of this compound against SARS-CoV-2.

Simplified SARS-CoV-2 Entry Pathways in Different Cell Lines

G cluster_virus cluster_vero Vero E6 Cell cluster_calu3 Calu-3 Cell virus SARS-CoV-2 Virion vero_receptor ACE2 Receptor virus->vero_receptor Binds calu3_receptor ACE2 Receptor virus->calu3_receptor Binds vero_entry Endocytosis vero_receptor->vero_entry vero_cleavage Cathepsin B/L (in Endosome) vero_entry->vero_cleavage vero_replication Viral Replication vero_cleavage->vero_replication calu3_protease TMPRSS2 calu3_receptor->calu3_protease Spike Cleavage calu3_entry Membrane Fusion calu3_protease->calu3_entry calu3_replication Viral Replication calu3_entry->calu3_replication

Caption: Differential entry pathways of SARS-CoV-2 in Vero E6 and Calu-3 cells.

Mechanism of Action of this compound

G cluster_host Host Cell cluster_virus_rep Viral Replication eidd1931 This compound (NHC) eidd1931_tp This compound-TP (Active Form) eidd1931->eidd1931_tp Phosphorylation by host kinases rdrp RNA-dependent RNA Polymerase (RdRp) eidd1931_tp->rdrp viral_rna Viral RNA Template viral_rna->rdrp nascent_rna Nascent Viral RNA rdrp->nascent_rna Incorporation of This compound-TP mutated_rna Mutated Viral RNA nascent_rna->mutated_rna Leads to nonviable_virus Non-viable Progeny Virus mutated_rna->nonviable_virus Results in

Caption: Mechanism of lethal mutagenesis induced by this compound during viral replication.

References

Application Notes and Protocols for In Vivo Evaluation of EIDD-1931 Antiviral Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

EIDD-1931, the active ribonucleoside analog of the prodrug Molnupiravir (EIDD-2801), has demonstrated broad-spectrum antiviral activity against a variety of RNA viruses. Its mechanism of action involves inducing lethal mutagenesis in the viral genome, leading to an accumulation of errors that the virus cannot overcome. Evaluating the in vivo efficacy of this compound is a critical step in the preclinical development of this antiviral agent. This document provides detailed application notes and protocols for conducting such evaluations in relevant animal models, focusing on studies involving coronaviruses (such as SARS-CoV and SARS-CoV-2) and influenza viruses.

Mechanism of Action: Lethal Mutagenesis

This compound is converted intracellularly into its active 5'-triphosphate form (NHC-TP).[1] The viral RNA-dependent RNA polymerase (RdRp) recognizes NHC-TP as a substrate and incorporates it into the nascent viral RNA strand.[1][2] This incorporation is not immediately chain-terminating; however, the incorporated NHC can act as a template for the synthesis of either guanine or adenine during the next round of replication, leading to a high frequency of G-to-A and C-to-U transition mutations in the viral genome.[3][4] This rapid accumulation of mutations, a process known as lethal mutagenesis or error catastrophe, ultimately results in a non-viable viral population.[3][4][5]

G cluster_plasma Plasma cluster_cell Host Cell cluster_virus Viral Replication EIDD2801 Molnupiravir (EIDD-2801) (Prodrug) EIDD1931_plasma This compound (NHC) EIDD2801->EIDD1931_plasma Esterase hydrolysis EIDD1931_cell This compound (NHC) EIDD1931_plasma->EIDD1931_cell Uptake NHCTP NHC-Triphosphate (Active Form) EIDD1931_cell->NHCTP Host kinases RdRp Viral RdRp NHCTP->RdRp Incorporation Viral_RNA Viral RNA Template Nascent_RNA Nascent RNA with Incorporated NHC Viral_RNA->Nascent_RNA Replication RdRp->Nascent_RNA Mutated_RNA Mutated Viral RNA (G->A, C->U) Nascent_RNA->Mutated_RNA Templating Errors Nonviable_virus Non-viable Virus Mutated_RNA->Nonviable_virus Error Catastrophe

Mechanism of Action of this compound.

Recommended In Vivo Animal Models

The choice of animal model is critical for evaluating the antiviral efficacy of this compound and depends on the target virus.

  • Syrian Hamsters: This model is highly susceptible to SARS-CoV-2 infection, developing robust viral replication in the lungs and upper respiratory tract, making it suitable for studying viral pathogenesis and the efficacy of antiviral interventions.[6][7][8]

  • Mice: Various mouse models are available. Wild-type mice are not susceptible to ancestral SARS-CoV-2, but some variants of concern can replicate in them.[9][10] Transgenic mice expressing human ACE2 (hACE2) or SCID mice can also be used for SARS-CoV and SARS-CoV-2 studies.[9][11] Mice are also a common model for influenza virus and other RNA viruses like Venezuelan equine encephalitis virus (VEEV).[5][12][13]

  • Ferrets: Ferrets are considered a gold-standard model for influenza virus research as they mimic human clinical symptoms and virus transmission.[14][15][16][17] They are also used for SARS-CoV-2 transmission studies.[8][18]

Quantitative Data Summary

The following tables summarize the in vivo efficacy of this compound and its prodrug EIDD-2801 against various RNA viruses in different animal models.

Table 1: Efficacy of EIDD-2801 against SARS-CoV-2 in Syrian Hamsters
ParameterTreatment Group (Dose, Regimen)OutcomeReference
Infectious Virus Titer in Lungs (Day 4 p.i.) 200 mg/kg, BIDSignificant reduction[6]
Viral RNA in Lungs (Day 4 p.i.) 200 mg/kg, BIDSignificant reduction[6]
Lung Histopathology (Day 4 p.i.) 200 mg/kg, BIDMarked improvement[6]
Infectious Virus in Lungs (Day 4 p.i.) MK-4482 (dose not specified), every 12 hours100-fold reduction[7]
Viral RNA in Lungs (Day 4 p.i.) MK-4482 (dose not specified), every 12 hours10-fold reduction[7]
Viral RNA in Lungs (Day 4 p.i.) vs. B.1.1.7 200 mg/kg, BID0.9 log10 reduction[19]
Infectious Virus in Lungs (Day 4 p.i.) vs. B.1.1.7 200 mg/kg, BID1.9 log10 reduction[19]
Viral RNA in Lungs (Day 4 p.i.) vs. B.1.351 200 mg/kg, BID1.5 log10 reduction[19]
Infectious Virus in Lungs (Day 4 p.i.) vs. B.1.351 200 mg/kg, BID2.5 log10 reduction[19]
Infectious Virus in Lungs vs. Alpha, Beta, Delta VOCs MK-4482 (dose not specified)Significant reduction[8]
Infectious Virus in Lungs vs. Omicron VOC MK-4482 (dose not specified)Absence of infectious virus[8]
Table 2: Efficacy of EIDD-2801 against Coronaviruses in Mice
Animal ModelVirusParameterTreatment Group (Dose, Regimen)OutcomeReference
C57BL/6 SARS-CoV-2Body Weight LossProphylactic or therapeutic administrationSignificantly diminished[20]
C57BL/6 SARS-CoV-2Lung HemorrhageProphylactic or therapeutic administrationGreatly reduced[20]
C57BL/6 SARS-CoV-2Lung Virus TiterProphylactic or therapeutic administrationDose-dependent decrease[20]
SCID SARS-CoV-2 (Beta variant)Infectious Virus in Lungs (Day 3 p.i.)200 mg/kg, BID2 log10 reduction[9]
SCID SARS-CoV-2 (Beta variant)Lung Pathology200 mg/kg, BIDSignificantly improved[9][21]
(Not specified) SARS-CoVPulmonary FunctionProphylactic and therapeutic EIDD-2801Improved[5]
(Not specified) SARS-CoVVirus TiterProphylactic and therapeutic EIDD-2801Reduced[5]
(Not specified) MERS-CoVPulmonary FunctionProphylactic and therapeutic EIDD-2801Improved[5]
(Not specified) MERS-CoVVirus TiterProphylactic and therapeutic EIDD-2801Reduced[5]
Table 3: Efficacy of this compound/EIDD-2801 against Other RNA Viruses
Animal ModelVirusParameterTreatment Group (Dose, Regimen)OutcomeReference
1-day-old ICR suckling mice EV-A71Survival RateThis compound (22.2 mg/kg)60% survival[22]
1-day-old ICR suckling mice EV-A71Survival RateEIDD-2801 (200 mg/kg)100% survival[22]
1-day-old ICR suckling mice EV-A71Viral Load in TissuesThis compound & EIDD-2801 (200 mg/kg)Significantly reduced[22][23]
Mice VEEVSurvival Rate (Prophylactic)This compound (300-500 mg/kg, b.i.d.)90% survival[13]
Mice VEEVSurvival Rate (Therapeutic, 6-12h post-infection)This compound100% survival[12]
Ferrets Influenza AShed Virus LoadEIDD-2801 (7 mg/kg, b.i.d.)Reduced by several orders of magnitude[14]
Ferrets Influenza AFeverEIDD-2801 (7 mg/kg, b.i.d.)Alleviated[14]
Ferrets Influenza AAirway HistopathologyEIDD-2801 (7 mg/kg, b.i.d.)Alleviated[14]
Ferrets Influenza APost-exposure ProphylaxisEIDD-2801Sterilizing[14]

Experimental Protocols

The following are generalized protocols for evaluating the in vivo antiviral efficacy of this compound. Specific parameters such as virus titer, animal strain, and dosing may need to be optimized for specific experimental goals.

General Experimental Workflow

G cluster_analysis Sample Analysis A 1. Animal Acclimatization (e.g., 7 days) B 2. Randomization into Treatment Groups A->B C 3. Baseline Measurements (e.g., body weight) B->C D 4. Virus Inoculation (e.g., intranasal) C->D E 5. Drug Administration (Prophylactic or Therapeutic) D->E F 6. Daily Monitoring (Weight, Clinical Signs) E->F Treatment Period G 7. Sample Collection (e.g., Nasal Washes) F->G During Study H 8. Euthanasia and Tissue Harvesting (e.g., Day 4 p.i.) F->H I 9. Sample Analysis H->I J 10. Data Analysis I->J K Viral Load (qRT-PCR, Plaque Assay) L Histopathology M Cytokine/Chemokine Analysis

General workflow for in vivo antiviral efficacy studies.
Protocol 1: SARS-CoV-2 Infection Model in Syrian Hamsters

  • Animals: 6- to 8-week-old female Syrian golden hamsters.

  • Housing: Animals should be housed under appropriate biosafety level 3 (BSL-3) conditions.

  • Acclimatization: Allow animals to acclimatize for at least 7 days before the start of the experiment.

  • Drug Formulation: Prepare EIDD-2801 (Molnupiravir) in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water).

  • Virus: Use a well-characterized strain of SARS-CoV-2 (e.g., Wuhan strain or a variant of concern).

  • Experimental Groups:

    • Group 1: Vehicle control

    • Group 2: EIDD-2801 (e.g., 200 mg/kg)

  • Procedure: a. Day -1 (for prophylactic studies) or Day 0 (for therapeutic studies): Begin oral administration of vehicle or EIDD-2801. A common regimen is twice daily (BID) for 4 consecutive days.[6][19] b. Day 0: Anesthetize the hamsters and intranasally infect them with a predetermined dose of SARS-CoV-2 (e.g., 1 x 10^5 TCID50 in 50 µL).[19] c. Day 0 to Day 4: Continue drug/vehicle administration as per the defined schedule. Monitor the animals daily for clinical signs (e.g., ruffled fur, lethargy) and body weight changes. d. Day 4: Euthanize the animals. e. Sample Collection:

    • Collect lung tissue for viral load determination and histopathology.
    • Oral swabs can be taken to assess viral shedding.[8]

  • Analysis:

    • Viral Load: Homogenize lung tissue and quantify viral RNA using qRT-PCR. Determine infectious virus titers using a TCID50 assay or plaque assay on Vero E6 cells.

    • Histopathology: Fix a portion of the lung in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). Score lung sections for inflammation, tissue damage, and other pathological changes.

Protocol 2: Influenza Virus Infection Model in Ferrets
  • Animals: Young adult male or female ferrets.

  • Housing: House animals individually in cages within a BSL-2+ facility.

  • Acclimatization: Allow a minimum of 7 days for acclimatization.

  • Drug Formulation: Prepare EIDD-2801 for oral administration.

  • Virus: Use a relevant human influenza A virus strain (e.g., pandemic H1N1 or seasonal H3N2).

  • Experimental Groups:

    • Group 1: Vehicle control

    • Group 2: EIDD-2801 (e.g., 7 mg/kg, BID, potentially with a higher initial loading dose)[14]

  • Procedure: a. Day 0: Lightly anesthetize ferrets and inoculate them intranasally with the influenza virus. b. Initiation of Treatment: For therapeutic studies, begin oral administration of vehicle or EIDD-2801 at a specified time point post-infection (e.g., 24 hours).[14] c. Daily Monitoring and Sampling:

    • Monitor body temperature (using a subcutaneous chip or rectal probe) and body weight daily.
    • Collect nasal washes daily for the first week to assess viral shedding. d. Termination: The study can be terminated at a predetermined time point (e.g., day 5 or 7 post-infection) for tissue collection, or animals can be monitored for a longer period to assess recovery and immune response.

  • Analysis:

    • Viral Shedding: Determine infectious virus titers in nasal washes by TCID50 or plaque assay on MDCK cells.

    • Clinical Signs: Analyze changes in body temperature and weight as indicators of disease severity.

    • Histopathology: At the end of the study, collect respiratory tract tissues (nasal turbinates, trachea, lungs) for histopathological analysis.

Conclusion

The animal models and protocols described in this document provide a robust framework for the in vivo evaluation of this compound's antiviral efficacy. The Syrian hamster and ferret models, in particular, are well-suited for studying the effects of this drug on coronaviruses and influenza viruses, respectively. The quantitative data consistently demonstrate that this compound and its prodrug Molnupiravir significantly reduce viral replication and pathology in these models, supporting their continued development as broad-spectrum antiviral agents. Researchers should adapt these protocols to their specific research questions, ensuring appropriate biosafety measures and ethical considerations are followed.

References

Application Notes and Protocols for Pharmacokinetic Analysis of EIDD-1931 in Mouse Models using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EIDD-1931, also known as β-D-N4-hydroxycytidine (NHC), is the active metabolite of the antiviral prodrug molnupiravir (EIDD-2801). Molnupiravir is an orally bioavailable drug that has shown broad-spectrum activity against several RNA viruses. Following oral administration, molnupiravir is rapidly and extensively converted to this compound in the plasma. This compound is then taken up by cells and phosphorylated to its active triphosphate form, which is incorporated into the viral RNA by the viral RNA-dependent RNA polymerase (RdRp), leading to an accumulation of mutations and a phenomenon known as "viral error catastrophe".

Accurate determination of the pharmacokinetic profile of this compound is crucial for understanding its efficacy and safety. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of small molecules like this compound in biological matrices. This document provides detailed application notes and protocols for the pharmacokinetic analysis of this compound in mouse models using LC-MS/MS.

Mechanism of Action of Molnupiravir and this compound

The antiviral activity of molnupiravir is dependent on its conversion to this compound and subsequent intracellular phosphorylation. The resulting this compound triphosphate acts as a substrate for the viral RdRp. Its incorporation into the viral RNA genome leads to an accumulation of mutations, ultimately inhibiting viral replication.

Molnupiravir Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Molnupiravir (EIDD-2801) Molnupiravir (EIDD-2801) This compound (NHC) This compound (NHC) Molnupiravir (EIDD-2801)->this compound (NHC) Plasma Esterases EIDD-1931_in This compound (NHC) This compound (NHC)->EIDD-1931_in Cellular Uptake This compound-MP This compound Monophosphate EIDD-1931_in->this compound-MP Host Kinases This compound-TP This compound Triphosphate (Active Form) This compound-MP->this compound-TP Host Kinases Viral RdRp Viral RNA-dependent RNA Polymerase (RdRp) This compound-TP->Viral RdRp Viral RNA Viral RNA Replication Viral RdRp->Viral RNA Mutated Viral RNA Mutated Viral RNA Viral RdRp->Mutated Viral RNA Incorporation of this compound-TP Error Catastrophe Viral Error Catastrophe (Inhibition of Replication) Mutated Viral RNA->Error Catastrophe Pharmacokinetic Study Workflow cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase cluster_data_analysis Data Analysis Phase Dosing Drug Administration (e.g., Oral Gavage) Sampling Serial Blood Sampling (e.g., Submandibular Vein) Dosing->Sampling Processing Plasma Preparation (Centrifugation) Sampling->Processing Extraction Sample Preparation (Protein Precipitation) Processing->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Data Acquisition and Quantification Analysis->Quantification PK_Calc Pharmacokinetic Parameter Calculation (NCA) Quantification->PK_Calc Reporting Data Reporting and Interpretation PK_Calc->Reporting

Application Notes and Protocols for Determining IC50 and CC50 Values of EIDD-1931

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) of EIDD-1931, the active metabolite of Molnupiravir. This compound is a broad-spectrum antiviral ribonucleoside analog that inhibits the replication of various RNA viruses.[1][2][3] Accurate determination of its IC50 and CC50 values is crucial for evaluating its antiviral efficacy and safety profile.

Mechanism of Action

This compound is the active form of the prodrug Molnupiravir (EIDD-2801).[4][5] Following administration, Molnupiravir is rapidly converted to this compound in the plasma.[4][5] Inside host cells, this compound is phosphorylated to its active triphosphate form, this compound 5′-triphosphate.[4][5] This active form acts as a competitive substrate for the viral RNA-dependent RNA polymerase (RdRp).[2][4] Its incorporation into the nascent viral RNA chain leads to an accumulation of mutations, a process known as viral error catastrophe, which ultimately inhibits viral replication.[4]

Experimental Protocols

The determination of IC50 and CC50 values is typically performed in parallel. The IC50 assay measures the concentration of the compound required to inhibit 50% of viral activity, while the CC50 assay determines the concentration that causes a 50% reduction in the viability of uninfected cells.[6][7] The ratio of CC50 to IC50 is the selectivity index (SI), a measure of the compound's therapeutic window.[7][8]

I. Protocol for Determining the 50% Cytotoxic Concentration (CC50)

This protocol outlines the steps to assess the cytotoxicity of this compound on a specific cell line using a cell viability assay, such as the MTT, MTS, or CellTiter-Glo® assay.[6][9]

Materials:

  • Selected mammalian cell line (e.g., Vero E6, A549, Huh7, RD cells)[6][8][10]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in a suitable solvent like DMSO or water)[2]

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, MTS, or CellTiter-Glo®)

  • Plate reader (spectrophotometer or luminometer)

  • Phosphate-buffered saline (PBS)

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) to achieve approximately 80% confluency after 24 hours of incubation.[11][12]

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.[12]

  • Compound Preparation and Addition:

    • Prepare a series of two-fold or three-fold serial dilutions of this compound in complete cell culture medium from the stock solution.[3][6] The concentration range should be wide enough to encompass the expected CC50 value.

    • Include a vehicle control (medium with the same concentration of the solvent used for the drug stock, e.g., DMSO) and a cell-free control (medium only).[12][13]

    • After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.

    • Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).[8][10]

  • Cell Viability Assay:

    • Following the incubation period, perform the cell viability assay according to the manufacturer's instructions.

      • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution (e.g., DMSO) and read the absorbance at the appropriate wavelength (e.g., 490 nm or 570 nm).[14][15]

      • For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, mix, and measure the luminescence.[8][16]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the drug concentration.

    • Determine the CC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).[8][14]

II. Protocol for Determining the 50% Inhibitory Concentration (IC50)

This protocol describes the determination of the antiviral activity of this compound using a cytopathic effect (CPE) inhibition assay or a viral RNA reduction assay.[3][8]

Materials:

  • All materials listed for the CC50 protocol.

  • Virus stock with a known titer (e.g., SARS-CoV-2, MERS-CoV, EV-A71).

  • Infection medium (e.g., DMEM with 2% FBS).

Procedure:

  • Cell Seeding:

    • Follow the same cell seeding protocol as described for the CC50 assay.

  • Infection and Compound Treatment:

    • Prepare serial dilutions of this compound in infection medium as described for the CC50 assay.

    • Remove the culture medium from the cells.

    • Infect the cells with the virus at a specific multiplicity of infection (MOI) (e.g., 0.1).[3][10]

    • Simultaneously, add the prepared drug dilutions to the infected cells.

    • Include a virus control (infected cells with vehicle) and a mock-infected control (uninfected cells with vehicle).

    • Incubate the plate at 37°C in a 5% CO2 incubator for the desired period (e.g., 48-72 hours), allowing for viral replication and CPE development in the virus control wells.[8][10]

  • Quantification of Antiviral Activity:

    • CPE Inhibition Assay:

      • After the incubation period, visually assess the CPE in each well under a microscope.

      • Quantify cell viability using a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®) as described in the CC50 protocol. The principle is that viable, protected cells will show a higher signal.[8]

    • Viral RNA Reduction Assay (Alternative):

      • After incubation, extract total RNA from the cells.

      • Perform quantitative reverse transcription PCR (qRT-PCR) to quantify the viral RNA levels in each well.[3][8]

  • Data Analysis:

    • For CPE Inhibition Assay:

      • Calculate the percentage of protection for each drug concentration relative to the virus control (0% protection) and the mock-infected control (100% protection).

    • For Viral RNA Reduction Assay:

      • Calculate the percentage of viral RNA inhibition for each drug concentration relative to the virus control.

    • Plot the percentage of inhibition against the logarithm of the drug concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Data Presentation

The following tables summarize reported IC50 and CC50 values for this compound against various viruses in different cell lines.

Table 1: IC50 (or EC50) Values of this compound against Various RNA Viruses

VirusCell LineIC50 / EC50 (µM)Reference
EV-A71RD5.13 ± 0.56[8]
EV-A71Vero7.04 ± 0.38[8]
EV-A71Huh-74.43 ± 0.33[8]
Coronaviruses (average)-0.15[1]
MERS-CoVCalu-3 2B40.15[17]
SARS-CoVVero 760.1[17]
SARS-CoV-2Vero0.3[17]

Note: EC50 (50% effective concentration) is often used interchangeably with IC50 in the context of antiviral assays.[8]

Table 2: CC50 Values of this compound in Different Cell Lines

Cell LineCC50 (µM)Reference
RD80.47 ± 0.02[3][8]
Vero14.07 ± 0.43[3][8]
Huh-734.09 ± 0.06[3][8]

Mandatory Visualization

The following diagram illustrates the general workflow for the parallel determination of IC50 and CC50 values.

G cluster_setup Initial Setup cluster_parallel_assays Parallel Assays cluster_ic50 IC50 Determination cluster_cc50 CC50 Determination cluster_analysis Data Analysis start Seed Cells in 96-well Plates incubate_24h Incubate for 24h start->incubate_24h infect Infect with Virus incubate_24h->infect add_drug_cc50 Add Serial Dilutions of this compound incubate_24h->add_drug_cc50 add_drug_ic50 Add Serial Dilutions of this compound infect->add_drug_ic50 incubate_ic50 Incubate (e.g., 48-72h) add_drug_ic50->incubate_ic50 measure_ic50 Measure Viral Inhibition (e.g., CPE, qRT-PCR) incubate_ic50->measure_ic50 calc_ic50 Calculate IC50 measure_ic50->calc_ic50 incubate_cc50 Incubate (e.g., 48-72h) add_drug_cc50->incubate_cc50 measure_cc50 Measure Cell Viability (e.g., MTT, CellTiter-Glo) incubate_cc50->measure_cc50 calc_cc50 Calculate CC50 measure_cc50->calc_cc50 calc_si Calculate Selectivity Index (SI = CC50 / IC50) calc_ic50->calc_si calc_cc50->calc_si

Caption: Workflow for IC50 and CC50 Determination of this compound.

References

Determining the Stage of Viral Inhibition by EIDD-1931 Using Time-of-Addition Assays

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

EIDD-1931, the active metabolite of the antiviral prodrug Molnupiravir, is a potent ribonucleoside analog with broad-spectrum activity against various RNA viruses.[1][2][3] Its mechanism of action involves its incorporation into viral RNA by the viral RNA-dependent RNA polymerase (RdRp), leading to an accumulation of mutations and ultimately, viral error catastrophe.[4][5][6] Understanding the precise stage of the viral life cycle that an antiviral compound inhibits is crucial for its development and optimization. The time-of-addition assay is a fundamental virological tool used to pinpoint the specific phase of viral replication targeted by an antiviral agent. This application note provides a detailed protocol for utilizing time-of-addition assays to determine the inhibitory stage of this compound.

Principle of the Time-of-Addition Assay:

The time-of-addition assay dissects the viral replication cycle into distinct stages: attachment, entry, replication, and release. By adding the antiviral compound at different time points relative to viral infection, it is possible to determine when the compound loses its efficacy. If the compound is effective only when added early in the infection, it likely targets attachment or entry. Conversely, if it remains effective when added after the virus has entered the cell, it likely targets a post-entry stage such as genome replication or viral assembly. For this compound, which acts as a nucleoside analog, it is expected to inhibit the replication stage.

Experimental Protocols

Materials
  • Cells: A suitable host cell line susceptible to the virus of interest (e.g., Vero E6 or Calu-3 for SARS-CoV-2, RD cells for Enterovirus 71).

  • Virus: A well-characterized stock of the virus to be tested.

  • This compound: Stock solution of known concentration.

  • Control Compounds:

    • An entry inhibitor (e.g., an appropriate neutralizing antibody or a known entry-inhibiting small molecule).

    • A late-stage inhibitor (e.g., a protease inhibitor, if applicable to the virus).

    • Vehicle control (e.g., DMSO).

  • Culture Media: Appropriate growth medium and infection medium (e.g., DMEM with 2% FBS).

  • Assay Plates: 96-well cell culture plates.

  • Reagents for Quantifying Viral Activity:

    • Reagents for qRT-PCR (primers, probes, master mix) to measure viral RNA.

    • Reagents for TCID50 assay or plaque assay to measure infectious virus titer.

    • Reagents for cell viability assays (e.g., CellTiter-Glo).

General Protocol for Time-of-Addition Assay

This protocol is a general guideline and should be optimized for the specific virus-cell system being used.

  • Cell Seeding:

    • Seed the chosen host cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection.

    • Incubate the plates at 37°C in a 5% CO₂ incubator overnight.

  • Virus Infection:

    • On the day of the experiment, remove the growth medium from the cells.

    • Infect the cells with the virus at a predetermined multiplicity of infection (MOI) for 1-2 hours to allow for viral attachment and entry. This synchronization of infection is critical.

  • Time-of-Addition:

    • Prepare serial dilutions of this compound and control compounds in infection medium.

    • At various time points post-infection (e.g., -2h [pretreatment], 0h, 2h, 4h, 6h, 8h, 10h, 12h), add the compounds to the infected cells.

    • A "virucidal" control can be included where the virus is pre-incubated with the compound before adding to the cells.

    • A "pretreatment" control involves treating the cells with the compound before infection and then removing it.

  • Incubation:

    • Incubate the plates for a period that allows for one or more full replication cycles of the virus (e.g., 24-72 hours).

  • Quantification of Viral Inhibition:

    • At the end of the incubation period, quantify the extent of viral replication using one of the following methods:

      • qRT-PCR: Harvest cell lysates or supernatants to quantify viral RNA levels.

      • TCID50 or Plaque Assay: Collect the supernatant to determine the titer of infectious virus particles.

      • Cell Viability Assay: Measure the cytopathic effect (CPE) of the virus.

  • Data Analysis:

    • Calculate the percentage of viral inhibition for each time point relative to the vehicle control.

    • Plot the percentage of inhibition as a function of the time of addition.

    • Determine the EC50 (50% effective concentration) for each time point.

Data Presentation

The results of a time-of-addition assay with this compound are expected to show that the compound is most effective when added during the viral replication phase.

Table 1: Illustrative Time-of-Addition Assay Data for this compound against a Generic RNA Virus

Time of Addition (hours post-infection)Stage of Viral Life Cycle TargetedThis compound (% Inhibition at a fixed concentration)Entry Inhibitor (% Inhibition)Late-Stage Inhibitor (% Inhibition)
-2 (Pre-treatment of cells)Cellular Factors/ReceptorsLowHighLow
0 (Co-treatment with virus)Attachment/EntryModerateHighLow
2Post-entry/Early ReplicationHighLowLow
4Active ReplicationHighLowLow
6Active ReplicationHighLowModerate
8Late Replication/AssemblyModerateLowHigh
10Assembly/ReleaseLowLowHigh
12Post-releaseLowLowHigh

Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the virus-cell system and experimental conditions.

Studies have shown that for viruses like Enterovirus 71, this compound acts at the post-entry step.[2][3][7] Similarly, for coronaviruses, it is effective during the replication phase.[8][9]

Visualizations

Experimental Workflow

G cluster_pre Pre-Infection cluster_infection Infection cluster_treatment Time-of-Addition cluster_post Post-Infection cell_seeding Seed Host Cells overnight_incubation Incubate Overnight cell_seeding->overnight_incubation virus_infection Infect Cells with Virus (Synchronize) overnight_incubation->virus_infection add_compound Add this compound at Different Time Points virus_infection->add_compound incubation Incubate for Full Replication Cycle add_compound->incubation quantification Quantify Viral Inhibition (qRT-PCR, TCID50, etc.) incubation->quantification data_analysis Analyze Data and Determine Inhibitory Stage quantification->data_analysis

Caption: Workflow of the time-of-addition assay to determine the inhibitory stage of this compound.

Mechanism of this compound Inhibition

G cluster_cell Host Cell cluster_virus Viral Replication EIDD2801 Molnupiravir (EIDD-2801, Prodrug) EIDD1931 This compound (Active Metabolite) EIDD2801->EIDD1931 Esterases EIDD1931_TP This compound-Triphosphate EIDD1931->EIDD1931_TP Host Kinases rdRp Viral RNA-dependent RNA Polymerase (RdRp) EIDD1931_TP->rdRp Competitive Substrate viral_rna Viral RNA Template nascent_rna Nascent Viral RNA viral_rna->nascent_rna Replication rdRp->nascent_rna mutated_rna Mutated Viral RNA (Incorporated this compound) nascent_rna->mutated_rna Incorporation error_catastrophe Error Catastrophe & Inhibition of Replication mutated_rna->error_catastrophe

Caption: Mechanism of action of this compound leading to viral error catastrophe.

Time-of-addition assays are an indispensable tool for characterizing the antiviral activity of compounds like this compound. By following the detailed protocol provided, researchers can accurately determine that this compound exerts its antiviral effect at the post-entry stage of the viral life cycle, specifically by targeting viral RNA replication. This information is vital for the continued development of this compound and other nucleoside analogs as broad-spectrum antiviral therapeutics.

References

Application Notes and Protocols for EIDD-1931 in Feline Infectious Peritonitis (FIP) Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Feline Infectious Peritonitis (FIP) is a devastating and often fatal viral disease in cats, caused by a feline coronavirus (FCoV). Recent advancements in antiviral therapy have introduced promising treatment options, including the nucleoside analog EIDD-1931, the active metabolite of molnupiravir (EIDD-2801). This compound functions through a mechanism known as "lethal mutagenesis," where it is incorporated into the viral RNA during replication, leading to an accumulation of mutations that ultimately inhibit the virus.[1][2] This document provides detailed application notes and protocols for the administration of this compound in animal studies focused on FIP, drawing from available clinical and research findings.

Data Summary

The following tables summarize key quantitative data related to the use of this compound and its prodrug, molnupiravir, in feline patients.

Table 1: Pharmacokinetic Parameters of this compound in Cats

ParameterValueReference
Maximum Blood Concentration (Cmax)5.49 ± 0.90 µg/ml[1]
Time to Peak Concentration (Tmax)2.00 ± 1.10 h[1]
Biological Half-life (T1/2)4.83 ± 0.72 h[1]
Area Under the Curve (AUC0-t)38.88 ± 3.92 mg/ml*h[1]

Note: Data is for a single oral administration of 1 tablet per 2 kg of body weight.

Table 2: Recommended Dosages of this compound and Molnupiravir for FIP Treatment

FIP PresentationDrugRecommended DosageFrequencyReference
Effusive (Wet) and Non-Effusive (Dry) FIPThis compound1 capsule (15mg) per 2.5 kgEvery 12 hours[1]
Effusive and Non-Effusive FIPThis compound15 mg/kgTwice Daily (BID)[3]
FIP with Neurological SignsThis compound20 mg/kgTwice Daily (BID)[3]
Various FIP PresentationsMolnupiravirMedian dose of 13.3 mg/kgTwice Daily (BID)[4]
Rescue Therapy for FIPMolnupiravirAverage starting dose of 12.8 mg/kgTwice Daily (BID)[5]
Non-neurological FIPMolnupiravirMedian final dose of 13.1 mg/kgEvery 12 hours[6]
Neurological FIPMolnupiravir15.0, 15.2, and 17.2 mg/kgEvery 12 hours[6]

Table 3: Reported Efficacy of Molnupiravir in FIP Treatment

Treatment RegimenCure RateReference
Molnupiravir Monotherapy72% (13/18 cats)[4]
Molnupiravir Maintenance Therapy86% (25/29 cats)[4]
Molnupiravir Rescue Therapy100% (7/7 cats)[4]

Experimental Protocols

Subject Recruitment and Diagnosis
  • Inclusion Criteria: Client-owned cats with a confirmed or presumptive diagnosis of FIP. Diagnosis should be based on a combination of clinical signs (e.g., fever, lethargy, anorexia, ascites, neurological signs), clinicopathological abnormalities (e.g., hyperglobulinemia, high serum amyloid A), and, where possible, confirmatory testing (e.g., rivalta's test on effusion, immunohistochemistry, or PCR on appropriate samples).

  • Exclusion Criteria: Cats with severe concurrent diseases that could interfere with the assessment of FIP treatment efficacy. It is not recommended to use this compound in cats that are not feeding or defecating normally, or in cases with ocular or neurological involvement without adjusting the dosage accordingly.[1][3]

Drug Preparation and Administration
  • Formulation: this compound is typically supplied in capsule form for oral administration.[1] Molnupiravir is also administered orally.[4]

  • Administration: Administer the capsules orally. It is recommended to administer on an empty stomach to optimize absorption.[1] If vomiting occurs within 30 minutes of administration, the dose should be re-administered.[1] Due to the short half-life of this compound, strict adherence to a 12-hour dosing schedule is crucial to maintain therapeutic drug concentrations.[7][8]

Treatment Duration
  • A standard course of treatment is typically a median of 84 days.[4][9] Some sources suggest a maximum treatment duration of 60 days for this compound, after which a switch to another antiviral like GS-441524 may be necessary if FIP persists.[7][8]

Monitoring and Assessment
  • Clinical Monitoring: Daily monitoring of clinical signs such as appetite, activity level, and resolution of effusions. Regular body weight measurements are also important.

  • Clinicopathological Monitoring: Perform complete blood counts and serum biochemistry panels at baseline and at regular intervals during treatment (e.g., every 2-4 weeks). Key parameters to monitor include serum globulin concentrations and the albumin-to-globulin ratio.[4] Monitoring for adverse effects such as neutropenia and elevated liver enzymes is also crucial.[4]

  • Definition of Remission/Cure: Remission is generally defined as the resolution of all FIP-related clinical signs and the normalization of serum globulin concentrations and the A:G ratio (≥0.6).[4] A cure is typically defined as sustained clinical remission for at least 100 days after cessation of antiviral therapy without relapse.[4]

Safety Precautions
  • Women who are pregnant, may become pregnant, or are nursing should not handle this compound or molnupiravir.[3] It is recommended to wear gloves when handling the medication and to wash hands thoroughly after administration.[3]

Visualizations

G cluster_pathway Mechanism of Action: Lethal Mutagenesis Molnupiravir Molnupiravir (EIDD-2801) (Prodrug) EIDD1931 This compound (NHC) (Active Metabolite) Molnupiravir->EIDD1931 Hydrolysis Phosphorylation Phosphorylation to NHC-TP EIDD1931->Phosphorylation Incorporation Incorporation into Viral RNA Phosphorylation->Incorporation Mutations Accumulation of Mutations Incorporation->Mutations Inhibition Inhibition of Viral Replication Mutations->Inhibition

Caption: Mechanism of action of Molnupiravir/EIDD-1931.

G cluster_workflow Experimental Workflow for this compound FIP Studies Start Start: Cat with Suspected FIP Diagnosis Diagnosis: Clinical Signs, Bloodwork, Confirmatory Tests Start->Diagnosis Inclusion Inclusion Criteria Met? Diagnosis->Inclusion Exclude Exclude from Study Inclusion->Exclude No Administer Administer this compound (Oral, q12h) Inclusion->Administer Yes Monitor Monitor: Clinical Signs, Bloodwork (q2-4wks) Administer->Monitor Assess Assess for Remission (e.g., at 84 days) Monitor->Assess Remission Clinical Remission Achieved Assess->Remission Yes NoRemission No Remission Assess->NoRemission No FollowUp Post-Treatment Follow-up (≥100 days) Remission->FollowUp Cure Declare Cured FollowUp->Cure

Caption: Generalized experimental workflow for FIP treatment studies.

References

Application Notes and Protocols for the Use of EIDD-1931 in Human Airway Epithelial Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of EIDD-1931, the active metabolite of Molnupiravir (EIDD-2801), in human airway epithelial (HAE) cell cultures for antiviral research. The protocols outlined below are intended to serve as a guide for studying the efficacy and mechanism of action of this compound against various respiratory viruses.

Introduction

This compound, also known as β-D-N4-hydroxycytidine (NHC), is a ribonucleoside analog with broad-spectrum antiviral activity against numerous RNA viruses.[1][2][3] It is the active form of the prodrug Molnupiravir (EIDD-2801).[2][4] Once administered, Molnupiravir is rapidly converted to this compound in the plasma.[2] this compound is then taken up by cells and intracellularly phosphorylated by host kinases to form the active this compound 5′-triphosphate.[2] This active form acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), leading to the accumulation of mutations in the viral genome through a process known as lethal mutagenesis, ultimately inhibiting viral replication.[1]

Human airway epithelial (HAE) cell cultures, particularly those grown at an air-liquid interface (ALI), are a physiologically relevant in vitro model for studying respiratory virus infections and the efficacy of antiviral agents.[5][6][7] These cultures develop into a pseudostratified epithelium consisting of various cell types found in the human airway, such as ciliated, goblet, and basal cells.[7]

Antiviral Activity and Data Presentation

This compound has demonstrated potent antiviral activity against a range of coronaviruses, including SARS-CoV-2, MERS-CoV, and seasonal coronaviruses, in HAE and other human lung epithelial cell cultures.[1][8] The following tables summarize the quantitative data on the efficacy of this compound.

Table 1: In Vitro Efficacy of this compound against Coronaviruses in Human Lung Epithelial Cells

VirusCell Line/CultureAssay MethodIC50/EC50 (µM)Cytotoxicity (CC50 in µM)Reference
SARS-CoV-2Calu-3RT-qPCRNot specified, but effective>40[8]
SARS-CoV-2Primary HAENot specifiedPotent at 0.1 µMNot specified[9]
MERS-CoVPrimary HAENot specifiedPotent activityNot specified[1]
SARS-CoVPrimary HAENot specifiedPotent activityNot specified[1]
Multiple CoVsNot specifiedNot specifiedAverage IC50 of 0.15 µMNot specified[3]

Table 2: In Vitro Efficacy of this compound against Other RNA Viruses

VirusCell LineEC50 (µM)Reference
Enterovirus 71 (EV-A71)RD cells5.13 ± 0.56[10]
Enterovirus 71 (EV-A71)Vero cells7.04 ± 0.38[10]
Enterovirus 71 (EV-A71)Huh-7 cells4.43 ± 0.33[10]

Mechanism of Action: Lethal Mutagenesis

The primary mechanism of action for this compound is the induction of lethal mutagenesis in the viral genome. The active triphosphate form of this compound is incorporated into the nascent viral RNA by the viral RdRp. This incorporation leads to an increase in mutation frequency, ultimately resulting in a non-viable viral population.[1]

G cluster_cell Host Cell This compound This compound Host Kinases Host Kinases This compound->Host Kinases Phosphorylation This compound-TP This compound Triphosphate (Active Form) Host Kinases->this compound-TP Viral RdRp Viral RNA-dependent RNA Polymerase This compound-TP->Viral RdRp Incorporation into Viral RNA Nascent Viral RNA Viral RdRp->Viral RNA Mutated RNA Mutated Viral RNA Viral RNA->Mutated RNA Increased Mutation Frequency Non-viable Virus Non-viable Progeny Virus Mutated RNA->Non-viable Virus Leads to EIDD-2801 Molnupiravir (EIDD-2801, Prodrug) EIDD-2801->this compound Metabolism in plasma

Caption: Mechanism of action of this compound.

Experimental Protocols

The following protocols provide a general framework for assessing the antiviral activity of this compound in HAE cell cultures.

Culture of Human Airway Epithelial Cells at Air-Liquid Interface (ALI)

Primary human bronchial epithelial cells are cultured on permeable supports (e.g., Transwells) to form a differentiated, pseudostratified epithelium.

  • Cell Seeding: Seed primary human bronchial epithelial cells onto the apical surface of the Transwell inserts.

  • Submerged Culture: Culture the cells submerged in growth medium in both the apical and basolateral compartments until they reach confluence.

  • Air-Lifting: Once confluent, remove the apical medium to establish the air-liquid interface. The basolateral medium should be replaced every 2-3 days.

  • Differentiation: Maintain the cultures at ALI for at least 3-4 weeks to allow for full differentiation, characterized by the presence of ciliated and mucus-producing cells.

Antiviral Assay in HAE Cultures

This protocol describes a typical experiment to evaluate the dose-dependent antiviral efficacy of this compound.

  • Pre-treatment: One hour prior to infection, add this compound at various concentrations to the basolateral medium of the differentiated HAE cultures.[8][9] A vehicle control (e.g., DMSO) should be included.

  • Infection: Infect the cultures apically with the virus of interest (e.g., SARS-CoV-2) at a specified multiplicity of infection (MOI), for instance, an MOI of 0.01.[8]

  • Incubation: Incubate for 1 hour at 37°C to allow for viral entry.[8]

  • Post-infection: After the 1-hour incubation, remove the viral inoculum from the apical side and wash to remove unbound virus. Replace the basolateral medium with fresh medium containing the corresponding concentrations of this compound.

  • Sample Collection: At various time points post-infection (e.g., 24, 48, 72 hours), collect apical washes to measure viral titers. Basolateral medium can also be collected to assess any compound-induced cytotoxicity.

  • Quantification of Viral Load:

    • RT-qPCR: Extract viral RNA from the apical washes and quantify the number of viral genomes using reverse transcription-quantitative polymerase chain reaction.[8]

    • Plaque Assay or TCID50: Determine the infectious viral titers by performing plaque assays or 50% tissue culture infective dose (TCID50) assays on a susceptible cell line (e.g., VeroE6 for SARS-CoV-2).

  • Cytotoxicity Assay: Assess the viability of the HAE cells treated with the highest concentrations of this compound using a standard cytotoxicity assay (e.g., CellTiter-Glo).[8]

G cluster_workflow Experimental Workflow start Differentiated HAE Cultures (ALI) pretreatment Pre-treat with this compound (basolateral, 1 hr) start->pretreatment infection Apical Viral Infection (e.g., SARS-CoV-2, MOI 0.01, 1 hr) pretreatment->infection wash Remove Inoculum & Wash infection->wash incubation Incubate with Drug (24-72 hrs) wash->incubation collection Collect Apical Washes incubation->collection cytotoxicity Assess Cytotoxicity (e.g., CellTiter-Glo) incubation->cytotoxicity quantification Quantify Viral Load (RT-qPCR, Plaque Assay) collection->quantification analysis Data Analysis (IC50/EC50 Calculation) quantification->analysis

Caption: Workflow for antiviral testing of this compound.

Conclusion

This compound is a potent antiviral compound with a well-defined mechanism of action. The use of physiologically relevant HAE cell culture models is crucial for the preclinical evaluation of its efficacy against respiratory viruses. The protocols and data presented here provide a foundation for researchers to design and execute robust experiments to further investigate the therapeutic potential of this compound.

References

Application Notes: Synthesis of EIDD-1931 (N4-hydroxycytidine) and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

EIDD-1931, also known as β-D-N4-hydroxycytidine (NHC), is a potent ribonucleoside analog with broad-spectrum antiviral activity against a variety of RNA viruses, including coronaviruses, influenza, and Ebola virus.[1][2][3] It functions through a mechanism of lethal mutagenesis, where its triphosphate form is incorporated into viral RNA by the viral RNA-dependent RNA polymerase, leading to an accumulation of errors that inhibit viral replication.[2][4] Due to low oral bioavailability in some species, prodrugs have been developed, most notably Molnupiravir (EIDD-2801, MK-4482), which is the isobutyryl ester prodrug of this compound.[1][5] This document outlines established synthetic protocols for this compound and its derivatives, providing detailed experimental procedures and comparative data.

Synthetic Strategies Overview

The synthesis of this compound and its derivatives can be primarily achieved through two main routes starting from common nucleosides: Uridine or Cytidine. A third approach involves the direct modification of this compound to create various prodrugs.

  • Synthesis from Uridine : This is a widely reported multi-step method. It involves the protection of the hydroxyl groups on the ribose sugar, activation of the C4 position on the uracil ring, reaction with hydroxylamine, and subsequent deprotection to yield this compound.[6][7]

  • Synthesis from Cytidine : This approach offers a more direct conversion. It can involve a direct hydroxylamination reaction on the cytidine base or a multi-step process involving selective acylation and subsequent transamination.[8][9]

  • Synthesis of Derivatives : Prodrugs and other derivatives are typically synthesized from a protected this compound intermediate. For instance, Molnupiravir is formed by esterification of the 5'-hydroxyl group.[10] Other N4-(acyloxy) and 5'-O-ester derivatives can also be prepared to explore structure-activity relationships.[11][12]

The relationship between this compound, its prodrug Molnupiravir, and its active form is crucial for understanding its mechanism of action.

G cluster_0 In Vivo Metabolism molnupiravir Molnupiravir (EIDD-2801, Prodrug) eidd1931 This compound (NHC, Active Drug) molnupiravir->eidd1931 Hydrolysis (Esterases) triphosphate This compound-TP (Active Metabolite) eidd1931->triphosphate Phosphorylation (Host Kinases)

Figure 1: Metabolic activation pathway of Molnupiravir.

Data Presentation: Comparison of Synthetic Routes

The following tables summarize quantitative data for the key synthetic routes to this compound and its prominent derivative, Molnupiravir.

Table 1: Synthesis of Molnupiravir from Uridine (5-Step Route) [7]

StepReactionKey ReagentsYield
1Acetonide Protection2,2-dimethoxypropane, H₂SO₄91%
2EsterificationIsobutyric anhydride, TEA, DMAP~99% (crude)
3C4 Activation1,2,4-triazole, POCl₃, DIPEA92% (over 2 steps)
4Hydroxylamine ReactionAqueous hydroxylamine91%
5DeprotectionHCl, H₂O, MeCN76%
- Overall Yield - ~57%

Table 2: Synthesis of Molnupiravir from Cytidine (4-Step Route) [10]

StepReactionKey ReagentsOverall Yield
1-4Acetonide protection, esterification, hydroxyamination, and deprotection-42%

Table 3: Synthesis of this compound from Uridine [6]

StepReactionKey ReagentsYield
1Silyl ProtectionTBDMSCl, Imidazole79%
2C4 Activation & Hydroxylamine ReactionTPSCl, Hydroxylamine54%
3DeprotectionNH₄F45%

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its derivatives.

Protocol 1: Synthesis of this compound from Uridine

This protocol is based on the synthetic route involving silyl protection.[6]

G uridine Uridine silylated Tri-TBDMS-O-uridine uridine->silylated TBDMSCl, Imidazole, DMF activated N4-hydroxy-Tri-TBDMS- O-cytidine silylated->activated 1. TPSCl 2. Hydroxylamine eidd1931 This compound activated->eidd1931 NH4F, MeOH

Figure 2: Workflow for the synthesis of this compound from Uridine.

Step 1: Synthesis of 2',3',5'-Tris-O-(tert-butyldimethylsilyl)-D-uridine (4)

  • To a solution of uridine (1 equivalent) in N,N-dimethylformamide (DMF), add imidazole.

  • Cool the mixture to 0°C and add tert-butyldimethylsilyl chloride (TBDMSCl) portion-wise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to obtain the silylated uridine derivative (Yield: 79%).[6]

Step 2: Synthesis of N4-hydroxy-2',3',5'-tris-O-(tert-butyldimethylsilyl)-D-cytidine (6a)

  • Dissolve the silylated uridine (1 equivalent) in an appropriate solvent (e.g., CH₂Cl₂).

  • Add 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl) and stir at room temperature.

  • In a separate flask, prepare a solution of hydroxylamine.

  • Add the hydroxylamine solution to the reaction mixture and stir until the conversion is complete.

  • Work up the reaction by washing with aqueous solutions and purify by chromatography to yield the N4-hydroxy intermediate (Yield: 54%).[6]

Step 3: Synthesis of N4-Hydroxycytidine (this compound) (1)

  • Dissolve the N4-hydroxy intermediate (6a) in methanol (MeOH).

  • Add ammonium fluoride (NH₄F) to the solution.

  • Stir the reaction at room temperature until deprotection is complete (monitored by TLC).

  • Concentrate the mixture and purify the residue by chromatography to afford this compound (Yield: 45%).[6]

Protocol 2: Synthesis of Molnupiravir from Cytidine

This protocol outlines a scalable, four-step synthesis.[10]

G cytidine Cytidine protected_cytidine Acetonide Protected Cytidine cytidine->protected_cytidine Acetonide Protection ester 5'-O-isobutyryl Intermediate (8) protected_cytidine->ester Esterification (Isobutyric Anhydride) penultimate Penultimate Intermediate (6) ester->penultimate Hydroxyamination molnupiravir Molnupiravir penultimate->molnupiravir Deprotection (Formic Acid)

Figure 3: Workflow for the synthesis of Molnupiravir from Cytidine.

Step 1: Acetonide Protection

  • Suspend cytidine in acetone and add 2,2-dimethoxypropane and a catalytic amount of an acid (e.g., sulfuric acid).

  • Stir the mixture at room temperature until the reaction is complete.

  • Neutralize the acid with a base (e.g., triethylamine) and filter the resulting solid.

  • Wash the solid with an appropriate solvent and dry to obtain the acetonide-protected cytidine.

Step 2: 5'-O-Esterification

  • Suspend the protected cytidine in acetonitrile.

  • Add isobutyric anhydride and a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Stir the reaction at room temperature.

  • Upon completion, perform an aqueous workup and crystallize the product from a suitable solvent system to yield the ester intermediate (Yield: 78%).[10]

Step 3: Hydroxyamination

  • Dissolve the ester intermediate in a solvent mixture (e.g., water/isopropanol).

  • Add hydroxylamine hydrochloride and a base to adjust the pH.

  • Heat the reaction mixture until the starting material is consumed.

  • Cool the mixture and crystallize the product. Filter and dry to obtain the penultimate intermediate (Yield: 96%).[10]

Step 4: Acetonide Deprotection

  • Treat the penultimate intermediate with formic acid.

  • Stir at room temperature until the reaction is complete.

  • Isolate the final product, Molnupiravir, by crystallization.

  • The overall yield for this four-step process is reported to be 42%.[10]

Protocol 3: Synthesis of 5'-O-Ester Derivatives of N4-hydroxycytidine

This protocol uses a protected NHC intermediate and Steglich esterification to synthesize novel derivatives.[12]

Step 1: Preparation of N4-dimethoxytrityloxy-2′,3′-O-isopropylidenecytidine (Protected NHC)

  • Protect the 2' and 3' hydroxyl groups of N4-hydroxycytidine (NHC) using acetonide.

  • Subsequently, protect the N4-hydroxyl group with 4,4′-dimethoxytrityl chloride (DMTrCl) to yield the fully protected intermediate.

Step 2: Steglich Esterification

  • Dissolve the protected NHC (1 equivalent), a carboxylic acid of choice (1.5 equivalents), and a catalytic amount of DMAP in dichloromethane (CH₂Cl₂).

  • Add 1,3-dicyclohexylcarbodiimide (DCC) (2.25 equivalents) to the mixture.

  • Stir the reaction at room temperature for approximately 2 hours.

  • Filter off the dicyclohexylurea byproduct and concentrate the filtrate.

  • Purify the crude product by flash chromatography.

Step 3: Acid Hydrolysis (Deprotection)

  • Subject the purified 5'-O-ester conjugate to acid hydrolysis using an 80% aqueous solution of formic acid.

  • Stir at room temperature for 20 hours to remove both the DMTr and acetonide protecting groups.

  • Isolate the final 5'-O-ester derivative by flash chromatography on silica gel. (Example Yield for 5′-O-Phenoxyacetyl-N4-hydroxycytidine: 54.6%).[12]

References

Troubleshooting & Optimization

EIDD-1931 Solubility for In Vitro Studies: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the solubility of EIDD-1931 in DMSO and water for in vitro studies. It includes frequently asked questions, troubleshooting advice for common issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in Dimethyl Sulfoxide (DMSO)?

A1: this compound exhibits high solubility in DMSO. Concentrations of 45 mg/mL (173.6 mM) and 100 mg/mL (385.77 mM) have been reported.[1][2] It is often recommended to use sonication to ensure complete dissolution, and it's important to use new, anhydrous DMSO as the compound is hygroscopic, which can affect solubility.[2]

Q2: What is the solubility of this compound in water?

A2: The aqueous solubility of this compound is significantly lower than in DMSO, with reported values of at least 25 mg/mL (96.44 mM).[2] For in vivo studies, this compound can be solubilized in saline with the aid of alternating ultrasound treatment to ensure full dissolution.[3][4]

Q3: How should I prepare a stock solution of this compound for in vitro experiments?

A3: For in vitro studies, this compound is typically dissolved in DMSO to create a high-concentration stock solution, for example, at 100 mM.[3][4] This stock solution is then serially diluted to the desired working concentrations in cell culture medium.

Q4: What are the recommended storage conditions for this compound stock solutions?

A4: this compound stock solutions in DMSO should be stored at -20°C.[2][3][4] It is noted that the compound is unstable in solution, so it is best to prepare it fresh ("ready to use").[2] If storing, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. When stored at -20°C, it is recommended to use the solution within one month, and within six months if stored at -80°C.[2]

Q5: Can I dissolve this compound directly in cell culture media?

A5: Direct dissolution in cell culture media is not recommended due to the compound's limited aqueous solubility. This can lead to the formation of precipitates. The standard practice is to first prepare a concentrated stock solution in DMSO and then dilute this stock into the cell culture medium to achieve the final desired concentration.

Troubleshooting Guide

Problem: My this compound precipitated after I diluted the DMSO stock solution into my aqueous buffer or cell culture medium.

This is a common issue when a compound with low aqueous solubility is transferred from a high-solubility organic solvent (like DMSO) to an aqueous environment.

Potential Causes:

  • Poor Mixing: Adding the DMSO stock too quickly without adequate mixing can cause localized high concentrations that immediately precipitate.

  • Final DMSO Concentration Too Low: The final concentration of DMSO in the medium may be insufficient to keep this compound in solution.

  • Media Components: Salts, proteins, and other components in the cell culture medium can interact with the compound and reduce its solubility.[5] Changes in pH or temperature can also induce precipitation.

  • Repeated Freeze-Thaw Cycles: This can cause the compound to fall out of solution in your stock, which then gets transferred to your media.

Solutions:

  • Optimize Dilution Technique: Add the DMSO stock solution dropwise into the cell culture medium while gently vortexing or swirling the medium. This ensures rapid and even distribution.

  • Use Sonication: If precipitates form, a brief sonication in an ultrasonic bath can often help to redissolve the compound.[1][2] Warming the solution to 37°C may also aid dissolution.[2]

  • Prepare Fresh Dilutions: Due to the instability of this compound in solution, it is best to prepare working solutions immediately before use.[2]

  • Check for Contamination: In some cases, turbidity can be mistaken for precipitation. If the solution appears cloudy, check for bacterial or fungal contamination.[6]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO45173.6Sonication recommended.[1]
DMSO100385.77Use of new, anhydrous DMSO is advised.[2]
Water≥ 25≥ 96.44-
Saline + 10% DMSO + 40% PEG300 + 5% Tween-80≥ 2.08≥ 8.02For in vivo formulations; clear solution.[7]

Table 2: Example Concentrations for In Vitro Antiviral Assays

Cell LineAssay TypeEC₅₀ (µM)CC₅₀ (µM)
RD CellsAnti-EV-A715.13 ± 0.5680.47 ± 0.02
Vero CellsAnti-EV-A717.04 ± 0.3814.07 ± 0.43
Huh-7 CellsAnti-EV-A714.43 ± 0.3334.09 ± 0.06
Vero 76 CellsAnti-SARS-CoV0.1-
Calu-3 2B4 CellsAnti-MERS-CoV0.15-
Vero CellsAnti-SARS-CoV-20.3-

EC₅₀ (Half-maximal effective concentration) and CC₅₀ (Half-maximal cytotoxic concentration) values are from studies on Enterovirus A71 (EV-A71) and various coronaviruses.[1][3][4]

Experimental Protocols

Protocol: Preparation of this compound Working Solutions for an In Vitro Antiviral Assay

This protocol is adapted from methodologies used in antiviral activity assays for this compound.[3][4]

1. Preparation of 100 mM DMSO Stock Solution: a. Weigh the required amount of this compound powder (Molecular Weight: 259.2 g/mol ). b. Add the appropriate volume of sterile, anhydrous DMSO to achieve a final concentration of 100 mM. c. If needed, sonicate the solution in a water bath until the compound is fully dissolved. d. Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C.

2. Preparation of Working Solutions: a. Thaw a single aliquot of the 100 mM stock solution. b. Perform serial dilutions in cell culture medium (e.g., DMEM with 2% FBS) to achieve the desired final concentrations for your experiment (e.g., a 3-fold dilution series ranging from 200 µM to 0.01 µM).[3] c. To minimize precipitation, add the DMSO stock to the culture medium, not the other way around, and mix gently but thoroughly after each addition.

3. Dosing Cells in a 96-Well Plate: a. Seed cells (e.g., RD, Vero, or Huh-7 cells) in a 96-well plate and incubate until they reach the desired confluency.[3][4] b. Remove the existing medium and add the freshly prepared this compound working solutions (in culture medium) to the respective wells. c. Include a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used. d. Proceed with the viral infection and subsequent incubation as per your specific assay protocol.[3]

Visualizations

EIDD_1931_Stock_Preparation_Workflow start Start: Weigh this compound Powder add_dmso Add Anhydrous DMSO start->add_dmso check_dissolution Check for Complete Dissolution add_dmso->check_dissolution sonicate Sonicate if Necessary check_dissolution->sonicate No aliquot Aliquot into Sterile Tubes check_dissolution->aliquot Yes sonicate->check_dissolution store Store at -20°C aliquot->store end_node End: Ready-to-use Stock Solution store->end_node

Caption: Workflow for preparing this compound stock solution in DMSO.

Troubleshooting_Precipitation start Problem: Precipitate observed after diluting stock in media check_mixing Was stock added slowly to media with mixing? start->check_mixing improve_mixing Solution: Add stock dropwise while vortexing media check_mixing->improve_mixing No check_freshness Was the working solution prepared fresh? check_mixing->check_freshness Yes use_sonication Solution: Try brief sonication to redissolve check_freshness->use_sonication Yes prepare_fresh Solution: Prepare fresh dilutions immediately before use check_freshness->prepare_fresh No

Caption: Troubleshooting logic for this compound precipitation in media.

EIDD1931_Mechanism_of_Action cluster_cell Host Cell cluster_virus Viral Replication EIDD1931_ext This compound (extracellular) ENTs Equilibrative Nucleoside Transporters (ENT1/2) EIDD1931_ext->ENTs Uptake EIDD1931_int This compound (intracellular) ENTs->EIDD1931_int Triphosphate Host Kinases EIDD1931_int->Triphosphate Phosphorylation EIDD1931_TP This compound-Triphosphate (Active Form) Triphosphate->EIDD1931_TP Viral_RNA_Polymerase Viral RNA-dependent RNA Polymerase (RdRp) EIDD1931_TP->Viral_RNA_Polymerase Incorporation Viral_RNA Nascent Viral RNA Viral_RNA_Polymerase->Viral_RNA Mutated_RNA Mutated Viral RNA (Error Catastrophe) Viral_RNA->Mutated_RNA Leads to

Caption: Conceptual pathway for this compound's antiviral mechanism.

References

Addressing EIDD-1931 cytotoxicity in cell culture assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support resource for researchers using EIDD-1931 (β-D-N4-hydroxycytidine) in cell culture assays. This guide provides answers to frequently asked questions and troubleshooting advice to help you navigate challenges related to in vitro cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as N4-hydroxycytidine (NHC), is the active metabolite of the prodrug Molnupiravir (EIDD-2801).[1][2] Its primary antiviral mechanism is to act as a ribonucleoside analog that is incorporated into nascent viral RNA by the viral RNA-dependent RNA polymerase (RdRp).[3][4][5] Once incorporated, this compound can lead to "lethal mutagenesis," an accumulation of mutations in the viral genome that ultimately inhibits the production of viable virus particles.[3][4][5]

Q2: Why am I observing high cytotoxicity in my cell culture experiments with this compound?

High cytotoxicity can stem from several factors:

  • Supra-physiological Concentrations: this compound can induce cytotoxicity at high concentrations. Studies in HepG2 and HepaRG cells have shown that cytotoxicity becomes apparent at concentrations of 10 µM and higher.[6][7]

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. For example, Vero cells have been reported to be more sensitive than RD and Huh7 cells.[8]

  • Compound Stability and Solubility: Ensure that this compound is fully dissolved and stable in your culture medium. The compound is soluble up to 100 mM in DMSO and 50 mM in water.[3] Poor solubility can lead to precipitates that are toxic to cells or interfere with assay readings.

  • Assay-Specific Interference: The cytotoxicity assay itself could be a source of error. For instance, some assay reagents may interact with the compound, or the incubation time might be too long, leading to exaggerated cell death.

Q3: Is mitochondrial toxicity a primary cause of this compound-induced cell death?

Recent studies suggest that direct mitochondrial toxicity is not a primary off-target effect of this compound at clinically relevant concentrations.

  • In HepG2 cells, this compound did not significantly alter mitochondrial DNA copy number, gene expression, or respiration at non-cytotoxic concentrations.[6][7]

  • In the more physiologically relevant HepaRG cell model, this compound did not cause direct mitochondrial toxicity at clinically relevant concentrations.[1][2] However, at supra-clinical concentrations (e.g., 60 µM), a reduction in mitochondrial respiration was observed, though this was not attributed to direct dysfunction of the electron transport chain.[1][2]

Therefore, while high concentrations may impact mitochondrial function, it is less likely to be the main driver of cytotoxicity at the typical effective concentrations (EC50) used in antiviral assays.

Q4: How do I differentiate between antiviral activity and general cytotoxicity?

This is a critical aspect of in vitro testing. The relationship between the compound's efficacy and its toxicity is determined by the Selectivity Index (SI) , which is calculated as:

SI = CC50 / EC50

  • CC50 (50% Cytotoxic Concentration): The concentration of the compound that causes a 50% reduction in cell viability.

  • EC50 (50% Effective Concentration): The concentration of the compound that inhibits viral activity by 50%.

A higher SI value indicates a wider therapeutic window, meaning the compound is effective against the virus at concentrations well below those that are toxic to the host cells. A low SI value (e.g., less than 10) suggests that the observed antiviral effect may be a consequence of general cytotoxicity.

Quantitative Data Summary

The following table summarizes reported EC50 and CC50 values for this compound in various cell lines. Note that values can vary between studies due to different experimental conditions (e.g., virus strain, cell density, incubation time, and assay method).

Cell LineVirusEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
RD CellsEnterovirus 71 (EV-A71)5.13 ± 0.5680.47 ± 0.0215.69[8]
Vero CellsEnterovirus 71 (EV-A71)7.04 ± 0.3814.07 ± 0.432.0[8]
Huh-7 CellsEnterovirus 71 (EV-A71)4.43 ± 0.3334.09 ± 0.067.69[8]
Vero E6 CellsMERS-CoV~0.15>10>67[3][4]
Vero E6 CellsSARS-CoV-2~0.3>10>33[3][4]

Experimental Protocols & Methodologies

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is adapted for a 96-well plate format to determine the CC50 of this compound. This assay quantifies ATP, an indicator of metabolically active cells.

Materials:

  • Opaque-walled 96-well plates suitable for luminescence readings.

  • Cell culture medium appropriate for the cell line.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • CellTiter-Glo® Reagent.

  • Multichannel pipette.

  • Plate reader with luminescence detection capabilities.

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a pre-determined optimal density in 100 µL of culture medium per well. Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium. A typical concentration range might be from 0.1 µM to 100 µM. Also, prepare "cells + medium only" wells (vehicle control, e.g., 0.5% DMSO) and "medium only" wells (background control).

  • Compound Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions (or vehicle control) to the respective wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours), consistent with your antiviral assay protocol.

  • Reagent Equilibration: Before use, equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature for approximately 30 minutes.

  • Assay Execution:

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average background luminescence (medium only wells) from all other readings.

    • Normalize the data to the vehicle control wells (set to 100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the CC50 value.

Visualizations: Pathways and Workflows

Mechanism of Action & Cellular Uptake

This compound enters the host cell via nucleoside transporters. Inside the cell, host kinases phosphorylate it into its active triphosphate form (this compound-TP). This active form is then mistakenly used by the viral RdRp during RNA replication, leading to catastrophic errors in the viral genome.

G cluster_outside Extracellular Space cluster_inside Host Cell Cytoplasm cluster_virus Viral Replication Complex EIDD1931 This compound (NHC) Transporter Nucleoside Transporter (ENT1/2) EIDD1931->Transporter Uptake EIDD1931_in This compound Kinases Host Kinases EIDD1931_in->Kinases Phosphorylation EIDD1931_TP This compound-TP (Active Form) Kinases->EIDD1931_TP RdRp Viral RdRp EIDD1931_TP->RdRp Incorporation ViralRNA Viral RNA Replication RdRp->ViralRNA MutatedRNA Mutated Viral RNA (Error Catastrophe) ViralRNA->MutatedRNA Transporter->EIDD1931_in

Caption: Cellular uptake and antiviral mechanism of this compound.

General Experimental Workflow

The following diagram outlines the standard workflow for assessing the cytotoxicity and antiviral efficacy of this compound.

G cluster_assays start Start seed 1. Seed Cells in Multi-well Plates start->seed incubate1 2. Incubate 24h (Allow Attachment) seed->incubate1 prepare 3. Prepare Serial Dilutions of this compound incubate1->prepare cc50_treat 4a. Add Compound (For CC50 Assay) prepare->cc50_treat Cytotoxicity ec50_treat 4b. Add Compound & Virus (For EC50 Assay) prepare->ec50_treat Efficacy incubate2 5. Incubate for Exposure Period (48-72h) cc50_treat->incubate2 ec50_treat->incubate2 measure 6. Perform Viability/ Antiviral Readout incubate2->measure analyze 7. Analyze Data (Calculate CC50 & EC50) measure->analyze end End analyze->end

Caption: Workflow for this compound in vitro cytotoxicity and efficacy testing.

Troubleshooting Guide

Problem 1: High cytotoxicity observed even at low concentrations (<10 µM).

G start High Cytotoxicity Observed at Low Conc. q1 Is the compound fully dissolved in media? start->q1 sol_issue Action: Check Solubility. Prepare fresh stock in DMSO. Ensure no precipitation upon dilution in media. q1->sol_issue No q2 Are the cells healthy and not overgrown? q1->q2 Yes a1_yes Yes a1_no No cell_issue Action: Verify Cell Health. Check for contamination. Optimize seeding density. Use cells at low passage number. q2->cell_issue No q3 Is the vehicle control (e.g., DMSO) also toxic? q2->q3 Yes a2_yes Yes a2_no No dmso_issue Action: Reduce Vehicle Conc. Ensure final DMSO concentration is non-toxic for your cell line (typically <0.5%). q3->dmso_issue Yes assay_issue Potential Issue: Cell line is exceptionally sensitive or assay interference. Action: Use a different cell line or cytotoxicity assay method. q3->assay_issue No a3_yes Yes a3_no No

Caption: Troubleshooting unexpected high cytotoxicity with this compound.

Problem 2: Inconsistent CC50/EC50 values between experiments.

  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure you are using a consistent number of viable cells for each experiment. Perform cell counts before seeding and ensure even cell suspension when plating.

  • Possible Cause: Variation in compound preparation.

    • Solution: Prepare fresh serial dilutions for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles of the stock.

  • Possible Cause: Differences in incubation times.

    • Solution: Strictly adhere to the same incubation times for compound exposure and assay development across all experiments.

  • Possible Cause: Edge effects in multi-well plates.

    • Solution: To minimize evaporation and temperature gradients, avoid using the outermost wells of the plate for experimental data. Fill these wells with sterile PBS or medium instead.

Problem 3: Low or no luminescent signal in the CellTiter-Glo® assay.

  • Possible Cause: Reagent was not equilibrated to room temperature.

    • Solution: Both the plate and the reagent must be at room temperature before mixing to ensure optimal enzyme activity.

  • Possible Cause: Insufficient cell lysis.

    • Solution: Ensure proper mixing on an orbital shaker for the recommended time (e.g., 2 minutes) to lyse all cells and release ATP.

  • Possible Cause: Very low cell number or widespread cell death.

    • Solution: Verify your cell seeding density. If cytotoxicity is extremely high, the ATP levels may be too low to detect. Check your highest concentration wells against a "no cells" background control.

References

Optimizing EIDD-1931 dosage and treatment duration in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on optimizing EIDD-1931 dosage and treatment duration in vivo.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between this compound (NHC) and Molnupiravir (EIDD-2801)?

A1: this compound (β-d-N4-hydroxycytidine or NHC) is the active antiviral agent. Molnupiravir (EIDD-2801) is an orally bioavailable prodrug of this compound.[1][2] After oral administration, Molnupiravir is rapidly hydrolyzed by host esterases in the plasma to release the active this compound.[3] The primary reason for using the prodrug form, Molnupiravir, is to improve oral bioavailability, particularly in species like non-human primates and ferrets.[4][5][6] In mice, however, both compounds have shown similar oral bioavailability.[5]

Q2: What is the mechanism of action for this compound?

A2: this compound exerts its antiviral effect through a process known as "viral error catastrophe."[7] Once inside a host cell, this compound is phosphorylated by host kinases to its active 5'-triphosphate form (NHC-TP).[3] The viral RNA-dependent RNA polymerase (RdRp) mistakenly incorporates NHC-TP into the newly synthesizing viral RNA strand instead of natural cytidine or uridine triphosphates.[3] This incorporation leads to an accumulation of mutations in the viral genome, ultimately resulting in a non-viable virus.[4][6]

Q3: What is a recommended starting dose for this compound or its prodrug in preclinical animal models?

A3: The optimal dose depends heavily on the animal model, the virus being studied, and the treatment regimen (prophylactic vs. therapeutic). Based on published studies, here are some starting points:

  • Syrian Hamsters (SARS-CoV-2): Doses of 5 mg/kg twice daily have been shown to significantly reduce viral titers in nasal swabs.[8]

  • SCID Mice (SARS-CoV-2): A dose of 200 mg/kg of EIDD-2801 administered twice daily (BID) has been used to study antiviral effects.[1]

  • ICR Suckling Mice (Enterovirus EV-A71): Intraperitoneal (i.p.) administration of this compound at 66.6 mg/kg and 200 mg/kg for 7 days resulted in 100% survival.[9]

  • Ferrets (SARS-CoV-2): A single oral dose of 128 mg/kg of EIDD-2801 resulted in significant lung concentrations of this compound.[4] Twice-daily administration of 100 mg/kg was well-tolerated for 7 days.[4]

  • Mice (VEEV): Prophylactic oral treatment with 300 mg/kg and 500 mg/kg (b.i.d.) of this compound resulted in 90% survival against a lethal challenge.[10]

Q4: What is the typical treatment duration in animal studies?

A4: Treatment duration in preclinical studies typically ranges from 5 to 7 days for acute viral infections.[4][8][9] For example, studies in mice and ferrets have often used twice-daily dosing for 5 to 7 consecutive days.[4][9][10] In human clinical trials for COVID-19, Molnupiravir was administered for 5 days.[8][11] Longer durations, such as 84 days, have been explored for chronic conditions like Feline Infectious Peritonitis (FIP).[12]

Q5: What are the key pharmacokinetic parameters of this compound?

A5: After oral administration of its prodrug Molnupiravir, this compound appears rapidly in plasma, with a median time to maximum concentration (Tmax) of approximately 1.00 to 1.75 hours in healthy human volunteers.[7][11][13] The geometric half-life is around 1 hour, though a slower elimination phase has been observed at higher doses.[7][11] Minimal drug accumulation has been noted after multiple twice-daily doses.[11][14]

Troubleshooting Guide

Problem 1: Lack of Efficacy in an In Vivo Model

Possible Cause Troubleshooting Steps
Timing of Treatment Initiation: This compound is most effective when administered early after viral challenge. Therapeutic studies show that delaying treatment significantly reduces efficacy. For VEEV in mice, survival dropped from 100% when treated 6-12 hours post-infection to 40% when treatment was delayed to 48 hours.[4] Solution: Initiate treatment as early as possible post-infection, ideally within 12-24 hours. Consider a prophylactic regimen (dosing before infection) to establish a baseline of maximum efficacy.[4][15]
Insufficient Dosage: The dose may be too low for the specific animal model or virus. Mice, for instance, have higher plasma uridine levels than humans, which can compete with this compound for uptake into tissues and phosphorylation, necessitating higher doses to achieve efficacy.[7] Solution: Conduct a dose-escalation study. Review literature for effective doses in similar models (see Table 1). Ensure correct dose conversion if using the prodrug EIDD-2801 instead of this compound.
Drug Formulation and Administration: Poor solubility or improper formulation can lead to low bioavailability. Solution: Ensure this compound is properly solubilized. A common vehicle for oral gavage in mice involves PEG300, Tween80, and ddH2O.[16] For intraperitoneal injection, saline has been used.[9] Verify the stability of your formulation.
Animal Model Selection: The chosen animal model may not be suitable. For SARS-CoV-2, the Syrian hamster is a robust model for replication in the respiratory tract.[15] Immunocompromised models like SCID mice may show higher viral persistence.[1] Solution: Select an animal model known to support robust replication of the target virus and to be responsive to antiviral therapy.

Problem 2: Observed Toxicity or Adverse Events

Possible Cause Troubleshooting Steps
High Dosage: While generally well-tolerated in short-term studies, high doses may lead to adverse effects.[8] In studies on FIP in cats, prolonged use has been associated with mild effects on the liver and kidneys.[17][18] Solution: Reduce the dose or dosing frequency. If efficacy is lost, consider combination therapy with another antiviral agent. Monitor animal health closely (body weight, clinical signs) and conduct baseline and post-treatment blood work (e.g., ALT levels).
Off-Target Effects: The mechanism of action (inducing RNA mutations) has raised theoretical concerns about mutagenicity, especially with long-term use.[19] Solution: For acute infections, use the shortest effective treatment duration (e.g., 5-7 days). For research involving longer treatment courses, incorporate long-term safety monitoring into the study design.

Data Presentation

Table 1: Summary of In Vivo Efficacy Studies for this compound / EIDD-2801

Animal ModelVirusDrug FormRouteDosage RegimenTreatment DurationKey Efficacy FindingsReference
Syrian HamsterSARS-CoV-2EIDD-2801Oral5 mg/kg or 15 mg/kg BID4 daysSignificantly reduced viral titers in nasal swabs and turbinates.[8]
SCID MiceSARS-CoV-2 (Beta)EIDD-2801Oral200 mg/kg BID3 daysSignificantly reduced viral RNA and infectious virus levels in the lungs.[1]
ICR Suckling MiceEnterovirus A71This compoundi.p.200 mg/kg or 66.6 mg/kg QD7 days100% survival rate compared to 0% in the vehicle group.[9]
FerretSARS-CoV-2EIDD-2801Oral5 mg/kg or 15 mg/kg BID4 daysPrevented SARS-CoV-2 transmission between ferrets.[8]
MouseVEEVThis compoundOral500 mg/kg BID6 days90% survival in a prophylactic model against a lethal challenge.[10]
CatFeline Infectious Peritonitis (FIP)This compound / EIDD-2801Oral10-20 mg/kg BID84 days14 of 18 cats completed treatment and remained in remission.[12]

Table 2: Pharmacokinetic Parameters of this compound in Healthy Humans (Following Oral Molnupiravir)

ParameterValueDescriptionReference
Tmax (Median) 1.00 - 1.75 hoursTime to reach maximum plasma concentration.[7][11]
t1/2 (Geometric Mean) ~1 hourElimination half-life.[7][11]
Accumulation None observedNo significant drug accumulation with twice-daily dosing.[11][13]
Food Effect MinimalAbsorption is not significantly affected by food intake.[7]

Experimental Protocols & Visualizations

Protocol 1: Therapeutic Efficacy in a Syrian Hamster Model of SARS-CoV-2
  • Animal Model: Male Syrian hamsters, 6-8 weeks old.

  • Virus Challenge: Intranasally inoculate hamsters with a specified plaque-forming unit (PFU) of a SARS-CoV-2 clinical isolate.

  • Drug Formulation: Prepare EIDD-2801 (Molnupiravir) in a suitable vehicle.

  • Treatment Initiation: Begin treatment 12 hours post-infection (hpi).

  • Dosing: Administer EIDD-2801 orally (e.g., via gavage) at the desired dose (e.g., 5 or 15 mg/kg) twice daily (BID) for 4 consecutive days. A vehicle-only group serves as the control.

  • Monitoring: Record body weight and clinical signs daily.

  • Endpoint Analysis: At Day 4 post-infection, euthanize animals. Collect lung tissue to quantify viral load (via RT-qPCR) and infectious virus titers (via TCID50 assay).[8][15] Collect nasal swabs to measure viral shedding.[8]

This compound Mechanism of Action

EIDD1931_Mechanism cluster_blood Bloodstream cluster_cell Host Cell cluster_virus Viral Replication molnu Molnupiravir (EIDD-2801) eidd1931_blood This compound (NHC) molnu->eidd1931_blood Esterases eidd1931_cell This compound (NHC) eidd1931_blood->eidd1931_cell Uptake nhc_tp NHC-Triphosphate (Active Form) eidd1931_cell->nhc_tp Host Kinases rdrp Viral RdRp nhc_tp->rdrp rna Nascent Viral RNA rdrp->rna Incorporation mutated_rna Mutated RNA (Non-viable) rna->mutated_rna Error Catastrophe

Caption: Mechanism of action of Molnupiravir and its active form, this compound.

In Vivo Efficacy Study Workflow

Efficacy_Workflow acclimatize 1. Animal Acclimatization baseline 2. Baseline Measurements (Weight, etc.) acclimatize->baseline randomize 3. Randomization (Vehicle vs. Treatment Groups) baseline->randomize challenge 4. Virus Challenge (e.g., Intranasal) randomize->challenge treatment 5. Drug/Vehicle Administration (e.g., Oral Gavage, BID) challenge->treatment monitor 6. Daily Monitoring (Weight, Clinical Score) treatment->monitor Daily for X days endpoint 7. Endpoint & Necropsy (e.g., Day 4 Post-Infection) monitor->endpoint analysis 8. Sample Analysis (RT-qPCR, TCID50, Histology) endpoint->analysis

Caption: General experimental workflow for an in vivo antiviral efficacy study.

References

Technical Support Center: Overcoming Poor Oral Bioavailability of EIDD-1931 with Prodrugs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EIDD-1931 and its prodrugs. The focus is on addressing the challenges of poor oral bioavailability of the parent compound and the strategies employed to overcome this limitation through the use of prodrugs like Molnupiravir (EIDD-2801).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as β-D-N4-hydroxycytidine (NHC), is a ribonucleoside analog with broad-spectrum antiviral activity against various RNA viruses.[1][2][3] Its mechanism of action involves the intracellular phosphorylation to its active 5'-triphosphate form.[4][5] This active form acts as a competitive substrate for the viral RNA-dependent RNA polymerase (RdRp).[3][4] Incorporation of the this compound triphosphate into the viral RNA leads to an accumulation of mutations, a process termed "viral error catastrophe," which ultimately inhibits viral replication.[4][5]

Q2: Why does this compound have poor oral bioavailability?

This compound suffers from rapid metabolism in enterocytes, the cells lining the intestine, following oral administration.[2][6] This first-pass metabolism significantly reduces the amount of the active compound that reaches systemic circulation, leading to poor oral bioavailability, particularly in non-human primates which can be predictive of human bioavailability.[2][6]

Q3: What is the prodrug approach to improve the oral bioavailability of this compound?

To overcome the poor oral bioavailability of this compound, a prodrug strategy was employed.[2][6] A prodrug is an inactive or less active compound that is metabolized in the body to the active drug.[7] In this case, EIDD-2801, also known as Molnupiravir, was developed as an orally bioavailable 5'-isobutyrate prodrug of this compound.[4] After oral administration, Molnupiravir is rapidly cleaved in the plasma to release the active this compound.[4][5]

Q4: What is the advantage of using Molnupiravir (EIDD-2801) over this compound in in vivo studies?

The primary advantage of using Molnupiravir (EIDD-2801) in in vivo oral administration studies is its significantly improved oral bioavailability compared to this compound in relevant animal models like non-human primates and ferrets.[2][3] This allows for the achievement of therapeutic plasma concentrations of the active this compound following oral dosing.[3]

Troubleshooting Guides for Experiments

Problem: Low or inconsistent plasma concentrations of this compound after oral administration of Molnupiravir in animal models.

  • Possible Cause 1: Formulation Issues.

    • Troubleshooting: Ensure the formulation of Molnupiravir is appropriate for the animal model being used. Factors such as the vehicle, solubility, and stability of the formulation can significantly impact absorption. For preclinical studies, consider using a vehicle that enhances solubility and absorption.[]

  • Possible Cause 2: Improper Dosing Technique.

    • Troubleshooting: Verify the accuracy of the oral gavage technique to ensure the full dose is administered to the stomach and not lost due to regurgitation. For smaller animals, the volume and concentration of the dose are critical.

  • Possible Cause 3: Animal Model Variability.

    • Troubleshooting: Be aware of species-specific differences in metabolism and absorption. The pharmacokinetics of Molnupiravir and this compound can vary between mice, ferrets, and non-human primates.[2][3] It is crucial to establish baseline pharmacokinetic parameters for the specific animal model and strain being used.

  • Possible Cause 4: Issues with Bioanalytical Method.

    • Troubleshooting: Validate the bioanalytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.[5] Ensure adequate sensitivity, accuracy, and precision. Check for potential matrix effects from the plasma of the specific animal model.

Problem: Higher than expected variability in in vitro antiviral activity (EC50 values) of this compound.

  • Possible Cause 1: Cell Line Differences.

    • Troubleshooting: The antiviral potency of this compound can vary between different cell lines (e.g., Vero, Calu-3, Huh-7).[9] Use a consistent and well-characterized cell line for all experiments. Report the cell line used when presenting EC50 values.

  • Possible Cause 2: Assay Conditions.

    • Troubleshooting: Standardize all assay parameters, including cell density, virus multiplicity of infection (MOI), and incubation time. Minor variations in these parameters can lead to significant differences in the calculated EC50.

  • Possible Cause 3: Compound Stability.

    • Troubleshooting: Ensure the stability of the this compound stock solution and working solutions. Prepare fresh dilutions for each experiment and store stock solutions under appropriate conditions (e.g., -80°C) to prevent degradation.

Data Presentation

Table 1: In Vitro Antiviral Activity of this compound (NHC) against Coronaviruses

VirusCell LineEC50 (µM)Reference
SARS-CoV-2Vero0.3[9]
SARS-CoV-2Calu-30.08[9]
SARS-CoV-2Vero E6-GFP0.3[9]
SARS-CoV-2Huh70.4[9]
MERS-CoV--[10]
SARS-CoV--[10]
Bat-CoVs-Average IC50 of 0.15[10]

Table 2: Pharmacokinetic Parameters of this compound Following Oral Administration of Molnupiravir in Humans

ParameterValueReference
Median Tmax (Time to Maximum Concentration)1.00 to 1.75 hours[5]
Geometric Half-life (t1/2)Approximately 1 hour[5]
Slower Elimination Half-life (at higher doses)7.1 hours[5]

Mandatory Visualizations

EIDD_1931_Mechanism_of_Action cluster_oral Oral Administration cluster_plasma Plasma cluster_cell Host Cell Molnupiravir Molnupiravir (EIDD-2801) (Prodrug) EIDD1931_plasma This compound (NHC) (Active Drug) Molnupiravir->EIDD1931_plasma Esterase Cleavage EIDD1931_cell This compound EIDD1931_plasma->EIDD1931_cell Cellular Uptake EIDD1931_TP This compound Triphosphate (Active Metabolite) EIDD1931_cell->EIDD1931_TP Host Kinases (Phosphorylation) RdRp Viral RNA-dependent RNA Polymerase (RdRp) EIDD1931_TP->RdRp Competitive Substrate Mutated_RNA Mutated Viral RNA RdRp->Mutated_RNA Incorporation into Nascent RNA Viral_RNA Viral RNA Viral_RNA->RdRp Error_Catastrophe Viral Error Catastrophe Mutated_RNA->Error_Catastrophe

Caption: Mechanism of action of Molnupiravir (EIDD-2801) as a prodrug of this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Cell Culture (e.g., Vero, Calu-3) Virus_Infection Virus Infection (e.g., SARS-CoV-2) Cell_Culture->Virus_Infection Drug_Treatment This compound Treatment (Dose-Response) Virus_Infection->Drug_Treatment CPE_Assay Cytopathic Effect (CPE) Assay or Viral Load Quantification Drug_Treatment->CPE_Assay EC50 Determine EC50 CPE_Assay->EC50 Animal_Model Animal Model Selection (e.g., Mice, Ferrets) Prodrug_Admin Oral Administration of Molnupiravir (EIDD-2801) Animal_Model->Prodrug_Admin PK_Study Pharmacokinetic (PK) Study Prodrug_Admin->PK_Study Efficacy_Study Efficacy Study (Viral Titer in Tissues) Prodrug_Admin->Efficacy_Study Plasma_Analysis Plasma Sample Analysis (LC-MS/MS for this compound) PK_Study->Plasma_Analysis PK_Parameters Determine PK Parameters (AUC, Cmax, t1/2) Plasma_Analysis->PK_Parameters Efficacy_Endpoint Assess Antiviral Efficacy Efficacy_Study->Efficacy_Endpoint

Caption: General experimental workflow for evaluating this compound and its prodrug Molnupiravir.

Experimental Protocols

1. In Vitro Antiviral Activity Assay (Cytopathic Effect - CPE Protection Assay)

  • Objective: To determine the half-maximal effective concentration (EC50) of this compound against a specific virus in a given cell line.

  • Materials:

    • Appropriate cell line (e.g., Vero E6 for SARS-CoV-2)

    • Cell culture medium and supplements

    • Virus stock of known titer

    • This compound compound

    • 96-well cell culture plates

    • Cell viability assay reagent (e.g., CellTiter-Glo®)

  • Methodology:

    • Seed the 96-well plates with the chosen cell line at an appropriate density and incubate overnight to allow for cell attachment.

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the culture medium from the cells and add the compound dilutions. Include a "cells only" control (no virus, no compound) and a "virus only" control (virus, no compound).

    • Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

    • Incubate the plates for a period sufficient to observe significant cytopathic effect in the "virus only" control wells (typically 48-72 hours).

    • Assess cell viability using a suitable assay (e.g., by measuring ATP content with CellTiter-Glo®).

    • Calculate the EC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

2. In Vivo Pharmacokinetic Study in Mice

  • Objective: To determine the pharmacokinetic profile of this compound after oral administration of its prodrug, Molnupiravir.

  • Materials:

    • Male or female mice of a specific strain (e.g., C57BL/6)

    • Molnupiravir (EIDD-2801)

    • Appropriate vehicle for oral administration (e.g., 0.5% methylcellulose)

    • Oral gavage needles

    • Blood collection supplies (e.g., heparinized capillaries)

    • Centrifuge

    • LC-MS/MS system for bioanalysis

  • Methodology:

    • Acclimate the mice to the housing conditions for at least one week.

    • Fast the mice overnight before dosing (with access to water).

    • Prepare the dosing formulation of Molnupiravir in the chosen vehicle at the desired concentration.

    • Administer a single oral dose of Molnupiravir to each mouse via oral gavage.

    • Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from a sufficient number of animals per time point.

    • Process the blood samples to obtain plasma by centrifugation.

    • Store the plasma samples at -80°C until analysis.

    • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and t1/2 using appropriate software.[5]

References

Technical Support Center: EIDD-1931 and Host Genetic Material Integrity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the potential for β-D-N4-hydroxycytidine (EIDD-1931), the active metabolite of molnupiravir, to induce mutations in host cell DNA and RNA.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and how does it relate to mutagenesis?

A1: this compound is a ribonucleoside analog that primarily acts as an antiviral by inducing "lethal mutagenesis" or "error catastrophe" in the viral genome.[1][2] Once inside a cell, this compound is phosphorylated to its active triphosphate form, NHC-TP.[1] The viral RNA-dependent RNA polymerase (RdRp) incorporates NHC-TP into newly synthesized viral RNA.[1][3] Due to its ability to exist in two tautomeric forms, NHC can mimic both cytidine and uridine, leading to widespread mutations in the viral genome upon further replication, ultimately resulting in a non-viable virus.[4]

Q2: Does this compound have the potential to cause mutations in host cell DNA or RNA?

A2: This is a critical question in the safety assessment of this compound. A comprehensive set of genotoxicity studies has been conducted to evaluate this risk. The findings indicate a difference between in vitro (in a lab dish) and in vivo (in a living organism) results.

  • In Vitro Studies: this compound and its prodrug molnupiravir have been shown to induce mutations in bacterial reverse mutation (Ames) tests and in mammalian cell gene mutation assays (e.g., HPRT assay in Chinese Hamster Ovary (CHO) cells).[1][5] They have also tested positive in in vitro micronucleus assays, which detect chromosome damage.[6]

Q3: Why is there a discrepancy between the in vitro and in vivo mutagenicity results for this compound?

A3: The discrepancy between in vitro and in vivo results is a key point of discussion. While the exact reasons are still under investigation, several factors may contribute to this difference:

  • Metabolism and Bioavailability: The way this compound is metabolized and distributed in a whole organism is much more complex than in a cell culture system. The concentration of the active mutagenic form that reaches the DNA in target tissues in vivo may be significantly lower or cleared more efficiently than in in vitro experiments.

  • DNA Repair Mechanisms: In vivo systems have more complex and robust DNA repair mechanisms that may efficiently correct any potential DNA alterations caused by this compound.

  • Cellular Environment: The overall cellular environment, including the availability of nucleotide pools and the activity of various enzymes, differs between isolated cells in culture and cells within a living organism, which can influence the likelihood of mutagenesis.

Regulatory bodies generally consider robust in vivo studies to supersede in vitro results for assessing the ultimate risk to humans.[5]

Troubleshooting Guides

Issue 1: High background mutation frequency in in vitro mammalian cell gene mutation assays (e.g., HPRT assay).
Possible Cause Troubleshooting Step
Contamination of cell culture Regularly test cell cultures for mycoplasma contamination. Ensure aseptic techniques are strictly followed.
High spontaneous mutation rate of the cell line Use a fresh, low-passage aliquot of the cell line. Periodically re-clone the cell line to maintain a low background mutation frequency.
Issues with selective agent Prepare fresh solutions of the selective agent (e.g., 6-thioguanine for HPRT assay) and validate its activity.
Sub-optimal culture conditions Ensure proper pH, temperature, and CO2 levels in the incubator. Use high-quality, tested reagents and media.
Issue 2: Inconsistent results in the in vitro micronucleus assay.
Possible Cause Troubleshooting Step
Cytotoxicity of this compound It is crucial to determine the cytotoxicity of this compound in the chosen cell line. The highest concentration tested should ideally induce 50-60% cytotoxicity. Use a preliminary cytotoxicity assay to determine the appropriate concentration range.
Incorrect timing of cytochalasin B addition The timing of cytochalasin B addition is critical for blocking cytokinesis effectively. Optimize the timing based on the cell cycle length of your specific cell line.
Apoptotic or necrotic cells being misidentified as micronucleated cells Use appropriate staining techniques to distinguish between micronuclei, apoptotic bodies, and necrotic nuclei. Score only viable, non-apoptotic cells.
Subjectivity in scoring Ensure scorers are well-trained and blinded to the treatment groups. Use image analysis software to aid in objective scoring where possible.
Issue 3: Difficulty in interpreting positive results from in vitro assays in the context of negative in vivo data.
Possible Cause Guidance
Lack of understanding of the full safety profile Consult comprehensive reviews and regulatory assessments of molnupiravir/EIDD-1931 that discuss the entire genotoxicity testing package.[1][5]
Over-reliance on a single in vitro assay A weight-of-evidence approach is crucial. Positive results in one type of in vitro assay should be considered in the context of other in vitro and, most importantly, in vivo data.
Uncertainty about the relevance of in vitro findings to human risk In vivo studies in relevant animal models are considered more predictive of human risk. The lack of mutagenicity in multiple in vivo models provides strong evidence for a low risk in humans.[5]

Quantitative Data Summary

The following tables summarize the available quantitative data from key genotoxicity studies on this compound and its prodrug, molnupiravir.

Table 1: In Vivo Genotoxicity Studies of Molnupiravir

AssaySpeciesDoses AdministeredKey FindingsReference
Big Blue® TGR Gene Mutation Assay Rat0, 50, 150, and 500 mg/kg/day for 28 daysNo statistically significant increase in mean mutant frequency in the liver or bone marrow compared to the vehicle control.[5]
Pig-a Gene Mutation Assay Rat0, 50, 150, and 500 mg/kg/day for 28 daysMean mutant frequencies in reticulocytes and red blood cells were within the historical negative control range.[5]

Table 2: In Vitro Antiviral Activity and Cytotoxicity of this compound

Cell LineEC50 (µM) (Antiviral Potency)CC50 (µM) (Cytotoxicity)Selectivity Index (SI = CC50/EC50)Reference
RD (Rhabdomyosarcoma)5.13 ± 0.5680.47 ± 0.0215.69[7]
Vero (Monkey Kidney)7.04 ± 0.3814.07 ± 0.432.0[7]
Huh-7 (Human Liver)4.43 ± 0.3334.09 ± 0.067.69[7]

Note: While in vitro genotoxicity assays for this compound are reported as positive, specific quantitative data on mutation frequencies from these studies are not consistently available in the public domain.

Detailed Experimental Protocols

Bacterial Reverse Mutation Assay (Ames Test)

Principle: This test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot produce their own histidine and require it for growth). The assay measures the ability of a test substance to cause mutations that restore the gene responsible for histidine synthesis, allowing the bacteria to grow on a histidine-free medium.

General Protocol:

  • Strain Selection: Use a panel of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA) to detect different types of mutations (frameshift and base-pair substitutions).

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (e.g., rat liver S9 fraction) to assess the mutagenicity of the parent compound and its metabolites.

  • Plate Incorporation Method:

    • Prepare a mixture of the bacterial tester strain, the test compound at various concentrations, and, if applicable, the S9 mix in molten top agar.

    • Pour this mixture onto minimal glucose agar plates.

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis:

    • Count the number of revertant colonies on each plate.

    • A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations.

In Vitro Micronucleus Assay

Principle: This assay detects genotoxic damage that results in the formation of micronuclei in the cytoplasm of interphase cells. Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

General Protocol:

  • Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, TK6, HepG2) with a known cell cycle time.

  • Treatment: Expose the cells to at least three concentrations of this compound, along with negative and positive controls, for a defined period (e.g., 3-6 hours with S9, or one full cell cycle without S9).

  • Cytokinesis Block (Optional but Recommended): Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of cells that have completed one nuclear division.

  • Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA dye like DAPI).

  • Scoring: Under a microscope, score a predetermined number of binucleated cells (typically 1000-2000 per concentration) for the presence of micronuclei.

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result. Cytotoxicity should also be assessed to ensure that the observed effects are not due to cell death.

Visualizations

EIDD_1931_Mechanism cluster_Extracellular Extracellular cluster_Intracellular Intracellular Molnupiravir Molnupiravir (EIDD-2801) EIDD_1931 This compound (NHC) Molnupiravir->EIDD_1931 Host Esterases NHC_MP NHC-Monophosphate EIDD_1931->NHC_MP Host Kinases NHC_DP NHC-Diphosphate NHC_MP->NHC_DP Host Kinases NHC_TP NHC-Triphosphate (Active Form) NHC_DP->NHC_TP Host Kinases Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) NHC_TP->Viral_RdRp Viral_RNA Nascent Viral RNA Viral_RdRp->Viral_RNA Incorporation Mutated_RNA Mutated Viral RNA Viral_RNA->Mutated_RNA Tautomerization & Mispairing Error_Catastrophe Error Catastrophe (Non-viable Virus) Mutated_RNA->Error_Catastrophe Accumulation of Mutations

Caption: Mechanism of this compound-induced lethal mutagenesis in viruses.

Genotoxicity_Testing_Workflow cluster_In_Vitro In Vitro Assays cluster_In_Vivo In Vivo Assays Start Test Compound (this compound/Molnupiravir) Ames Bacterial Reverse Mutation Assay (Ames) Start->Ames Micronucleus_in_vitro In Vitro Micronucleus Assay Start->Micronucleus_in_vitro Mammalian_Mutation Mammalian Cell Gene Mutation Assay (e.g., HPRT) Start->Mammalian_Mutation Pig_a Pig-a Gene Mutation Assay Start->Pig_a Big_Blue Big Blue® TGR Gene Mutation Assay Start->Big_Blue Carcinogenicity Carcinogenicity Studies Start->Carcinogenicity Risk_Assessment Overall Genotoxicity Risk Assessment Ames->Risk_Assessment Positive Result Micronucleus_in_vitro->Risk_Assessment Positive Result Mammalian_Mutation->Risk_Assessment Positive Result Pig_a->Risk_Assessment Negative Result Big_Blue->Risk_Assessment Negative Result Carcinogenicity->Risk_Assessment Negative Result

Caption: Genotoxicity testing workflow for this compound/Molnupiravir.

References

Troubleshooting low efficacy of EIDD-1931 in antiviral experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EIDD-1931 in antiviral experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing lower than expected antiviral efficacy with this compound in our in vitro assays. What are the potential causes?

A1: Low antiviral efficacy of this compound can stem from several factors. A primary consideration is the inherent instability of the compound in aqueous solutions. This compound is known to be unstable in solution, and its degradation can lead to a significant loss of active compound.[1] It is crucial to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions.[1] Another key factor is the choice of cell line, as the metabolic activity and expression of nucleoside transporters can vary between cell types, impacting the conversion of this compound to its active triphosphate form.[2] Additionally, ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is not affecting cell health or the compound's solubility.

Q2: What is the mechanism of action of this compound, and how does this relate to its prodrug, molnupiravir (EIDD-2801)?

A2: this compound, also known as β-D-N4-hydroxycytidine (NHC), is a ribonucleoside analog.[3][4] Its antiviral activity is mediated by its active form, this compound 5'-triphosphate. This active metabolite acts as a competitive substrate for the viral RNA-dependent RNA polymerase (RdRp). Upon incorporation into the nascent viral RNA chain, it induces "viral error catastrophe" by increasing the mutation rate beyond a tolerable threshold, leading to the production of non-viable virus particles.

Molnupiravir (EIDD-2801) is an orally bioavailable prodrug of this compound.[5] this compound itself has poor oral bioavailability as it is quickly metabolized.[6] Molnupiravir is designed to be rapidly converted to this compound in the plasma, thereby increasing the systemic exposure to the active compound.[5]

Q3: We are seeing significant cytotoxicity in our control wells treated with this compound. How can we mitigate this?

A3: High cytotoxicity can confound the interpretation of antiviral activity. It is essential to determine the 50% cytotoxic concentration (CC50) of this compound in your specific cell line.[6] Ensure that the concentrations of this compound used in your antiviral assays are well below the CC50 value. The final concentration of the solvent, typically DMSO, in the culture medium should also be carefully controlled, as high concentrations of DMSO can be toxic to cells.[7][8] It is recommended to keep the final DMSO concentration below 0.5%, and ideally below 0.1%, and to include a vehicle control (medium with the same concentration of DMSO without the compound) in your experiments.

Q4: How should we prepare and store this compound stock solutions to maintain their stability?

A4: Due to its instability in solution, proper handling of this compound is critical.[1] For stock solutions, dissolve the powdered compound in a suitable solvent like DMSO.[1] It is recommended to prepare high-concentration stock solutions, aliquot them into single-use volumes, and store them at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[1] Avoid repeated freeze-thaw cycles. When preparing working solutions for your experiments, it is best to make them fresh from a thawed stock aliquot immediately before use.[3]

Q5: Our this compound solution appears to have a precipitate after dilution in cell culture medium. What should we do?

A5: Precipitation of this compound upon dilution in aqueous-based cell culture media can occur due to its limited solubility. To address this, ensure that the final concentration of the compound in the assay does not exceed its solubility limit in the medium. When diluting the DMSO stock solution into the culture medium, add the stock solution to the medium while gently vortexing to ensure rapid and even dispersion. Some protocols suggest the use of excipients like PEG300 and Tween 80 to improve solubility for in vivo studies, and similar principles can be applied to in vitro work with careful validation.[3] If precipitation persists, consider preparing a more dilute stock solution in DMSO, which will result in a lower final DMSO concentration but may help maintain solubility.

Data Presentation

Table 1: In Vitro Antiviral Activity (EC50) of this compound Against Various Viruses

VirusCell LineEC50 (µM)Reference
SARS-CoV-2Vero0.3[4]
MERS-CoVCalu-3 2B40.15[3][4]
SARS-CoVVero 760.1[4]
Enterovirus 71 (EV-A71)RD5.13 ± 0.56[6]
Enterovirus 71 (EV-A71)Vero7.04 ± 0.38[6]
Enterovirus 71 (EV-A71)Huh-74.43 ± 0.33[6]
Feline Infectious Peritonitis Virus (FIPV)CRFK0.09[9]

Table 2: Cytotoxicity (CC50) of this compound in Various Cell Lines

Cell LineCC50 (µM)Reference
RD80.47 ± 0.02[6]
Vero14.07 ± 0.43[6]
Huh-734.09 ± 0.06[6]

Experimental Protocols

Protocol 1: Viral Titer Determination by Plaque Assay

This protocol is a standard method for quantifying the concentration of infectious virus particles.

Materials:

  • Confluent monolayer of susceptible host cells in 6-well or 12-well plates

  • Virus stock

  • Cell culture medium (e.g., DMEM) with low serum concentration (e.g., 2% FBS)

  • Overlay medium (e.g., 0.5% agarose or methylcellulose in 2x cell culture medium)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare serial 10-fold dilutions of the virus stock in cell culture medium.

  • Remove the growth medium from the cell monolayers and infect the cells with 200-500 µL of each virus dilution.

  • Incubate the plates at 37°C for 1-2 hours to allow for virus adsorption, gently rocking the plates every 15-20 minutes.

  • Aspirate the virus inoculum and wash the cell monolayers with PBS.

  • Add 2-3 mL of the overlay medium to each well.

  • Incubate the plates at 37°C in a CO2 incubator for a duration appropriate for the specific virus to allow for plaque formation (typically 2-10 days).

  • After incubation, fix the cells with 10% formalin for at least 30 minutes.

  • Gently remove the overlay and stain the cell monolayers with crystal violet solution for 15-30 minutes.

  • Wash the plates with water and allow them to dry.

  • Count the number of plaques in the wells with a countable number of plaques (typically 20-100).

  • Calculate the viral titer in plaque-forming units per milliliter (PFU/mL).

Protocol 2: Antiviral Activity Assessment by Viral Yield Reduction Assay

This assay measures the ability of a compound to inhibit the production of infectious virus particles.

Materials:

  • Confluent monolayer of susceptible host cells in 24-well or 48-well plates

  • Virus stock (at a known titer)

  • This compound stock solution

  • Cell culture medium

  • PBS

Procedure:

  • Seed the host cells in plates and allow them to form a confluent monolayer.

  • Prepare serial dilutions of this compound in cell culture medium. Include a no-drug control.

  • Remove the growth medium from the cells and add the medium containing the different concentrations of this compound.

  • Infect the cells with the virus at a multiplicity of infection (MOI) of 0.01-0.1 PFU/cell.

  • Incubate the plates at 37°C for a period equivalent to one viral replication cycle (typically 24-72 hours).

  • After incubation, harvest the cell culture supernatant.

  • Determine the viral titer in the supernatant from each well using a plaque assay (as described in Protocol 1) or a TCID50 assay.

  • Calculate the percentage of viral yield reduction for each concentration of this compound compared to the no-drug control.

  • Determine the 50% effective concentration (EC50) by plotting the percentage of inhibition against the log of the compound concentration.

Protocol 3: Cytotoxicity Assessment by MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Host cells

  • This compound stock solution

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Prepare serial dilutions of this compound in cell culture medium. Include a no-drug control and a blank (medium only).

  • Remove the growth medium and add 100 µL of the medium containing the different concentrations of this compound to the wells.

  • Incubate the plate for the same duration as your antiviral assay (e.g., 24-72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Add 100 µL of the solubilization solution to each well and incubate for at least 1 hour at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration compared to the no-drug control.

  • Determine the 50% cytotoxic concentration (CC50) by plotting the percentage of viability against the log of the compound concentration.

Visualizations

EIDD_1931_Mechanism_of_Action Molnupiravir Molnupiravir (EIDD-2801) (Prodrug) Plasma Plasma Esterases Molnupiravir->Plasma EIDD_1931 This compound (NHC) (Active Drug) Plasma->EIDD_1931 Host_Kinases Host Cell Kinases EIDD_1931->Host_Kinases EIDD_1931_TP This compound-TP (Active Metabolite) Host_Kinases->EIDD_1931_TP Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) EIDD_1931_TP->Viral_RdRp Incorporation Viral_RNA Nascent Viral RNA Viral_RdRp->Viral_RNA Error_Catastrophe Viral Error Catastrophe (Lethal Mutagenesis) Viral_RNA->Error_Catastrophe Non_Viable_Virus Non-Viable Virus Error_Catastrophe->Non_Viable_Virus

Caption: Mechanism of action of Molnupiravir and this compound.

Troubleshooting_Workflow Start Low Antiviral Efficacy Observed Check_Compound Check this compound Preparation & Storage Start->Check_Compound Check_Cytotoxicity Assess Cytotoxicity (CC50) Start->Check_Cytotoxicity Check_Assay Review Assay Protocol Start->Check_Assay Fresh_Solution Use Freshly Prepared Solutions? Check_Compound->Fresh_Solution High_Cytotoxicity Is CC50 < EC50? Check_Cytotoxicity->High_Cytotoxicity Cell_Health Healthy Cell Monolayer? Check_Assay->Cell_Health Proper_Storage Proper Aliquoting & Storage (-80°C)? Fresh_Solution->Proper_Storage Yes Optimize_Compound Optimize Compound Handling Fresh_Solution->Optimize_Compound No Proper_Storage->Optimize_Compound No Contact_Support Consult Technical Support Proper_Storage->Contact_Support Yes Solvent_Control Include Vehicle (DMSO) Control? High_Cytotoxicity->Solvent_Control No Optimize_Concentration Adjust Compound Concentration High_Cytotoxicity->Optimize_Concentration Yes Solvent_Control->Optimize_Concentration No Solvent_Control->Contact_Support Yes MOI_Check Appropriate MOI? Cell_Health->MOI_Check Yes Optimize_Assay Optimize Assay Parameters Cell_Health->Optimize_Assay No MOI_Check->Optimize_Assay No MOI_Check->Contact_Support Yes

Caption: Troubleshooting workflow for low this compound efficacy.

References

Stability of EIDD-1931 in cell culture media over time

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for EIDD-1931 (also known as β-D-N4-hydroxycytidine or NHC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in cell culture media and to offer troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a ribonucleoside analog that exhibits broad-spectrum antiviral activity against a variety of RNA viruses.[1] It is the active metabolite of the prodrug molnupiravir (EIDD-2801).[2][3] Once inside the cell, this compound is phosphorylated by host kinases to its active 5'-triphosphate form.[3][4] This triphosphate analog is incorporated into the viral RNA by the viral RNA-dependent RNA polymerase (RdRp), leading to an accumulation of mutations in the viral genome, a process known as "error catastrophe," which ultimately inhibits viral replication.[3][5]

Q2: How stable is this compound in cell culture media?

A2: this compound is known to have limited stability in aqueous solutions, including cell culture media. It is unstable in whole blood and has limited stability in plasma at room temperature.[6][7] The stability is influenced by factors such as pH, with the rate of hydrolysis increasing as the pH increases.[8] Due to this inherent instability, it is highly recommended that researchers prepare fresh solutions of this compound for their experiments and use them immediately. For long-term experiments, the stability of this compound in the specific cell culture medium and under the specific experimental conditions (e.g., 37°C, 5% CO₂) should be determined empirically.

Q3: What are the recommended storage conditions for this compound?

A3: For long-term storage, solid this compound should be stored at -20°C. Stock solutions should be prepared fresh, but if storage is necessary, they should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. It is advisable to use prepared solutions immediately for optimal results.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Inconsistent or lower-than-expected antiviral activity in cell culture assays. Degradation of this compound: The compound may have degraded in the cell culture medium over the course of the experiment due to its inherent instability.- Prepare fresh stock solutions of this compound for each experiment. - Add the compound to the cell culture medium immediately before treating the cells. - For longer incubation periods, consider replenishing the medium with freshly prepared this compound at regular intervals. - Perform a stability study to determine the half-life of this compound in your specific cell culture medium and under your experimental conditions (see Experimental Protocols section).
Incorrect concentration: The initial concentration of the stock solution may be inaccurate due to improper storage or handling.- Re-dissolve a fresh vial of solid this compound to prepare a new stock solution. - Verify the concentration of the stock solution using a validated analytical method such as HPLC-UV or LC-MS/MS.
High variability between replicate wells or experiments. Inconsistent compound stability: The rate of degradation may vary slightly between wells or plates due to minor differences in temperature or pH.- Ensure uniform temperature and CO₂ levels across all cell culture plates. - Pre-warm the cell culture medium to 37°C before adding this compound. - Use a high-quality, well-buffered cell culture medium to maintain a stable pH.
Cell health and density: Variations in cell confluency or viability can affect drug uptake and metabolism.- Standardize cell seeding density and ensure consistent cell health across all experiments. - Perform a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with your antiviral assay to monitor cytotoxicity.
Difficulty in quantifying this compound in cell culture supernatants. Low compound concentration due to degradation: The amount of intact this compound may be below the limit of detection of the analytical method.- Collect samples at earlier time points to minimize degradation. - Concentrate the sample before analysis. - Use a highly sensitive analytical method such as LC-MS/MS for quantification.
Matrix effects: Components of the cell culture medium (e.g., serum proteins, phenol red) can interfere with the analytical measurement.- Optimize the sample preparation method (e.g., protein precipitation, solid-phase extraction) to remove interfering substances. - Use a stable isotope-labeled internal standard for LC-MS/MS analysis to correct for matrix effects.[6]

Stability of this compound in Aqueous Solutions

MatrixConditionParameterValueReference
Whole BloodRoom TemperatureStabilityUnstable[6][7]
Human PlasmaRoom TemperatureStabilityLimited Stability[6][7]
Human Plasma≤ -70 °CLong-term StabilityStable for up to 260 days[6]
Aqueous SolutionVarying pH and TemperatureHydrolysis RateIncreases with increasing pH[8]
Cell Culture Media (e.g., DMEM)37°C, 5% CO₂Half-lifeNot reported, needs to be determined empirically.N/A

Experimental Protocols

Protocol for Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Materials:

  • This compound

  • Cell culture medium of interest (e.g., DMEM with 10% FBS)

  • Incubator (37°C, 5% CO₂)

  • Sterile microcentrifuge tubes

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Internal Standard (IS): Stable isotope-labeled this compound or a structurally similar compound (e.g., promethazine).[9]

  • HPLC-MS/MS system

Procedure:

  • Preparation of this compound Spiked Medium:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or ethanol).

    • Spike the pre-warmed (37°C) cell culture medium with the this compound stock solution to achieve the desired final concentration (e.g., 10 µM). Ensure the final concentration of the organic solvent is minimal and non-toxic to cells (typically <0.1%).

    • Gently mix the solution.

  • Incubation and Sampling:

    • Dispense aliquots of the this compound spiked medium into sterile microcentrifuge tubes.

    • Place the tubes in a 37°C incubator with 5% CO₂.

    • At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), remove one tube from the incubator. The t=0 sample should be processed immediately after preparation.

  • Sample Preparation for LC-MS/MS Analysis:

    • To 100 µL of the sampled medium, add 300 µL of ice-cold acetonitrile containing the internal standard. This will precipitate the proteins.

    • Vortex the mixture vigorously for 30 seconds.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Use a C18 reverse-phase column. The mobile phase can consist of a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

    • Mass Spectrometry Detection: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM) to detect the specific transitions for this compound and the internal standard.

    • Quantification: Generate a standard curve by spiking known concentrations of this compound into the cell culture medium and processing them in the same manner as the stability samples. Calculate the concentration of this compound remaining at each time point by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

  • Data Analysis:

    • Plot the percentage of this compound remaining versus time.

    • Calculate the half-life (t₁/₂) of this compound in the cell culture medium by fitting the data to a first-order decay model.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare this compound Stock Solution spike_media Spike Pre-warmed Cell Culture Medium prep_stock->spike_media incubate Incubate at 37°C, 5% CO₂ spike_media->incubate sampling Collect Samples at Time Points (0, 2, 4, 8, 24h...) incubate->sampling protein_precip Protein Precipitation with ACN + IS sampling->protein_precip centrifuge Centrifuge protein_precip->centrifuge lcms_analysis LC-MS/MS Quantification centrifuge->lcms_analysis calc_conc Calculate Remaining This compound (%) lcms_analysis->calc_conc plot_data Plot % Remaining vs. Time calc_conc->plot_data calc_half_life Calculate Half-life (t₁/₂) plot_data->calc_half_life

Caption: Experimental workflow for determining the stability of this compound in cell culture media.

mechanism_of_action cluster_extracellular Extracellular cluster_intracellular Intracellular molnupiravir Molnupiravir (EIDD-2801, Prodrug) eidd1931_ext This compound (Active Drug) molnupiravir->eidd1931_ext Hydrolysis eidd1931_int This compound eidd1931_ext->eidd1931_int Cellular Uptake eidd1931_mp This compound-MP eidd1931_int->eidd1931_mp Host Kinases eidd1931_dp This compound-DP eidd1931_mp->eidd1931_dp eidd1931_tp This compound-TP (Active Triphosphate) eidd1931_dp->eidd1931_tp viral_rna Viral RNA Replication eidd1931_tp->viral_rna Incorporation by Viral RdRp mutated_rna Mutated Viral RNA viral_rna->mutated_rna error_catastrophe Error Catastrophe & Inhibition of Replication mutated_rna->error_catastrophe

Caption: Intracellular activation and mechanism of action of this compound.

References

Technical Support Center: Managing Off-Target Effects of EIDD-1931 in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EIDD-1931 in preclinical models. The information provided is intended to help manage and mitigate potential off-target effects during experimentation.

Troubleshooting Guides

This section addresses specific issues that may be encountered during preclinical studies with this compound.

Issue Potential Cause Recommended Action
High cytotoxicity observed in uninfected cells. 1. Incorrect dosage calculation.2. Cell line sensitivity.3. Compound instability.1. Double-check all dosage calculations and dilutions.2. Perform a dose-response curve to determine the 50% cytotoxic concentration (CC50) in your specific cell line.[1] Consider using a cell line with a higher reported CC50 for this compound if appropriate for your experimental goals.3. Ensure proper storage and handling of this compound to prevent degradation. Prepare fresh solutions for each experiment.
Inconsistent antiviral activity in vitro. 1. Variability in viral titer.2. Inconsistent cell seeding density.3. Degradation of the compound.1. Use a standardized and recently titrated viral stock for all experiments.2. Ensure consistent cell seeding density across all wells and plates.3. Prepare fresh dilutions of this compound from a validated stock solution for each assay.
Unexpected adverse effects in animal models (e.g., weight loss, lethargy). 1. Off-target toxicity at the administered dose.2. Vehicle-related toxicity.3. Underlying health issues in the animal model.1. Perform a dose-range finding study to establish the maximum tolerated dose (MTD).2. Administer the vehicle alone to a control group to rule out vehicle-specific effects.3. Ensure all animals are healthy and properly acclimatized before starting the experiment.
Suspected genotoxicity based on preliminary screening. 1. Inherent mutagenic potential of nucleoside analogs.2. Assay-specific artifacts.1. Conduct a standard battery of genotoxicity tests as per regulatory guidelines (e.g., Ames test, in vitro micronucleus assay, in vivo micronucleus test).[2][3][4]2. If positive results are observed in in vitro assays, conduct in vivo follow-up studies to assess the relevance of the findings.
Signs of mitochondrial dysfunction (e.g., increased lactate production). 1. Inhibition of mitochondrial DNA polymerase γ by the nucleoside analog.2. Disruption of mitochondrial respiration.1. Measure mitochondrial DNA (mtDNA) content in cells treated with this compound.[5]2. Assess mitochondrial membrane potential using fluorescent probes like JC-1.[6][7]3. Quantify lactate production in the cell culture medium.[5]
Potential for drug-drug interactions. 1. Modulation of cytochrome P450 (CYP) enzymes.1. Conduct in vitro CYP inhibition assays using human liver microsomes to assess the inhibitory potential of this compound on major CYP isoforms.[8][9]2. If significant inhibition is observed, consider follow-up in vivo studies to evaluate the impact on the pharmacokinetics of co-administered drugs.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound and how does it relate to its off-target effects?

This compound is a ribonucleoside analog that is incorporated into the viral RNA by the viral RNA-dependent RNA polymerase (RdRp).[9][10] This incorporation leads to an accumulation of mutations in the viral genome, a process known as lethal mutagenesis, which ultimately inhibits viral replication.[1][10] Because of its similarity to natural ribonucleosides, there is a potential for this compound to be recognized by host cell polymerases, which could lead to off-target effects such as cytotoxicity and genotoxicity.[11]

2. What are the known off-target effects of this compound in preclinical models?

The primary off-target effects of concern for this compound, as with other nucleoside analogs, include:

  • Cytotoxicity: this compound has shown cytotoxic effects in various cell lines at high concentrations.[1][4][12]

  • Genotoxicity/Mutagenicity: As a nucleoside analog that induces mutations in viral RNA, there is a theoretical risk of it being incorporated into host cell DNA or RNA, potentially leading to mutations.[13][14]

  • Mitochondrial Toxicity: Nucleoside analogs can potentially inhibit mitochondrial DNA polymerase γ, leading to mitochondrial dysfunction.[3][5]

  • Drug-Drug Interactions: A study in arthritic rats showed that this compound treatment could influence the expression of CYP3A4 and CYP2C8, suggesting a potential for drug-drug interactions.[8][9]

3. How can I assess the cytotoxicity of this compound in my experiments?

A common method to assess cytotoxicity is to perform a cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.[1][15] This assay measures ATP levels, which correlate with the number of viable cells. By treating uninfected cells with a range of this compound concentrations, you can determine the 50% cytotoxic concentration (CC50).

4. What is the recommended approach for evaluating the genotoxic potential of this compound?

A standard battery of genotoxicity tests is recommended, following guidelines from regulatory agencies like the FDA.[2] This typically includes:

  • An in vitro bacterial reverse mutation assay (Ames test).[3][4]

  • An in vitro cytogenetic assay for chromosomal damage (e.g., micronucleus test or chromosomal aberration assay) in mammalian cells.[3][4]

  • An in vivo genotoxicity test, such as the rodent bone marrow micronucleus test.[2][3]

5. What are the key in vitro assays for assessing mitochondrial toxicity?

Several in vitro assays can be used to evaluate the potential mitochondrial toxicity of this compound:

  • Mitochondrial DNA (mtDNA) Quantification: Measure the ratio of mtDNA to nuclear DNA (nDNA) using quantitative PCR (qPCR) to detect any depletion of mtDNA.[5][16]

  • Mitochondrial Membrane Potential Assay: Use fluorescent dyes like JC-1 to assess changes in the mitochondrial membrane potential, an indicator of mitochondrial health.[6][7]

  • Lactate Production Assay: Measure the concentration of lactate in the cell culture medium, as an increase can indicate a shift towards anaerobic glycolysis due to mitochondrial dysfunction.[5]

Quantitative Data Summary

Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound

VirusCell LineEC50 / IC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Reference
SARS-CoV-2Vero0.3>10>33.3[17]
MERS-CoVCalu-3 2B40.15--[17]
SARS-CoVVero 760.1--[17]
EV-A71RD5.13 ± 0.5680.47 ± 0.0215.69[1]
EV-A71Vero7.04 ± 0.3814.07 ± 0.432.0[1]
EV-A71Huh-74.43 ± 0.3334.09 ± 0.067.69[1]
FIPVCRFK0.09>100>1111[4][12]

Table 2: In Vitro CYP Inhibition Profile of this compound in Human Liver Microsomes

CYP IsoformIC50 (µM)Reference
CYP1A274[8][9]
CYP2B6>100[8][9]
CYP2C8>100[8][9]
CYP2C9>100[8][9]
CYP2C19>100[8][9]
CYP2D6>100[8][9]
CYP3A4>100[8][9]

Experimental Protocols

Protocol 1: Cytotoxicity Assay using CellTiter-Glo®

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[1]

  • Compound Addition: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle-only control.

  • Incubation: Incubate the plate for a period that mirrors the duration of your antiviral assay (e.g., 72 hours).[1]

  • Assay Procedure: Allow the plate to equilibrate to room temperature for 30 minutes. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Luminescence Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.

  • Data Analysis: Calculate the CC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.[1]

Protocol 2: In Vivo Micronucleus Assay in Rodents

  • Animal Dosing: Administer this compound to a group of rodents (typically mice or rats) at multiple dose levels, including a vehicle control. The highest dose should be close to the maximum tolerated dose.

  • Treatment Schedule: Administer the compound, typically via oral gavage or intraperitoneal injection, for a specified number of days (e.g., two or more daily doses).

  • Sample Collection: Collect bone marrow or peripheral blood at appropriate time points after the final dose (e.g., 24 and 48 hours).

  • Slide Preparation: Prepare slides with the collected cells and stain them with a DNA-specific stain (e.g., acridine orange or Giemsa).

  • Microscopic Analysis: Score the frequency of micronucleated polychromatic erythrocytes (MN-PCEs) by analyzing at least 2000 PCEs per animal. Also, determine the ratio of PCEs to normochromatic erythrocytes (NCEs) to assess bone marrow toxicity.

  • Data Interpretation: A significant increase in the frequency of MN-PCEs in the treated groups compared to the vehicle control indicates a potential for chromosomal damage.

Visualizations

EIDD_1931_Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular EIDD-2801 EIDD-2801 (Molnupiravir) This compound This compound (NHC) EIDD-2801->this compound Hydrolysis This compound-MP This compound Monophosphate This compound->this compound-MP Host Kinases This compound-TP This compound Triphosphate (Active Form) This compound-MP->this compound-TP Host Kinases Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) This compound-TP->Viral_RdRp Viral_RNA Nascent Viral RNA Viral_RdRp->Viral_RNA Incorporation Mutated_RNA Mutated Viral RNA Viral_RNA->Mutated_RNA Error_Catastrophe Error Catastrophe Mutated_RNA->Error_Catastrophe Inhibition Inhibition of Viral Replication Error_Catastrophe->Inhibition

Caption: Mechanism of action of this compound leading to viral error catastrophe.

Off_Target_Screening_Workflow Start Start: This compound Preclinical Study In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening Cytotoxicity Cytotoxicity Assay (e.g., CellTiter-Glo) In_Vitro_Screening->Cytotoxicity Genotoxicity Genotoxicity Screen (e.g., Ames, Micronucleus) In_Vitro_Screening->Genotoxicity Mitochondrial_Toxicity Mitochondrial Toxicity Assay (e.g., mtDNA content, Lactate) In_Vitro_Screening->Mitochondrial_Toxicity DDI Drug-Drug Interaction (CYP Inhibition) In_Vitro_Screening->DDI Evaluate_Risk Evaluate Risk/Benefit Profile Cytotoxicity->Evaluate_Risk Genotoxicity->Evaluate_Risk Mitochondrial_Toxicity->Evaluate_Risk DDI->Evaluate_Risk Proceed Proceed to In Vivo Studies Evaluate_Risk->Proceed Acceptable Stop Stop/Redesign Evaluate_Risk->Stop Unacceptable Troubleshooting_Logic Observation Observe High In Vitro Cytotoxicity Check_Dose Is the dose calculation correct? Observation->Check_Dose Check_Cell_Line Is the cell line known to be sensitive? Check_Dose->Check_Cell_Line Yes Recalculate Recalculate and repeat Check_Dose->Recalculate No Perform_CC50 Perform CC50 determination Check_Cell_Line->Perform_CC50 No Consider_Alternative Consider alternative cell line Check_Cell_Line->Consider_Alternative Yes Check_Compound Is the compound stock fresh and properly stored? Prepare_Fresh Prepare fresh stock and repeat Check_Compound->Prepare_Fresh No Proceed_Cautiously Proceed with adjusted dose Check_Compound->Proceed_Cautiously Yes Perform_CC50->Check_Compound

References

Technical Support Center: The Impact of EIDD-1931 on Host Cell Metabolism and Function

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the impact of EIDD-1931 on host cell metabolism and function.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound, the active metabolite of molnupiravir, is a ribonucleoside analog. Its primary antiviral mechanism is to act as a substrate for the viral RNA-dependent RNA polymerase (RdRp). After being incorporated into the nascent viral RNA, this compound can tautomerize, leading to errors in the viral genome during replication. This process, known as lethal mutagenesis, results in the accumulation of mutations that are detrimental to viral fitness.[1][2]

Q2: How does this compound enter host cells and become activated?

A2: this compound enters host cells via nucleoside transporters. Once inside the cell, it is phosphorylated by host cell kinases to its active triphosphate form, this compound-triphosphate. This active form is then recognized by the viral RdRp.[1][2]

Q3: What are the known off-target effects of this compound on host cells?

A3: The primary off-target concerns for nucleoside analogs like this compound are the potential for inhibition of host cellular polymerases, particularly mitochondrial DNA polymerase γ (Pol γ), which could lead to mitochondrial dysfunction.[3] Studies have also investigated its effects on drug-metabolizing enzymes, specifically cytochrome P450 (CYP) enzymes, where it has been shown to influence the expression of CYP3A4 and CYP2C8 in preclinical models.[4][5][6]

Q4: Does this compound exhibit cytotoxicity?

A4: Yes, this compound can exhibit cytotoxicity at certain concentrations. The cytotoxic concentration (CC50) varies depending on the cell line. For example, in one study, the CC50 of this compound was 80.47 µM in RD cells, 14.07 µM in Vero cells, and 34.09 µM in Huh7 cells.[1] Another study reported cytotoxicity at 100 µM.[7] It is crucial to determine the CC50 in the specific cell line being used for your experiments.

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed at Expected Efficacious Concentrations

Possible Cause 1: Cell Line Sensitivity

  • Explanation: Different cell lines exhibit varying sensitivities to this compound.

  • Troubleshooting Steps:

    • Determine the CC50: Perform a dose-response experiment to determine the 50% cytotoxic concentration (CC50) of this compound in your specific cell line using a cell viability assay (e.g., MTT, CellTiter-Glo).

    • Select Appropriate Concentrations: Use concentrations well below the determined CC50 for your metabolism and function experiments.

    • Consider Alternative Cell Lines: If the therapeutic window (difference between effective concentration and cytotoxic concentration) is too narrow, consider using a less sensitive cell line if appropriate for your research question.

Possible Cause 2: Off-Target Effects on Mitochondrial Function

  • Explanation: At higher concentrations or with prolonged exposure, this compound may inhibit mitochondrial DNA polymerase, leading to mitochondrial dysfunction and cell death.[3]

  • Troubleshooting Steps:

    • Assess Mitochondrial DNA Depletion: Culture cells with this compound for various durations and perform qPCR to measure the ratio of mitochondrial DNA (mtDNA) to nuclear DNA (nDNA). A decrease in this ratio suggests mitochondrial toxicity.

    • Measure Mitochondrial Respiration: Use a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial function and glycolysis. A decrease in basal and maximal respiration can indicate mitochondrial impairment.

    • Analyze Cellular Stress Markers: Perform western blotting for markers of apoptosis (e.g., cleaved PARP), DNA damage (e.g., γH2AX), and ER stress (e.g., CHOP) to understand the mechanism of cell death.[3]

cluster_troubleshooting Troubleshooting High Cytotoxicity High_Cytotoxicity High Cytotoxicity Observed Cause_Sensitivity Possible Cause: Cell Line Sensitivity High_Cytotoxicity->Cause_Sensitivity Cause_Mitochondria Possible Cause: Mitochondrial Dysfunction High_Cytotoxicity->Cause_Mitochondria Step_CC50 Determine CC50 Cause_Sensitivity->Step_CC50 Step_mtDNA Assess mtDNA Depletion Cause_Mitochondria->Step_mtDNA Step_Seahorse Measure Mitochondrial Respiration (Seahorse) Cause_Mitochondria->Step_Seahorse Step_Stress Analyze Cellular Stress Markers Cause_Mitochondria->Step_Stress Step_Concentration Select Appropriate Concentrations Step_CC50->Step_Concentration

Caption: Troubleshooting workflow for high cytotoxicity in this compound experiments.

Issue 2: Inconsistent or No Antiviral Effect

Possible Cause 1: Inefficient Cellular Uptake or Activation

  • Explanation: this compound requires uptake by nucleoside transporters and subsequent phosphorylation by host kinases to become active. Deficiencies in these pathways in certain cell lines can lead to reduced efficacy.

  • Troubleshooting Steps:

    • Verify Transporter Expression: Check for the expression of equilibrative nucleoside transporters (ENT1 and ENT2) in your cell line, as this compound is a substrate for these transporters.[4]

    • Assess Phosphorylation Capacity: While direct measurement of this compound-triphosphate can be challenging, you can infer phosphorylation efficiency by comparing the antiviral activity of this compound to its prodrug, molnupiravir, which may have different uptake and initial metabolism characteristics.

Possible Cause 2: Issues with Experimental Assay

  • Explanation: Problems with the viral stock, infection protocol, or endpoint measurement can lead to unreliable results.

  • Troubleshooting Steps:

    • Titer Viral Stock: Ensure you have an accurate titer of your viral stock before each experiment.

    • Optimize Multiplicity of Infection (MOI): Perform a titration experiment to determine the optimal MOI that gives a robust and reproducible infection in your cell line.

    • Include Positive and Negative Controls: Always include a known effective antiviral as a positive control and a vehicle-only (e.g., DMSO) as a negative control.

cluster_troubleshooting_antiviral Troubleshooting Inconsistent Antiviral Effect No_Effect Inconsistent or No Antiviral Effect Cause_Uptake Possible Cause: Inefficient Uptake/Activation No_Effect->Cause_Uptake Cause_Assay Possible Cause: Experimental Assay Issues No_Effect->Cause_Assay Step_Transporter Verify Nucleoside Transporter Expression Cause_Uptake->Step_Transporter Step_Phosphorylation Assess Phosphorylation Capacity Cause_Uptake->Step_Phosphorylation Step_Titer Titer Viral Stock Cause_Assay->Step_Titer Step_MOI Optimize MOI Cause_Assay->Step_MOI Step_Controls Include Proper Controls Cause_Assay->Step_Controls

Caption: Troubleshooting workflow for inconsistent antiviral effect of this compound.

Data Presentation

Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound

Cell LineVirusEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
RDEV-A715.13 ± 0.5680.47 ± 0.0215.69[1]
VeroEV-A717.04 ± 0.3814.07 ± 0.432.0[1]
Huh7EV-A714.43 ± 0.3334.09 ± 0.067.69[1]
VariousSARS-CoV-2, MERS-CoV, SARS-CoV~0.15Not specifiedNot specified[8]
FIPV infectedFIPV0.09>100 (2.8% cytotoxicity at 100 µM)>1111[7]

Table 2: Impact of this compound on Cytochrome P450 (CYP) Enzymes in an Arthritic Rat Model

CYP EnzymeEffect of this compound Treatment (Protein Expression Fold Change vs. Arthritis Control)
CYP3A42.3-fold increase
CYP2B61.6-fold increase
CYP1A21.5-fold increase
CYP2C80.3-fold decrease
CYP2D60.8-fold decrease
CYP2C11/CYP2C19~0.9-fold decrease
Data from a study in an arthritic rat model and may not be directly translatable to all experimental systems.[4]

Experimental Protocols

Protocol 1: Assessment of Mitochondrial Respiration using Seahorse XF Analyzer

This protocol provides a general workflow for assessing the impact of this compound on mitochondrial function.

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.

  • This compound Treatment: Treat cells with various concentrations of this compound and a vehicle control for the desired duration.

  • Assay Preparation:

    • One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator.

    • Load the injector ports of the sensor cartridge with mitochondrial stressors:

      • Port A: Oligomycin (ATP synthase inhibitor)

      • Port B: FCCP (uncoupling agent)

      • Port C: Rotenone/antimycin A (Complex I and III inhibitors)

  • Seahorse XF Assay: Calibrate the sensor cartridge and run the assay according to the manufacturer's instructions.

  • Data Analysis: Analyze the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

cluster_workflow Seahorse XF Experimental Workflow Start Start Seed_Cells Seed Cells in XF Plate Start->Seed_Cells Treat_Cells Treat with this compound Seed_Cells->Treat_Cells Prepare_Assay Prepare Assay Medium and Load Cartridge Treat_Cells->Prepare_Assay Run_Assay Run Seahorse XF Assay Prepare_Assay->Run_Assay Analyze_Data Analyze OCR and ECAR Run_Assay->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for assessing mitochondrial function with a Seahorse XF Analyzer.

Protocol 2: LC-MS/MS-Based Metabolomics for this compound Treated Cells

This protocol outlines a general procedure for untargeted metabolomics to assess broad metabolic changes induced by this compound.

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound or vehicle control.

  • Metabolite Extraction:

    • Rapidly wash cells with ice-cold saline.

    • Quench metabolism and extract metabolites using a cold solvent mixture (e.g., 80% methanol).

    • Scrape the cells and collect the extract.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Sample Preparation: Dry the metabolite extract under a vacuum or nitrogen stream. Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.

  • LC-MS/MS Analysis: Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography.

  • Data Processing and Analysis:

    • Process the raw data using software for peak picking, alignment, and normalization.

    • Perform statistical analysis (e.g., t-test, ANOVA, PCA) to identify significantly altered metabolites.

    • Use pathway analysis tools (e.g., MetaboAnalyst, KEGG) to identify metabolic pathways affected by this compound treatment.

Signaling Pathways and Logical Relationships

cluster_pathway This compound Cellular Activation and Antiviral Action Molnupiravir Molnupiravir (Prodrug) EIDD_1931 This compound Molnupiravir->EIDD_1931 Esterases EIDD_1931_TP This compound-TP (Active) EIDD_1931->EIDD_1931_TP Phosphorylation Nucleoside_Transporters Nucleoside Transporters EIDD_1931->Nucleoside_Transporters Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) EIDD_1931_TP->Viral_RdRp Viral_RNA Nascent Viral RNA Viral_RdRp->Viral_RNA Incorporation Lethal_Mutagenesis Lethal Mutagenesis Viral_RNA->Lethal_Mutagenesis Host_Kinases Host Cell Kinases Host_Kinases->EIDD_1931_TP Nucleoside_Transporters->EIDD_1931 Uptake Cell_Membrane Cell Membrane

Caption: Cellular uptake, activation, and mechanism of antiviral action of this compound.

References

Strategies to mitigate the development of viral resistance to EIDD-1931

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro and preclinical studies aimed at mitigating viral resistance to EIDD-1931.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and how does it relate to viral resistance?

This compound is the active metabolite of the prodrug Molnupiravir. Its primary mechanism of action is lethal mutagenesis.[1] As a ribonucleoside analog, it is incorporated into the viral RNA by the viral RNA-dependent RNA polymerase (RdRp). This incorporation leads to an accumulation of mutations throughout the viral genome, ultimately resulting in a non-viable viral population, a phenomenon known as "error catastrophe".[1][2] This mechanism inherently creates a high genetic barrier to the development of resistance, as the virus would need to evolve a polymerase that can effectively discriminate against this compound without compromising its essential function.

Q2: Has resistance to this compound been observed in vitro or in clinical settings?

While this compound exhibits a high barrier to resistance, some studies have investigated the potential for resistance development. In vitro passage of SARS-CoV-2 in the presence of N-hydroxycytidine (NHC), the active form of molnupiravir, did not result in the selection of resistant viruses. However, some research has suggested a potential link between molnupiravir treatment and an increased rate of specific mutations in SARS-CoV-2 in clinical settings, although these mutations have not been associated with established variants of concern.[3][4] It is crucial to continue monitoring for any signs of reduced susceptibility.

Q3: What are the primary strategies to mitigate the potential for this compound resistance?

The two main strategies to mitigate the development of resistance to this compound are:

  • Combination Therapy: Using this compound in conjunction with other antiviral agents that have different mechanisms of action can create a multi-pronged attack on the virus, making it significantly more difficult for resistance to emerge.[5]

  • Host-Targeted Antivirals: Combining this compound with drugs that target host factors essential for viral replication can also be a powerful strategy. This approach is less likely to lead to resistance as the virus would need to adapt to a changed host cell environment.[6]

Q4: Are there known synergistic or antagonistic interactions between this compound and other antivirals?

Yes, preclinical studies have demonstrated synergistic effects when combining this compound with other antiviral agents. For example, combinations with TMPRSS2 inhibitors (host-targeting antivirals) and other direct-acting antivirals have shown synergistic suppression of SARS-CoV-2 in cell culture.[6] Conversely, antagonism has been observed between remdesivir and lysosomotropic drugs like hydroxychloroquine. It is essential to empirically test any proposed combination for synergy, additivity, or antagonism.

Troubleshooting Guides

Guide 1: In Vitro Resistance Selection Assays

Issue: Difficulty in selecting for this compound resistant virus through serial passage in cell culture.

Possible Cause Troubleshooting Step
High Genetic Barrier to Resistance This compound's mechanism of lethal mutagenesis makes the selection of resistant variants challenging. Consider increasing the number of passages significantly beyond what is typical for other antivirals.
Suboptimal Drug Concentration Ensure the starting concentration of this compound is appropriate. A concentration that is too high may be completely cytotoxic, while a concentration that is too low may not exert sufficient selective pressure. Start with a concentration around the EC50 value and gradually increase it with each passage.
Inappropriate Cell Line or Virus Strain The choice of cell line and virus strain can influence the outcome. Use highly permissive cell lines to ensure robust viral replication. If possible, use clinical isolates of the virus.
Cell Culture Contamination Microbial contamination can interfere with viral replication and cell health. Regularly test for mycoplasma and other contaminants.

Issue: Observing a general decrease in viral fitness rather than specific resistance mutations.

Possible Cause Troubleshooting Step
Accumulation of Deleterious Mutations This is the expected outcome of this compound's mechanism. The observed decrease in fitness is a sign that the drug is working as intended.
Lack of a Viable Resistance Pathway It is possible that for the specific virus being studied, there are no single or few mutations that can confer resistance without being overwhelmingly detrimental to viral fitness.
Guide 2: Combination Therapy Synergy Assays

Issue: Inconsistent or inconclusive results when testing for synergy between this compound and another antiviral.

Possible Cause Troubleshooting Step
Incorrect Assay Design Ensure a proper checkerboard titration is performed with a wide range of concentrations for both drugs. Use appropriate synergy calculation models such as the Bliss independence or Loewe additivity models.
Inappropriate Data Analysis Utilize specialized software for synergy analysis (e.g., SynergyFinder) to calculate synergy scores and generate synergy maps.
Cell Viability Issues High concentrations of the drug combination may be cytotoxic, confounding the antiviral activity results. Always run a parallel cytotoxicity assay with the same drug concentrations on uninfected cells.

Data Presentation

Table 1: In Vitro Activity of this compound Against Various RNA Viruses

VirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
MERS-CoVVero0.15>10>66
SARS-CoV-2Vero0.3>10>33
Enterovirus A71RD5.13 ± 0.5680.47 ± 0.0215.69
Enterovirus A71Vero7.04 ± 0.3814.07 ± 0.432.0
Enterovirus A71Huh-74.43 ± 0.3334.09 ± 0.067.69

Data synthesized from multiple sources.[7][8]

Table 2: Example of Synergistic Antiviral Activity of this compound in Combination with a Host-Targeting Antiviral (Camostat) against SARS-CoV-2 Delta Variant in Calu-3 Cells

Drug CombinationBliss Synergy Score
This compound + CamostatHigh Synergy Observed

Qualitative summary based on graphical data.[6]

Experimental Protocols

Protocol 1: In Vitro Resistance Selection by Serial Passage

This protocol provides a general framework for selecting for viral resistance to this compound in cell culture.

  • Preparation:

    • Prepare a high-titer stock of the virus of interest.

    • Culture a highly permissive cell line in 6-well plates to confluence.

    • Prepare a stock solution of this compound and determine its EC50 value for the virus and cell line being used.

  • Passage 1:

    • Infect the confluent cell monolayers with the virus at a low multiplicity of infection (MOI) of 0.01.

    • After a 1-hour adsorption period, remove the inoculum and add media containing this compound at a concentration equal to the EC50.

    • Incubate until cytopathic effect (CPE) is observed in at least 75% of the cell monolayer.

    • Harvest the supernatant, clarify by centrifugation, and titer the virus.

  • Subsequent Passages:

    • Use the viral supernatant from the previous passage to infect fresh cell monolayers.

    • Gradually increase the concentration of this compound in the culture medium for each subsequent passage (e.g., 2-fold increase).

    • Continue this process for a predetermined number of passages (e.g., 20-30 passages).

  • Analysis:

    • Periodically (e.g., every 5 passages), determine the EC50 of the passaged virus to this compound to assess for any shift in susceptibility.

    • If a significant increase in EC50 is observed, perform genomic sequencing of the passaged virus to identify potential resistance mutations.

Protocol 2: Quantification of Synergy using the Checkerboard Method

This protocol describes how to assess the synergistic, additive, or antagonistic effects of this compound in combination with another antiviral agent.

  • Preparation:

    • Determine the EC50 values for this compound and the combination drug individually.

    • Seed a 96-well plate with a suitable host cell line and allow the cells to form a confluent monolayer.

  • Drug Combination Matrix:

    • Prepare serial dilutions of this compound and the second drug.

    • In the 96-well plate, create a checkerboard matrix where each well contains a unique combination of concentrations of the two drugs. Include wells with each drug alone and no-drug controls.

  • Infection and Incubation:

    • Infect the cells with the virus at a predetermined MOI.

    • Incubate the plate until significant CPE is observed in the virus control wells.

  • Data Acquisition and Analysis:

    • Quantify the viral activity in each well using a suitable method (e.g., CPE scoring, plaque reduction assay, or a reporter virus).

    • Calculate the percentage of viral inhibition for each drug combination.

    • Analyze the data using a synergy model such as the Bliss independence or Loewe additivity model to generate synergy scores and plots.

Mandatory Visualizations

EIDD1931_Mechanism_of_Action cluster_0 Viral Replication Cycle cluster_1 This compound Intervention Virus Virus Host_Cell Host_Cell Virus->Host_Cell Entry Viral_RNA_Replication Viral_RNA_Replication Host_Cell->Viral_RNA_Replication Uncoating & Translation Progeny_Virions Progeny_Virions Viral_RNA_Replication->Progeny_Virions Assembly & Release Error_Catastrophe Error_Catastrophe Viral_RNA_Replication->Error_Catastrophe This compound This compound This compound-TP This compound-TP (Active Form) This compound->this compound-TP Host Kinases RdRp RNA-dependent RNA Polymerase This compound-TP->RdRp RdRp->Viral_RNA_Replication Incorporation into Viral RNA

Caption: Mechanism of this compound induced lethal mutagenesis.

Resistance_Mitigation_Strategies cluster_0 Mitigation Strategies Viral_Resistance Viral_Resistance Combination_Therapy Combination_Therapy Combination_Therapy->Viral_Resistance Decreases Probability of Resistance Emergence Host_Targeted_Therapy Host_Targeted_Therapy Host_Targeted_Therapy->Viral_Resistance Reduces Selection Pressure on Virus Dose_Optimization Dose_Optimization Dose_Optimization->Viral_Resistance Maintains Suppressive Drug Levels This compound This compound This compound->Combination_Therapy This compound->Host_Targeted_Therapy Other_Antiviral Other_Antiviral Other_Antiviral->Combination_Therapy Host_Factor_Inhibitor Host_Factor_Inhibitor Host_Factor_Inhibitor->Host_Targeted_Therapy

Caption: Strategies to mitigate viral resistance to this compound.

Experimental_Workflow_Resistance_Selection Start Start Virus_Infection Virus_Infection Start->Virus_Infection Add_this compound Add_this compound Virus_Infection->Add_this compound Incubate_CPE Incubate until CPE Add_this compound->Incubate_CPE Harvest_Virus Harvest_Virus Incubate_CPE->Harvest_Virus Titer_Virus Titer_Virus Harvest_Virus->Titer_Virus Increase_Drug_Concentration Increase_Drug_Concentration Titer_Virus->Increase_Drug_Concentration Next_Passage Next_Passage Increase_Drug_Concentration->Next_Passage Continue Passaging Analyze_Resistance Analyze for Resistance (EC50 & Sequencing) Increase_Drug_Concentration->Analyze_Resistance End of Passages Next_Passage->Virus_Infection End End Analyze_Resistance->End

Caption: Workflow for in vitro resistance selection via serial passage.

References

Validation & Comparative

EIDD-1931 vs. Molnupiravir (EIDD-2801): A Comparative Guide on Efficacy and Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiviral agent EIDD-1931 and its prodrug, Molnupiravir (EIDD-2801), focusing on their comparative efficacy and cytotoxicity. The information presented is supported by experimental data to aid in research and development decisions.

Introduction

This compound, also known as β-D-N4-hydroxycytidine (NHC), is a potent ribonucleoside analog with broad-spectrum antiviral activity against numerous RNA viruses.[1][2] Molnupiravir (EIDD-2801) is an orally bioavailable prodrug of this compound, designed to improve its pharmacokinetic profile.[1][2] Upon administration, Molnupiravir is rapidly and extensively converted to this compound in the body.[3] The active form for both is this compound triphosphate (NHC-TP), which acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), inducing widespread mutations in the viral genome, a mechanism known as "viral error catastrophe."[3][4]

Mechanism of Action

The antiviral activity of both this compound and Molnupiravir is dependent on the intracellular conversion of this compound to its active triphosphate form, NHC-TP. This process can be summarized in the following steps:

  • Uptake and Conversion: Molnupiravir is absorbed and rapidly hydrolyzed in the plasma to this compound. This compound is then transported into cells.

  • Phosphorylation: Host cell kinases phosphorylate this compound to this compound monophosphate (NHC-MP), then to this compound diphosphate (NHC-DP), and finally to the active this compound triphosphate (NHC-TP).[4]

  • Incorporation into Viral RNA: The viral RdRp recognizes NHC-TP as a natural ribonucleotide (either cytidine triphosphate or uridine triphosphate).[4]

  • Lethal Mutagenesis: Once incorporated into the newly synthesized viral RNA, NHC-TP can pair with either adenine or guanine during subsequent rounds of replication. This leads to an accumulation of G-to-A and C-to-U transition mutations throughout the viral genome, ultimately resulting in a non-viable viral population.[3]

G cluster_0 Extracellular cluster_1 Intracellular Molnupiravir Molnupiravir (EIDD-2801) (Prodrug) EIDD1931 This compound (NHC) Molnupiravir->EIDD1931 Hydrolysis NHC_MP NHC-MP EIDD1931->NHC_MP Host Kinases NHC_DP NHC-DP NHC_MP->NHC_DP Host Kinases NHC_TP NHC-TP (Active Form) NHC_DP->NHC_TP Host Kinases Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) NHC_TP->Viral_RdRp Viral_RNA Viral RNA Replication Viral_RdRp->Viral_RNA Mutated_RNA Mutated Viral RNA Viral_RNA->Mutated_RNA Incorporation of NHC-TP Error_Catastrophe Viral Error Catastrophe Mutated_RNA->Error_Catastrophe

Mechanism of Action of Molnupiravir and this compound.

Comparative Efficacy

The in vitro antiviral efficacy of this compound and Molnupiravir is typically evaluated by determining the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50). These values represent the concentration of the compound required to inhibit viral replication by 50%.

In Vitro Efficacy Data

The following tables summarize the reported EC50/IC50 values for this compound and Molnupiravir against various viruses in different cell lines. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.

Table 1: Comparative In Vitro Efficacy against Enterovirus A71 (EV-A71)

CompoundCell LineEC50 (µM)Reference
This compoundRD5.13 ± 0.56[1]
Vero7.04 ± 0.38[1]
Huh-74.43 ± 0.33[1]
Molnupiravir (EIDD-2801)RD70.12 ± 4.40[1]
Vero88.52 ± 3.18[1]
Huh-735.64 ± 0.47[1]

Table 2: In Vitro Efficacy against SARS-CoV-2

CompoundCell LineEC50/IC50 (µM)Reference
This compound (NHC)Vero E6-GFP0.3[5]
Huh70.4[5]
Calu-30.08 (IC50)[5]
hACE2-A5490.04 - 0.16 (IC50)[6]
Molnupiravir (EIDD-2801)Vero0.3 (IC50)[5]

Note: In in vitro studies, this compound is often used directly as it is the active form. Molnupiravir's in vitro efficacy is a reflection of its conversion to this compound in the cell culture.

Comparative Cytotoxicity

The cytotoxicity of antiviral compounds is a critical factor in their development. It is typically assessed by determining the half-maximal cytotoxic concentration (CC50), which is the concentration of the compound that results in a 50% reduction in cell viability. A higher CC50 value indicates lower cytotoxicity. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a measure of the compound's therapeutic window.

In Vitro Cytotoxicity Data

The following table summarizes the reported CC50 values for this compound and Molnupiravir in various cell lines.

Table 3: Comparative In Vitro Cytotoxicity

CompoundCell LineCC50 (µM)Reference
This compoundRD80.47 ± 0.02[1]
Vero14.07 ± 0.43[1]
Huh-734.09 ± 0.06[1]
Molnupiravir (EIDD-2801)RD>100[1]
Vero>100[1]
Huh-7>100[1]

Some studies have indicated that while Molnupiravir itself shows low cellular toxicity, its active metabolite, this compound (NHC), can be cytotoxic at higher concentrations and may induce oxidative stress.[7]

Experimental Protocols

The following are generalized protocols for the key experiments cited in this guide. Specific details may vary between studies.

Cytopathic Effect (CPE) Inhibition Assay

This assay determines the ability of a compound to prevent virus-induced cell death.

  • Cell Seeding: Plate a suitable host cell line (e.g., Vero E6, A549) in 96-well plates and incubate until a confluent monolayer is formed.[8][9]

  • Compound Preparation: Prepare serial dilutions of the test compounds (this compound and Molnupiravir) in cell culture medium.

  • Infection and Treatment: Remove the growth medium from the cells and infect them with a known titer of the virus. After a brief incubation period to allow for viral adsorption, remove the inoculum and add the media containing the different concentrations of the test compounds.[8] Include untreated infected cells (virus control) and uninfected cells (cell control).

  • Incubation: Incubate the plates at 37°C in a CO2 incubator until significant CPE is observed in the virus control wells (typically 3-5 days).[8]

  • Quantification of Cell Viability: Assess cell viability using a reagent such as neutral red or crystal violet.[9][10] The absorbance is measured using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell and virus controls. The CC50 value is determined by regression analysis.

Viral Yield Reduction Assay (Plaque Assay)

This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.

  • Cell Seeding and Infection: Seed host cells in multi-well plates and infect with the virus as described in the CPE assay.

  • Compound Treatment: After viral adsorption, treat the cells with various concentrations of the test compounds.

  • Incubation: Incubate the plates for a period sufficient for one round of viral replication (e.g., 24-48 hours).

  • Harvesting Progeny Virus: Collect the supernatant containing the progeny virus particles.

  • Plaque Titration: Perform serial dilutions of the collected supernatant and use these dilutions to infect fresh monolayers of host cells.

  • Overlay and Incubation: After viral adsorption, overlay the cells with a semi-solid medium (e.g., containing agarose or carboxymethylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized lesions called plaques.[11] Incubate the plates until plaques are visible.

  • Staining and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.[11]

  • Data Analysis: Calculate the viral titer (in plaque-forming units per milliliter, PFU/mL) for each compound concentration. The EC50 value is the concentration that reduces the viral yield by 50% compared to the untreated control.

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3-4 cluster_3 Day 4-7 cluster_4 Analysis A Seed host cells in multi-well plates B Infect cells with virus A->B C Add serial dilutions of This compound/Molnupiravir B->C D Incubate for viral replication C->D E Harvest supernatant (progeny virus) D->E F Perform plaque assay on fresh cell monolayers E->F G Stain and count plaques F->G H Calculate viral titer and EC50 G->H

General workflow for a viral yield reduction assay.

Conclusion

Both this compound and its prodrug Molnupiravir demonstrate potent antiviral activity against a range of RNA viruses by inducing lethal mutagenesis. In vitro studies consistently show that this compound, the active metabolite, is significantly more potent than the prodrug Molnupiravir. This is expected as Molnupiravir must first be converted to this compound to exert its antiviral effect.

Regarding cytotoxicity, Molnupiravir generally exhibits lower toxicity in vitro compared to this compound at equivalent concentrations. However, the in vivo relevance of this difference requires careful consideration, as Molnupiravir is rapidly converted to this compound in the body. The improved oral bioavailability of Molnupiravir is a key advantage for its clinical use. This guide provides a summary of the available data to inform further research and development of these important antiviral compounds.

References

Comparative Analysis of EIDD-1931 and Remdesivir Antiviral Activity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the in vitro efficacy and mechanisms of two prominent antiviral agents.

This guide provides a detailed comparative analysis of the antiviral activities of EIDD-1931, the active metabolite of Molnupiravir, and Remdesivir. Both nucleoside analogs have been at the forefront of research for treating RNA virus infections, most notably SARS-CoV-2. This document summarizes key experimental data, outlines detailed methodologies for core antiviral and cytotoxicity assays, and visually represents their mechanisms of action and experimental workflows.

Quantitative Analysis of Antiviral Activity and Cytotoxicity

The following tables summarize the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values for this compound and Remdesivir against SARS-CoV-2 in various cell lines. The selectivity index (SI), calculated as CC50/EC50, is also provided as a measure of the therapeutic window.

Antiviral Activity (EC50) against SARS-CoV-2
Compound Cell Line EC50 (µM) Reference
This compoundVero E60.3[1]
Calu-30.09[1]
Human Airway Epithelial (HAE) cultures0.024 (vs. MERS-CoV), 0.14 (vs. SARS-CoV)[1]
RemdesivirVero E61.65[2]
Calu-30.01[2]
GS-441524 (Parent nucleoside of Remdesivir)Vero E60.47[2]
Cytotoxicity (CC50)
Compound Cell Line CC50 (µM) Reference
This compoundRD cells80.47 ± 0.02[3]
Vero cells14.07 ± 0.43[3]
Huh7 cells34.09 ± 0.06[3]
RemdesivirMultiple human cell lines1.7 to >20[4]
HepG2, HT29, Huh7, OV-90, HEK293-ACE2Varies, with knockout of AK2 and SLC29A3 dramatically increasing CC50[5]
GS-441524Multiple human cell lines>100 (except in MT-4 and hematopoietic progenitor cells)[4]
Selectivity Index (SI = CC50/EC50)
Compound Cell Line Virus Selectivity Index
This compoundRD cellsEV-A7115.69
Vero cellsEV-A712.0
Huh7 cellsEV-A717.69
RemdesivirHuman airway epithelial cellsSARS-CoV-2>170 to 20,000

Mechanisms of Action

Both this compound and Remdesivir are prodrugs that require intracellular metabolic activation to their active triphosphate forms. These active metabolites are then incorporated into the nascent viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp), leading to the inhibition of viral replication.

This compound: Molnupiravir (EIDD-2801) is a prodrug of this compound (β-D-N4-hydroxycytidine, or NHC). After oral administration, Molnupiravir is rapidly converted to this compound in the plasma.[6] this compound enters host cells and is phosphorylated by host kinases to its active 5'-triphosphate form (NHC-TP).[6][7] NHC-TP can be incorporated into the viral RNA by the RdRp in place of either cytidine or uridine triphosphate.[7] This incorporation leads to an accumulation of mutations in the viral genome, a process known as "viral error catastrophe," ultimately inhibiting the production of functional virus.[6]

Remdesivir: Remdesivir is a phosphoramidate prodrug of an adenosine analog.[4][8] Upon entering the host cell, Remdesivir is metabolized to its active triphosphate form, GS-443902.[4][8][9] This metabolic activation involves a series of enzymatic steps, including cleavage by carboxylesterases and cathepsin A, and subsequent phosphorylation by host kinases.[8][10] The active Remdesivir triphosphate (RDV-TP) acts as a competitive inhibitor of the viral RdRp.[4] When incorporated into the growing RNA strand, it causes delayed chain termination, thereby halting viral replication.

Mechanism_of_Action cluster_EIDD_1931 This compound (Molnupiravir) cluster_Remdesivir Remdesivir EIDD_2801 Molnupiravir (EIDD-2801) EIDD_1931 This compound (NHC) EIDD_2801->EIDD_1931 Plasma Esterases NHC_MP NHC-MP EIDD_1931->NHC_MP Host Kinases NHC_DP NHC-DP NHC_MP->NHC_DP Host Kinases NHC_TP NHC-TP (Active) NHC_DP->NHC_TP Host Kinases Viral_RNA_E Viral RNA Replication NHC_TP->Viral_RNA_E Incorporation by RdRp Error_Catastrophe Viral Error Catastrophe Viral_RNA_E->Error_Catastrophe Remdesivir Remdesivir RDV_Metabolite Alanine Metabolite (GS-704277) & Monophosphate Remdesivir->RDV_Metabolite Carboxylesterases & Cathepsin A RDV_DP Diphosphate RDV_Metabolite->RDV_DP Host Kinases RDV_TP Remdesivir-TP (GS-443902) (Active) RDV_DP->RDV_TP Host Kinases Viral_RNA_R Viral RNA Replication RDV_TP->Viral_RNA_R Incorporation by RdRp Chain_Termination Delayed Chain Termination Viral_RNA_R->Chain_Termination

Caption: Intracellular activation pathways of this compound and Remdesivir.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Antiviral Activity Assays

a) Plaque Reduction Neutralization Test (PRNT)

This assay is used to quantify the concentration of an antiviral drug required to reduce the number of viral plaques by 50% (EC50).

  • Cell Seeding: Plate a confluent monolayer of host cells (e.g., Vero E6) in 6-well or 96-well plates and incubate overnight.[11]

  • Virus Dilution: Prepare serial dilutions of the virus stock in an appropriate infection medium.[11]

  • Compound Preparation: Prepare serial dilutions of the test compound (this compound or Remdesivir) in the infection medium.

  • Infection: Remove the cell culture medium and infect the cells with a standardized amount of virus (typically 100-200 plaque-forming units, PFU).[11] For neutralization assays, the virus is pre-incubated with the diluted compound for 1 hour at 37°C before adding to the cells.[11]

  • Adsorption: Incubate the plates for 1 hour at 37°C to allow for viral adsorption.[11]

  • Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing 1% Avicel or carboxymethyl cellulose) mixed with the corresponding concentration of the test compound.[11]

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (typically 2-3 days).[11]

  • Staining and Counting: Fix the cells with a formalin solution and stain with a crystal violet solution to visualize the plaques.[12] Count the number of plaques in each well.

  • EC50 Calculation: The percentage of plaque reduction is calculated relative to the virus control (no compound). The EC50 value is determined by non-linear regression analysis of the dose-response curve.[13]

Plaque_Reduction_Assay cluster_workflow Plaque Reduction Assay Workflow start Seed host cells in plates prepare_virus Prepare serial dilutions of virus start->prepare_virus prepare_drug Prepare serial dilutions of drug start->prepare_drug incubate_virus_drug Pre-incubate virus and drug prepare_virus->incubate_virus_drug prepare_drug->incubate_virus_drug infect_cells Infect cells with virus-drug mixture incubate_virus_drug->infect_cells adsorption Incubate for viral adsorption infect_cells->adsorption overlay Add semi-solid overlay with drug adsorption->overlay incubation Incubate for plaque formation overlay->incubation fix_stain Fix and stain cells incubation->fix_stain count_plaques Count plaques fix_stain->count_plaques calculate_ec50 Calculate EC50 count_plaques->calculate_ec50

Caption: Workflow for Plaque Reduction Neutralization Test (PRNT).

b) Quantitative Reverse Transcription PCR (qRT-PCR) for Viral Load

This method quantifies the amount of viral RNA in a sample to determine the inhibitory effect of a compound on viral replication.

  • Cell Culture and Infection: Seed cells and infect with the virus in the presence of serial dilutions of the test compound as described for the PRNT assay.

  • RNA Extraction: At a specific time point post-infection (e.g., 24 or 48 hours), extract total RNA from the cells or cell culture supernatant using a commercial viral RNA extraction kit.[14]

  • Reverse Transcription: Convert the extracted viral RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and specific primers.[15]

  • qPCR: Perform real-time PCR using primers and a fluorescent probe specific to a conserved region of the viral genome (e.g., the E or S gene for SARS-CoV-2).[16] A standard curve is generated using a known quantity of in vitro transcribed viral RNA to allow for absolute quantification of viral copy numbers.[15][16]

  • Data Analysis: The cycle threshold (Ct) values are used to determine the viral RNA copy number in each sample by interpolating from the standard curve. The percent inhibition of viral replication is calculated relative to the virus control, and the EC50 is determined.

Cytotoxicity Assay

This assay determines the concentration of a compound that causes a 50% reduction in cell viability (CC50).

  • Cell Seeding: Seed host cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound. Include a vehicle control (e.g., DMSO) and an untreated cell control.

  • Incubation: Incubate the plates for a duration equivalent to the antiviral assay (e.g., 2-3 days).

  • Viability Measurement: Assess cell viability using a colorimetric or fluorometric method. Common methods include:

    • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to the wells. Viable cells with active metabolism convert MTT into a purple formazan product, which is then solubilized and the absorbance is measured.[17]

    • Neutral Red Assay: Add Neutral Red dye, which is taken up by viable cells. The amount of incorporated dye is quantified spectrophotometrically after cell lysis.[18]

    • CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures the amount of ATP present, which is an indicator of metabolically active cells.[3]

  • CC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The CC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve using non-linear regression.[17][19]

Cytotoxicity_Assay cluster_workflow General Cytotoxicity Assay Workflow start Seed host cells in 96-well plates treat_cells Treat cells with serial dilutions of drug start->treat_cells incubation Incubate for a defined period treat_cells->incubation add_reagent Add viability reagent (e.g., MTT, Neutral Red) incubation->add_reagent measure_signal Measure signal (absorbance/fluorescence) add_reagent->measure_signal calculate_cc50 Calculate CC50 measure_signal->calculate_cc50

Caption: General workflow for a cell-based cytotoxicity assay.

References

A Head-to-Head Comparison of EIDD-1931 and Favipiravir Against RNA Viruses

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed, data-supported comparison of two prominent broad-spectrum antiviral agents, EIDD-1931 (the active metabolite of Molnupiravir) and Favipiravir (T-705). Both compounds are ribonucleoside analogs that function as RNA-dependent RNA polymerase (RdRp) inhibitors, but their efficacy, selectivity, and mechanisms of action exhibit important distinctions. This document is intended for researchers, scientists, and drug development professionals seeking an objective analysis of their performance against various RNA viruses.

Mechanism of Action: Lethal Mutagenesis

Both this compound and Favipiravir disrupt viral replication by inducing "lethal mutagenesis" or "error catastrophe".[1] After entering a host cell, these drugs are metabolized into their active triphosphate forms. The viral RNA-dependent RNA polymerase (RdRp) mistakenly incorporates these analogs into newly synthesized viral RNA strands. This incorporation leads to an accumulation of mutations throughout the viral genome, ultimately producing non-viable virus particles.[2][3]

This compound, or β-D-N4-hydroxycytidine (NHC), is intracellularly converted to NHC-triphosphate, which can be incorporated in place of cytidine or uridine, leading to an increase in mutations.[4][5] Similarly, Favipiravir is converted to Favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP) and is incorporated into nascent viral RNA, inducing fatal mutations.[2][6]

Quantitative Comparison of Antiviral Activity

The following tables summarize the in vitro efficacy of this compound and Favipiravir against a range of RNA viruses. The data is presented as the half-maximal effective concentration (EC50), which is the drug concentration required to inhibit viral activity by 50%, and the half-maximal cytotoxic concentration (CC50), the concentration that kills 50% of host cells. The Selectivity Index (SI = CC50/EC50) is a crucial measure of a drug's therapeutic window.

Table 1: this compound Antiviral Activity
Virus FamilyVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
CoronaviridaeSARS-CoV-2Vero E60.3>10>33.3[1]
CoronaviridaeSARS-CoV-2Calu-30.08--[7]
CoronaviridaeMERS-CoVVero0.15--[8][9]
CoronaviridaeFeline Infectious Peritonitis Virus (FIPV)CRFK0.09>100>1111[10]
PicornaviridaeEnterovirus A71 (EV-A71)RD5.1380.4715.69[4]
PicornaviridaeEnterovirus A71 (EV-A71)Vero7.0414.072.0[4]
PicornaviridaeEnterovirus A71 (EV-A71)Huh-74.4334.097.69[4]
TogaviridaeMayaro Virus (MAYV)Vero1.6>100>62.5[3][11]
Table 2: Favipiravir Antiviral Activity
Virus FamilyVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
OrthomyxoviridaeInfluenza A (H1N1)MDCK0.19 - 5.0--[2]
OrthomyxoviridaeInfluenza BMDCK0.57 - 5.3--[2]
CoronaviridaeHuman Coronavirus NL63Caco-20.62>1000>1612[12]
TogaviridaeMayaro Virus (MAYV)Vero79>2000>25.3[3][11]
FlaviviridaeEbola Virus (EBOV)-~63.7 (10 µg/mL)--[6]

Visualizing Mechanisms and Workflows

Mechanism of Action: Lethal Mutagenesis

The following diagram illustrates the shared mechanism of action for both this compound and Favipiravir, leading to error catastrophe in viral replication.

Caption: Mechanism of lethal mutagenesis induced by this compound and Favipiravir.

Experimental Workflow: Antiviral Assay

This diagram outlines a typical workflow for determining the in vitro efficacy (EC50) of an antiviral compound using a cytopathic effect (CPE) inhibition assay.

G start Start plate Seed Host Cells in 96-well plate start->plate incubate1 Incubate 16-24h plate->incubate1 add_drug Add Serial Dilutions of Antiviral Compound incubate1->add_drug add_virus Infect Cells with Virus (e.g., MOI 0.01) add_drug->add_virus incubate2 Incubate 48-72h add_virus->incubate2 measure Measure Cell Viability (e.g., MTS Assay) incubate2->measure calculate Calculate EC50 & CC50 (Dose-Response Curve) measure->calculate end End calculate->end

Caption: Standard workflow for an in vitro cytopathic effect (CPE) inhibition assay.

Experimental Protocols

The data presented in this guide were derived from standard virological assays. Below are generalized methodologies representative of the cited studies.

Cell Lines and Virus Culture
  • Cell Maintenance: Vero (African green monkey kidney), Huh-7 (human liver), RD (human rhabdomyosarcoma), and MDCK (Madin-Darby canine kidney) cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) or Minimum Essential Medium (MEM). Media were supplemented with 5-10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL), and maintained at 37°C in a 5% CO2 incubator.

  • Virus Propagation: Viral stocks were generated by infecting confluent monolayers of the appropriate host cells at a low multiplicity of infection (MOI). Supernatants were harvested upon observation of significant cytopathic effect (CPE), clarified by centrifugation, and stored at -80°C. Viral titers were determined by plaque assay or 50% tissue culture infectious dose (TCID50) endpoint dilution assays.[4]

Cytopathic Effect (CPE) Inhibition Assay

This assay is commonly used to determine the EC50 of antiviral compounds.[4][13]

  • Cell Seeding: Host cells were seeded into 96-well microplates at a density of 7,500 to 40,000 cells per well and incubated overnight to form a semi-confluent monolayer.[4][13]

  • Compound Addition: The following day, the culture medium was removed. Test compounds (this compound, Favipiravir) were serially diluted in a low-serum medium and added to the wells.

  • Virus Infection: Cells were then infected with the target virus at a pre-determined MOI (e.g., 0.0004 to 0.1 PFU/cell).[4][13] Control wells included uninfected cells (cell control) and infected, untreated cells (virus control).

  • Incubation: Plates were incubated for 3 to 5 days at 35-37°C until CPE was maximal in the virus control wells.[13]

  • Quantification of Viability: Cell viability was quantified using a colorimetric assay, such as the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.[11][13] The absorbance, which is proportional to the number of viable cells, was read on a plate reader.

  • Data Analysis: The EC50 value was calculated as the compound concentration that resulted in a 50% reduction of CPE compared to the virus control. The CC50 was determined in parallel on uninfected cells treated with the same compound dilutions.

Viral RNA Quantification (qRT-PCR)

This method quantifies the effect of the drug on viral replication by measuring the amount of viral genetic material.[4]

  • Experimental Setup: Cells were seeded and treated with compounds and virus as described above.

  • RNA Extraction: At a specified time post-infection (e.g., 30-48 hours), total RNA was extracted from the cell lysates or supernatant using a commercial RNA extraction kit.[4][11]

  • Reverse Transcription and PCR: The extracted RNA was reverse transcribed into complementary DNA (cDNA). The viral cDNA was then quantified using real-time quantitative PCR (qRT-PCR) with primers and probes specific to a conserved region of the viral genome.

  • Analysis: The reduction in viral RNA copy numbers in treated samples relative to the untreated virus control was used to assess antiviral activity.[11]

Summary and Conclusion

Both this compound and Favipiravir are broad-spectrum antiviral agents that operate through the mechanism of lethal mutagenesis.[1][2][8] Based on the available in vitro data, this compound frequently demonstrates higher potency, with EC50 values often in the low micromolar or even sub-micromolar range against several coronaviruses and other RNA viruses.[3][8][9] Favipiravir also shows a broad spectrum of activity, particularly against influenza viruses, but its EC50 values can be higher depending on the virus and cell type.[2][11]

The choice between these agents for further research and development may depend on the specific viral target, the desired therapeutic window, and pharmacokinetic properties. The data and protocols provided herein offer a foundational guide for professionals engaged in the critical work of antiviral drug discovery.

References

Validating the Lethal Mutagenesis Mechanism of EIDD-1931 in Different Viruses: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the lethal mutagenesis mechanism of EIDD-1931, the active form of Molnupiravir, against other antiviral agents. The information presented is supported by experimental data to aid in the evaluation of its therapeutic potential.

Mechanism of Action: Lethal Mutagenesis

This compound (β-D-N4-hydroxycytidine) is a ribonucleoside analog that exhibits broad-spectrum antiviral activity against a range of RNA viruses.[1][2][3] Its primary mechanism of action is lethal mutagenesis.[3][4] Once inside the host cell, this compound is phosphorylated to its active triphosphate form. This active form is then incorporated into the nascent viral RNA by the viral RNA-dependent RNA polymerase (RdRp) in place of cytidine or uridine.[3][5] This incorporation is not immediately chain-terminating. Instead, the incorporated this compound can then be used as a template during subsequent rounds of RNA replication, leading to an accumulation of mutations throughout the viral genome.[4][5] The predominant mutations induced are G-to-A and C-to-U transitions.[4][6] This increase in mutation frequency beyond a tolerable threshold for the virus leads to a catastrophic loss of viral fitness and infectivity, ultimately resulting in viral extinction.[4][7]

Comparative Antiviral Performance

The efficacy of this compound has been evaluated against several RNA viruses and compared with other antiviral agents that also exhibit mutagenic properties, such as favipiravir and ribavirin.

In Vitro Antiviral Activity

The following table summarizes the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of this compound and its prodrug Molnupiravir (EIDD-2801) against various viruses in different cell lines. For comparison, data for favipiravir and ribavirin are also included where available.

Antiviral AgentVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
This compound MERS-CoVVero0.15>10>66.7[1]
This compound SARS-CoV-2Vero0.3>10>33.3[1]
This compound Enterovirus A71RD5.13 ± 0.5680.47 ± 0.0215.69[3][8]
This compound Enterovirus A71Vero7.04 ± 0.3814.07 ± 0.432.0[3][8]
This compound Mayaro VirusVero E61.6>25>15.6[1]
Molnupiravir (EIDD-2801) Enterovirus A71RD70.12 ± 4.40>100>1.43[3][8]
Favipiravir Mayaro VirusVero E679>500>6.3[1]
Ribavirin Mayaro VirusVero E6>200>200-[1]
Induction of Lethal Mutagenesis: A Comparison

The hallmark of this compound's mechanism is the induction of a high frequency of mutations in the viral genome. The following table compares the mutagenic effects of this compound, favipiravir, and ribavirin based on available experimental data. It is important to note that these data are from different studies and experimental systems, so direct comparisons should be made with caution.

Antiviral AgentVirusExperimental SystemObserved Mutagenic EffectReference
This compound Mayaro VirusVero E6 cells~1000-fold decrease in relative infectivity at 6 µM[1]
Favipiravir Mayaro VirusVero E6 cells~100-fold decrease in relative infectivity at 75 µM[1]
Favipiravir NorovirusMouse model5- to 6-fold increase in mutation frequency[6]
Ribavirin NorovirusMouse model~3-fold increase in mutation frequency[6]
Ribavirin PoliovirusCell culture9.7-fold increase in mutation frequency at 1,000 µM[5]
Ribavirin Hepatitis C VirusIn vivo (human patients)~3-fold increase in mutation rate[6]

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of antiviral agents. Below are outlines of key experimental protocols used to assess the lethal mutagenesis mechanism.

In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (EC50).

  • Cell Seeding: Plate a monolayer of susceptible host cells in multi-well plates.

  • Virus Infection: Infect the cell monolayers with a known amount of virus in the presence of serial dilutions of the antiviral compound.

  • Overlay: After an adsorption period, remove the virus-drug mixture and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing the respective drug concentrations.

  • Incubation: Incubate the plates for a period sufficient for plaque formation.

  • Staining and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Calculation: The EC50 value is calculated by determining the drug concentration that causes a 50% reduction in the number of plaques compared to the untreated virus control.

Viral RNA Quantification (qRT-PCR)

This method quantifies the amount of viral RNA in a sample to assess the inhibitory effect of a compound on viral replication.

  • Cell Culture and Treatment: Infect susceptible cells with the virus and treat with different concentrations of the antiviral agent.

  • RNA Extraction: At a specific time post-infection, lyse the cells and extract the total RNA.

  • Reverse Transcription: Convert the viral RNA to complementary DNA (cDNA) using a reverse transcriptase enzyme and virus-specific primers.

  • Quantitative PCR: Perform real-time PCR using primers and a probe specific to a conserved region of the viral genome. The amplification of the target sequence is monitored in real-time.

  • Analysis: The amount of viral RNA is quantified by comparing the amplification cycle threshold (Ct) values to a standard curve of known concentrations.

Mutation Frequency Analysis (Sequencing)

This protocol is used to determine the rate and spectrum of mutations induced by a mutagenic antiviral agent.

  • Virus Passage: Propagate the virus in the presence of sub-lethal concentrations of the antiviral compound for one or more passages.

  • RNA Extraction and Amplification: Extract viral RNA from the passaged virus population and amplify a specific region of the genome using RT-PCR.

  • Sequencing: Sequence the amplified PCR products. This can be done by traditional Sanger sequencing of individual clones or by next-generation sequencing (NGS) for a more comprehensive analysis of the viral population.

  • Sequence Analysis: Align the obtained sequences to a reference sequence of the wild-type virus.

  • Mutation Calculation: Identify and count the number of mutations. The mutation frequency is calculated as the number of mutations per total number of nucleotides sequenced.

Visualizing the Mechanism and Workflow

To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

Lethal_Mutagenesis_Mechanism cluster_cell Host Cell EIDD1931 This compound EIDD1931_TP This compound-TP (Active Form) EIDD1931->EIDD1931_TP Phosphorylation Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) EIDD1931_TP->Viral_RdRp Mutated_RNA Mutated Viral RNA Viral_RdRp->Mutated_RNA Incorporation into nascent RNA Viral_RNA Viral RNA Genome Viral_RNA->Viral_RdRp Mutated_RNA->Mutated_RNA Nonviable_Virions Non-viable Progeny Virions Mutated_RNA->Nonviable_Virions Leads to EIDD1931_ext This compound (Drug Administration) EIDD1931_ext->EIDD1931

Caption: Mechanism of this compound induced lethal mutagenesis.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture 1. Seed susceptible cells Infection_Treatment 2. Infect with virus & treat with this compound Cell_Culture->Infection_Treatment Plaque_Assay 3a. Plaque Reduction Assay (Determine EC50) Infection_Treatment->Plaque_Assay RNA_Extraction 3b. RNA Extraction Infection_Treatment->RNA_Extraction qRT_PCR 4. qRT-PCR (Quantify viral RNA) RNA_Extraction->qRT_PCR Sequencing 5. Sequencing (Mutation Analysis) RNA_Extraction->Sequencing Animal_Model 1. Infect animal model (e.g., mice) Treatment 2. Treat with this compound Animal_Model->Treatment Monitoring 3. Monitor clinical signs & survival Treatment->Monitoring Viral_Load 4. Measure viral load in tissues (qRT-PCR) Treatment->Viral_Load

Caption: Workflow for validating lethal mutagenesis.

Logical_Relationship Drug Mutagenic Antiviral (e.g., this compound) Incorporation Incorporation into Viral RNA Genome Drug->Incorporation Mutation_Increase Increased Mutation Frequency Incorporation->Mutation_Increase Error_Catastrophe Error Catastrophe Mutation_Increase->Error_Catastrophe Fitness_Loss Loss of Viral Fitness & Infectivity Error_Catastrophe->Fitness_Loss Extinction Viral Population Extinction Fitness_Loss->Extinction

References

Cross-Resistance Between EIDD-1931 and Other Nucleoside Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel and re-emerging viral threats has underscored the critical need for broad-spectrum antiviral agents. Nucleoside analogs, a cornerstone of antiviral therapy, function by mimicking natural nucleosides and disrupting viral replication. EIDD-1931, the active metabolite of the orally bioavailable prodrug molnupiravir, has demonstrated potent antiviral activity against a range of RNA viruses, including SARS-CoV-2. A key concern in antiviral drug development is the potential for the emergence of drug resistance and subsequent cross-resistance to other therapies. This guide provides a comparative analysis of the cross-resistance profiles of this compound and other prominent nucleoside analogs, supported by available experimental data and detailed methodologies.

Mechanisms of Action: A Diverse Arsenal Against Viral Replication

The antiviral activity and potential for cross-resistance among nucleoside analogs are intrinsically linked to their distinct mechanisms of action.

This compound (β-D-N4-hydroxycytidine) operates through a mechanism known as lethal mutagenesis .[1][2][3][4][5] Once intracellularly converted to its active triphosphate form (this compound-TP), it is incorporated into the nascent viral RNA by the RNA-dependent RNA polymerase (RdRp). The incorporated this compound can then lead to an accumulation of mutations in the viral genome during subsequent replication cycles, ultimately resulting in a non-viable viral population.[3][4][5]

Remdesivir , in contrast, functions primarily as a delayed chain terminator .[6][7][8][9][10] Its active triphosphate form (remdesivir-TP) is also incorporated into the growing RNA chain by the viral RdRp. While it does not immediately terminate chain elongation, the presence of the remdesivir metabolite in the RNA template leads to a steric clash that halts RNA synthesis after the addition of a few more nucleotides.[6][8][10]

Favipiravir is a prodrug that is intracellularly converted to its active form, favipiravir-RTP.[11][12][13][14] It is recognized as a substrate by the viral RdRp and inhibits RNA polymerase activity.[11][12][13] Its mechanism is thought to involve both the potential for chain termination and the induction of lethal mutagenesis.[13][14]

Ribavirin exhibits a multifaceted mechanism of action .[15][16][17][18][19] It can act as a competitive inhibitor of inosine monophosphate dehydrogenase (IMPDH), leading to the depletion of GTP pools necessary for viral replication.[15][16][18] Its triphosphate form can also be incorporated into viral RNA, inducing mutations, and it can directly inhibit the viral RdRp.[15][17][18]

Antiviral Mechanisms of Nucleoside Analogs Figure 1: Mechanisms of Action of Key Nucleoside Analogs cluster_EIDD1931 This compound cluster_Remdesivir Remdesivir cluster_Favipiravir Favipiravir cluster_Ribavirin Ribavirin EIDD1931 This compound (Molnupiravir metabolite) EIDD1931_TP This compound-TP EIDD1931->EIDD1931_TP Host Kinases EIDD1931_Incorp Incorporation into viral RNA EIDD1931_TP->EIDD1931_Incorp Viral RdRp LethalMutagenesis Lethal Mutagenesis EIDD1931_Incorp->LethalMutagenesis Remdesivir Remdesivir Remdesivir_TP Remdesivir-TP Remdesivir->Remdesivir_TP Host Kinases Remdesivir_Incorp Incorporation into viral RNA Remdesivir_TP->Remdesivir_Incorp Viral RdRp DelayedTermination Delayed Chain Termination Remdesivir_Incorp->DelayedTermination Favipiravir Favipiravir Favipiravir_RTP Favipiravir-RTP Favipiravir->Favipiravir_RTP Host Enzymes Favipiravir_Incorp Incorporation into viral RNA Favipiravir_RTP->Favipiravir_Incorp Viral RdRp Favi_MoA Chain Termination & Lethal Mutagenesis Favipiravir_Incorp->Favi_MoA Ribavirin Ribavirin Ribavirin_TP Ribavirin-TP Ribavirin->Ribavirin_TP Host Kinases IMPDH_Inhibition IMPDH Inhibition Ribavirin->IMPDH_Inhibition Riba_Mutagenesis Lethal Mutagenesis Ribavirin_TP->Riba_Mutagenesis Incorporation

Caption: Figure 1: Mechanisms of Action of Key Nucleoside Analogs.

Quantitative Cross-Resistance Data

A critical aspect of evaluating a novel antiviral is its performance against viral strains resistant to existing drugs. The available data on cross-resistance between this compound and other nucleoside analogs is currently limited, with a primary focus on remdesivir.

Key Finding: Notably, studies have demonstrated that SARS-CoV-2 mutants with reduced sensitivity to remdesivir do not exhibit cross-resistance to this compound. In fact, some remdesivir-resistant mutants may even show increased sensitivity to this compound.

Table 1: Antiviral Activity of this compound and Remdesivir against Wild-Type and Remdesivir-Resistant SARS-CoV-2

Virus StrainNucleoside AnalogEC50 (µM)Fold Change in EC50 (vs. Wild-Type)Reference
SARS-CoV-2 (Wild-Type)This compoundData varies by studyN/A
RemdesivirData varies by studyN/A
Remdesivir-Resistant Mutant (e.g., NSP12 E802D)This compoundNo significant change~1[12]
RemdesivirIncreased>2.5[12]

Note: EC50 values can vary significantly depending on the cell line, viral isolate, and specific assay used. The table illustrates the trend observed in cross-resistance studies.

Data Gap: There is a significant lack of published data on the in vitro selection of this compound-resistant coronaviruses. Consequently, the cross-resistance profile of such mutants against other nucleoside analogs remains uncharacterized. Furthermore, comprehensive head-to-head studies comparing this compound against a broader panel of nucleoside analogs (including favipiravir and ribavirin) and their respective resistant viral strains are not yet available in the public domain. Studies on favipiravir have successfully generated resistant influenza A virus strains with mutations in the RdRp, but cross-resistance to this compound has not been reported.[20][21]

Experimental Protocols

The following sections outline generalized protocols for key experiments cited in cross-resistance studies.

Antiviral Activity and Cytotoxicity Assays

A common method to determine the efficacy of an antiviral compound is the cytopathic effect (CPE) inhibition assay or a plaque reduction assay.

a) Cytopathic Effect (CPE) Inhibition Assay

  • Cell Seeding: Plate a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) in 96-well plates and incubate until a confluent monolayer is formed.

  • Compound Preparation: Prepare serial dilutions of the test compounds (this compound, remdesivir, etc.) in cell culture medium.

  • Infection and Treatment: Remove the growth medium from the cells and add the diluted compounds. Subsequently, infect the cells with the virus at a predetermined multiplicity of infection (MOI). Include untreated infected cells (virus control) and uninfected cells (cell control).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient to observe significant CPE in the virus control wells (typically 3-5 days).

  • Quantification of CPE: Assess cell viability using a reagent such as CellTiter-Glo® or by staining with crystal violet.

  • Data Analysis: Calculate the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) by fitting the dose-response data to a nonlinear regression curve. The selectivity index (SI) is then calculated as CC50/EC50.

b) Plaque Reduction Assay

  • Cell Seeding: Seed host cells in 6- or 12-well plates to form a confluent monolayer.

  • Virus-Compound Incubation: Pre-incubate a standardized amount of virus with serial dilutions of the test compound for a set period (e.g., 1 hour).

  • Infection: Inoculate the cell monolayers with the virus-compound mixture.

  • Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates until visible plaques are formed.

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the concentration of the compound that reduces the number of plaques by 50% (PRNT50).

In Vitro Selection of Antiviral Resistance

This protocol describes a general method for generating drug-resistant virus variants in cell culture.

Resistance Selection Workflow Figure 2: General Workflow for In Vitro Resistance Selection start Start with Wild-Type Virus Stock passage1 Passage 1: Infect cells in presence of low drug concentration (e.g., EC50) start->passage1 harvest1 Harvest Supernatant (P1 Virus) passage1->harvest1 passage_n Subsequent Passages (P2, P3...): Infect fresh cells with harvested virus in presence of incrementally increasing drug concentrations harvest1->passage_n harvest_n Harvest Supernatant passage_n->harvest_n monitoring Monitor for Viral Breakthrough (e.g., increased CPE) harvest_n->monitoring monitoring->passage_n Continue Passaging isolate Isolate and Purify Resistant Virus Clones monitoring->isolate Breakthrough Observed characterize Characterize Resistant Phenotype: - Determine EC50 - Sequence viral genome - Assess cross-resistance isolate->characterize

Caption: Figure 2: General Workflow for In Vitro Resistance Selection.

  • Initial Passage: Infect a susceptible cell line with the wild-type virus in the presence of the nucleoside analog at a concentration around its EC50.

  • Harvest and Titer: Once CPE is observed, harvest the supernatant containing the progeny virus and determine the viral titer.

  • Subsequent Passages: Use the harvested virus to infect fresh cell cultures in the presence of a gradually increasing concentration of the antiviral drug. This process is repeated for multiple passages.

  • Monitoring for Resistance: Monitor for the emergence of viral populations that can replicate efficiently at higher drug concentrations (viral breakthrough).

  • Isolation and Cloning: Once a resistant population is established, isolate and purify individual viral clones through plaque purification or limiting dilution.

  • Phenotypic and Genotypic Characterization:

    • Phenotypic: Determine the EC50 of the parental drug and other nucleoside analogs against the resistant clones to confirm resistance and assess cross-resistance.

    • Genotypic: Sequence the genome of the resistant clones, particularly the gene encoding the RdRp, to identify mutations responsible for the resistance phenotype.

Conclusion

This compound presents a promising antiviral profile with a mechanism of action centered on lethal mutagenesis. The current body of evidence suggests a lack of cross-resistance with remdesivir, a key finding for potential combination therapies and for treating patients who may have failed remdesivir treatment. However, the landscape of cross-resistance is far from complete. The absence of data on this compound-resistant mutants and the limited head-to-head comparisons with a wider range of nucleoside analogs highlight critical areas for future research. A comprehensive understanding of these resistance profiles is paramount for the strategic development and deployment of effective antiviral therapies to combat current and future viral threats.

References

A Comparative Analysis of In Vitro Efficacy and Cytotoxicity of EIDD-1931 and Other Antiviral Agents

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vitro half-maximal inhibitory concentration (IC50) and half-maximal cytotoxic concentration (CC50) of EIDD-1931 against other prominent antiviral drugs: Remdesivir, Favipiravir, and Ribavirin. This document summarizes key experimental data, details the methodologies employed, and visualizes the mechanisms of action and experimental workflows.

Executive Summary

This compound, the active metabolite of Molnupiravir, has demonstrated broad-spectrum antiviral activity against a range of RNA viruses. This guide presents a comparative analysis of its in vitro potency and cytotoxicity relative to other established antiviral agents. The data, compiled from various studies, is presented in standardized tables to facilitate direct comparison. Detailed experimental protocols for determining IC50 and CC50 values are also provided to ensure transparency and aid in the replication of findings.

Data Presentation: In Vitro Antiviral Activity and Cytotoxicity

The following tables summarize the IC50 and CC50 values for this compound and comparator antivirals against various viruses. It is important to note that these values can vary significantly based on the virus strain, cell line used, and specific experimental conditions.

Table 1: Antiviral Activity (IC50 in µM) against Coronaviruses

AntiviralSARS-CoV-2 (Vero E6)SARS-CoV-2 (Calu-3)MERS-CoVHCoV-NL63
This compound 0.3[1]0.080.15[1]-
Remdesivir 0.77[2]-0.074[2]0.3806[3]
Favipiravir 61.88[2]---
Ribavirin 109.5[2]---

Table 2: Cytotoxicity (CC50 in µM) in Various Cell Lines

AntiviralVero E6Calu-3A549
This compound >10--
Remdesivir >100[4]>100[4]-
Favipiravir >400--
Ribavirin ---

Table 3: Antiviral Activity (IC50 in µM) against Other RNA Viruses

AntiviralInfluenza A (H1N1) (MDCK)Enterovirus 71 (RD)
This compound -5.13
Remdesivir -0.140[5]
Favipiravir 0.19 - 22.48[6]-
Ribavirin 0.6 - 5.5[3]-

Mechanisms of Action

The antiviral agents discussed in this guide primarily target the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of RNA viruses, but through different mechanisms.

This compound acts as a ribonucleoside analog of cytidine.[7] After being incorporated into the viral RNA by RdRp, it can lead to an accumulation of mutations in the viral genome, a process known as "viral error catastrophe."[7] This high mutation rate results in non-viable viral progeny.

cluster_Cell Host Cell EIDD-1931_prodrug Molnupiravir (EIDD-2801) This compound This compound (NHC) EIDD-1931_prodrug->this compound Metabolism This compound-TP This compound-TP (Active form) This compound->this compound-TP Phosphorylation Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) This compound-TP->Viral_RdRp Incorporation into Viral_RNA Nascent Viral RNA Mutated_RNA Mutated Viral RNA (Error Catastrophe) Viral_RNA->Mutated_RNA leads to Nonviable_Virions Non-viable Virions Mutated_RNA->Nonviable_Virions

Mechanism of Action of this compound.

Remdesivir is an adenosine nucleotide analog prodrug.[8] Its active triphosphate form competes with ATP for incorporation into the nascent viral RNA chain.[8] Upon incorporation, it causes delayed chain termination, halting viral RNA synthesis.[8][9][10]

cluster_Cell Host Cell Remdesivir_prodrug Remdesivir Remdesivir-TP Remdesivir-TP (Active form) Remdesivir_prodrug->Remdesivir-TP Metabolism & Phosphorylation Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) Remdesivir-TP->Viral_RdRp Incorporation into Viral_RNA Nascent Viral RNA Terminated_RNA Terminated Viral RNA (Delayed Chain Termination) Viral_RNA->Terminated_RNA leads to

Mechanism of Action of Remdesivir.

Favipiravir is a purine analogue that, in its active phosphoribosylated form, is recognized by viral RdRp.[11] It can act either by inducing lethal mutagenesis, similar to this compound, or by causing chain termination.[12][13][14][15]

cluster_Cell Host Cell Favipiravir_prodrug Favipiravir Favipiravir-RTP Favipiravir-RTP (Active form) Favipiravir_prodrug->Favipiravir-RTP Phosphoribosylation Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) Favipiravir-RTP->Viral_RdRp Incorporation into Viral_RNA Nascent Viral RNA Mutagenesis Lethal Mutagenesis Viral_RNA->Mutagenesis Chain_Termination Chain Termination Viral_RNA->Chain_Termination cluster_Cell Host Cell Ribavirin Ribavirin Ribavirin-TP Ribavirin-TP (Active form) Ribavirin->Ribavirin-TP Phosphorylation IMPDH Inosine Monophosphate Dehydrogenase (IMPDH) Ribavirin->IMPDH Inhibits Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) Ribavirin-TP->Viral_RdRp Incorporation into/ Inhibition of GTP_depletion GTP Depletion IMPDH->GTP_depletion leads to Mutagenesis Lethal Mutagenesis Viral_RdRp->Mutagenesis cluster_Workflow Plaque Reduction Assay Workflow A Seed Host Cells in 6-well Plates B Infect with Virus & Treat with Antiviral A->B C Incubate for Virus Adsorption B->C D Add Overlay Medium C->D E Incubate for Plaque Formation D->E F Fix and Stain Cells E->F G Count Plaques F->G H Calculate IC50 G->H cluster_Workflow MTT Cytotoxicity Assay Workflow A Seed Host Cells in 96-well Plates B Treat with Antiviral Compound A->B C Incubate B->C D Add MTT Reagent C->D E Incubate D->E F Add Solubilization Solution E->F G Measure Absorbance F->G H Calculate CC50 G->H

References

EIDD-1931 Demonstrates Potent Activity Against Remdesivir-Resistant SARS-CoV-2 Strains

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of preclinical data indicates that EIDD-1931, the active metabolite of the oral antiviral molnupiravir, effectively inhibits the replication of SARS-CoV-2 strains that have developed resistance to remdesivir. This efficacy is attributed to its distinct mechanism of action, which circumvents the resistance pathways affecting remdesivir.

This compound maintains its potent antiviral activity against SARS-CoV-2 variants with mutations in the RNA-dependent RNA polymerase (RdRp) that confer resistance to remdesivir.[1][2] In some instances, these remdesivir-resistant mutations have been shown to increase the virus's sensitivity to this compound.[3] This suggests that this compound could be a viable therapeutic option for patients infected with remdesivir-resistant SARS-CoV-2.

Both this compound and remdesivir target the viral RdRp, a crucial enzyme for viral replication. However, their mechanisms of inhibition differ significantly. Remdesivir acts as a chain terminator, prematurely halting the synthesis of viral RNA. In contrast, this compound is incorporated into the viral RNA and then causes an accumulation of mutations, a process known as lethal mutagenesis, which ultimately inactivates the virus.[4][5] This fundamental difference in their approach to inhibiting viral replication is a key reason for this compound's effectiveness against remdesivir-resistant strains.

Comparative Antiviral Activity

The following table summarizes the in vitro efficacy of this compound and remdesivir (or its parent nucleoside GS-441524) against various SARS-CoV-2 strains, including variants of concern.

CompoundVirus Strain/VariantCell LineEC50 (µM)Reference
This compound Ancestral SARS-CoV-2ACE2plusC30.25[6]
Ancestral SARS-CoV-2Vero E6-GFP0.3[7]
Ancestral SARS-CoV-2Huh70.4[7]
BA.5A549-Dual™ hACE2-TMPRSS20.96 ± 0.13[8]
Remdesivir Ancestral SARS-CoV-2ACE2plusC34.34[6]
GS-441524 BA.5A549-Dual™ hACE2-TMPRSS22.1 ± 0.27[8]

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. A lower EC50 value indicates a more potent antiviral.

Experimental Methodologies

The data presented above were generated using various in vitro antiviral activity assays. Below are detailed protocols for representative experiments.

Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).

  • Cell Seeding: A549-Dual™ hACE2-TMPRSS2 cells are seeded in 96-well plates and incubated until they form a monolayer.

  • Compound Preparation: this compound and GS-441524 are prepared in a series of dilutions.

  • Infection and Treatment: The cell culture medium is removed, and the cells are infected with the SARS-CoV-2 BA.5 variant at a specific multiplicity of infection (MOI), typically 0.001. Immediately after infection, the diluted compounds are added to the wells.

  • Incubation: The plates are incubated for a set period, for example, 4 days, to allow for viral replication and the development of CPE.

  • Quantification of Cell Viability: Cell viability is assessed using a colorimetric method, such as the MTS/PMS assay. The absorbance is read, which correlates with the number of viable cells.

  • Data Analysis: The percentage of CPE inhibition is calculated for each compound concentration, and the EC50 value is determined by plotting the dose-response curve.[8]

VeroE6-GFP Reporter Assay

This assay utilizes a modified VeroE6 cell line that expresses Green Fluorescent Protein (GFP) upon viral infection.

  • Cell Seeding: VeroE6-GFP cells are seeded in 96-well plates.

  • Compound Pre-treatment: The cells are pre-treated with serial dilutions of the antiviral compounds overnight.

  • Infection: The cells are then infected with the desired SARS-CoV-2 strain.

  • Incubation: The plates are incubated for 4 days post-infection.

  • GFP Signal Measurement: The GFP signal, which is proportional to the extent of viral replication, is measured using high-content imaging.

  • Data Analysis: The EC50 value is calculated based on the reduction in the GFP signal at different compound concentrations.[9]

Visualizing the Mechanisms and Workflows

To further illustrate the concepts discussed, the following diagrams depict the distinct mechanisms of action of this compound and remdesivir, as well as a typical experimental workflow for assessing antiviral efficacy.

G cluster_remdesivir Remdesivir Mechanism cluster_eidd1931 This compound Mechanism rdv Remdesivir (Prodrug) rdv_active Remdesivir-TP (Active form) rdv->rdv_active Intracellular metabolism rdrp_inhibition Premature Chain Termination rdv_active->rdrp_inhibition Incorporated by RdRp replication_halt Viral Replication Halted rdrp_inhibition->replication_halt Blocks further RNA synthesis eidd Molnupiravir (Prodrug) eidd_active This compound-TP (Active form) eidd->eidd_active Intracellular metabolism rdrp_incorporation RNA Mutagenesis eidd_active->rdrp_incorporation Incorporated by RdRp error_catastrophe Error Catastrophe rdrp_incorporation->error_catastrophe Accumulation of fatal mutations

Comparative Mechanisms of Action of Remdesivir and this compound.

start Start cell_culture Seed cells in 96-well plate start->cell_culture add_compounds Add serial dilutions of antiviral compounds cell_culture->add_compounds infect_cells Infect cells with SARS-CoV-2 add_compounds->infect_cells incubation Incubate for 72-96 hours infect_cells->incubation measure_effect Measure antiviral effect (e.g., CPE, GFP, qPCR) incubation->measure_effect analyze_data Analyze data and calculate EC50 measure_effect->analyze_data end End analyze_data->end

General workflow for in vitro antiviral efficacy testing.

References

Synergistic Antiviral Effects of EIDD-1931 in Combination Therapies Against SARS-CoV-2

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A growing body of preclinical research highlights the potential of combination therapies involving EIDD-1931, the active metabolite of the oral antiviral drug molnupiravir, to enhance the inhibition of SARS-CoV-2. Studies consistently demonstrate that combining this compound with other antiviral agents can lead to synergistic or additive effects, potentially increasing therapeutic efficacy, reducing the likelihood of drug resistance, and allowing for lower, less toxic doses of individual drugs.

This compound, a ribonucleoside analog, functions by inducing viral error catastrophe. When co-administered with antivirals targeting different viral replication mechanisms, such as the protease inhibitor nirmatrelvir or the RNA-dependent RNA polymerase (RdRp) inhibitor remdesivir, a more potent antiviral response is often observed. This guide provides a comparative overview of the synergistic effects of this compound in combination with various antiviral agents, supported by experimental data from in vitro and in vivo studies.

Comparative Analysis of this compound Combination Therapies

The following tables summarize the quantitative data from key studies investigating the synergistic effects of this compound with other antiviral drugs against SARS-CoV-2.

Table 1: Synergistic Effects of this compound and Nirmatrelvir
Virus StrainCell LineTime PointSynergy Score (HSA)P-valueFinding
SARS-CoV-2 20A.EU1Vero E648h14.2p = 0.01Synergistic
SARS-CoV-2 20A.EU1Vero E672h13.08p < 0.0001Synergistic

Data from Li et al. (2022)[1]

Table 2: Synergistic and Additive Effects of this compound and Other Antivirals
Combination DrugVirus StrainCell LineTime PointSynergy Score (HSA/ZIP)Finding
GC376SARS-CoV-2 20A.EU1Vero E648h19.33 (HSA)Synergistic[1]
GC376SARS-CoV-2 20A.EU1Vero E672h8.61 (HSA)Additive[1]
GS-441524 (Remdesivir parent)SARS-CoV-2 BA.5A549-hACE2-TMPRSS296h2.28 (Overall ZIP), 21.32 (Most Synergistic Area)Additive with areas of marked synergy[2]
CamostatSARS-CoV-2 DeltaCalu-396h>10 (Bliss)Synergistic[3]
BrequinarSARS-CoV-2 DeltaCalu-396h>10 (Bliss)Synergistic[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

In Vitro Synergy Assay (Li et al., 2022)[1]
  • Cell Line: Vero E6 cells.

  • Virus: SARS-CoV-2 strain 20A.EU1, BA.1, and BA.2.

  • Drug Preparation: this compound (as Molnupiravir), nirmatrelvir, and GC376 were dissolved in DMSO. Serial two-fold dilutions were prepared.

  • Infection and Treatment: Vero E6 cells were seeded in 96-well plates. The following day, cells were infected with SARS-CoV-2 at a specified multiplicity of infection (MOI). After viral adsorption, the inoculum was removed, and cells were treated with single drugs or combinations at concentrations up to their EC90 values.

  • Viability Assay: At 48 and 72 hours post-infection, cell viability was assessed using the MTT reduction assay.

  • Synergy Analysis: The Highest Single Agent (HSA) synergy model was used to calculate synergy scores using Synergy Finder version 2.

In Vitro Combination Efficacy Assay (Abdelnabi et al., 2022)[2]
  • Cell Line: A549-Dual™ hACE2-TMPRSS2 cells.

  • Virus: SARS-CoV-2 BA.5 variant.

  • Drug Preparation: this compound and GS-441524 were prepared in a checkerboard (matrix) format with seven serial dilutions of each compound.

  • Infection and Treatment: 15,000 cells per well were seeded and treated with the drug matrix, then infected with the BA.5 variant at an MOI of 0.001.

  • CPE Reduction Assay: After 4 days of incubation, cell viability was quantified by the colorimetric MTS/PMS method to measure the inhibition of virus-induced cytopathic effect (CPE).

  • Synergy Analysis: Data was analyzed with the SynergyFinder webtool based on the Zero Interaction Potency (ZIP) model.

Visualizing Experimental Workflows and Synergistic Mechanisms

The following diagrams, created using the DOT language, illustrate the experimental workflows and the proposed mechanisms of synergistic action.

Experimental_Workflow_Synergy_Assay cluster_prep Preparation cluster_infection Infection & Treatment cluster_analysis Analysis Cell_Seeding Seed Vero E6 cells in 96-well plates Infection Infect cells with SARS-CoV-2 Cell_Seeding->Infection Drug_Dilution Prepare serial dilutions of this compound & partner drug Treatment Add single drugs or combinations to cells Drug_Dilution->Treatment Infection->Treatment Incubation Incubate for 48h or 72h Treatment->Incubation Viability_Assay Assess cell viability (e.g., MTT assay) Incubation->Viability_Assay Synergy_Calculation Calculate synergy score (e.g., HSA model) Viability_Assay->Synergy_Calculation Synergistic_Mechanism cluster_virus SARS-CoV-2 Replication Cycle cluster_drugs Drug Targets Viral_Entry Viral Entry Viral_RNA_Replication RNA Replication (RdRp) Viral_Entry->Viral_RNA_Replication Viral_Protease_Activity Protease Activity (Mpro/3CLpro) Viral_RNA_Replication->Viral_Protease_Activity Viral_Assembly Viral Assembly & Release Viral_Protease_Activity->Viral_Assembly EIDD_1931 This compound EIDD_1931->Viral_RNA_Replication Induces mutations (Error Catastrophe) Nirmatrelvir Nirmatrelvir Nirmatrelvir->Viral_Protease_Activity Inhibits cleavage of viral polyproteins

References

Comparative Pharmacokinetics and Bioavailability of EIDD-1931 and its Prodrug, Molnupiravir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of the antiviral compound EIDD-1931 and its orally bioavailable prodrug, Molnupiravir (EIDD-2801). The information presented is collated from various preclinical and clinical studies to support research and development in the field of antiviral therapies.

Introduction

This compound (β-D-N4-hydroxycytidine) is a ribonucleoside analog with potent antiviral activity against a broad range of RNA viruses.[1] Its mechanism of action involves incorporation into the viral RNA by the viral RNA-dependent RNA polymerase (RdRp), leading to an accumulation of mutations known as "viral error catastrophe."[2][3] Despite its antiviral efficacy, this compound has demonstrated limitations in oral bioavailability in some species.[4][5] To address this, the isopropylester prodrug Molnupiravir (EIDD-2801) was developed to enhance its pharmacokinetic properties.[4] Following oral administration, Molnupiravir is rapidly and extensively converted to the active parent compound this compound in the plasma.[1][6]

Data Presentation: Comparative Pharmacokinetics

The following tables summarize the key pharmacokinetic parameters of this compound and its prodrug Molnupiravir (EIDD-2801) from studies in various species.

Table 1: Pharmacokinetic Parameters in Humans (following oral administration of Molnupiravir)
ParameterThis compound (Active Metabolite)Molnupiravir (Prodrug)Reference
Tmax (median, h) 1.00 - 1.750.25 - 0.75[1]
Cmax (mean, ng/mL) Dose-proportional increaseUp to 13.2 (at 600-1600 mg)[1]
t½ (geometric mean, h) ~1.0 (slower elimination phase of ~7.1 at highest doses)Not calculable (rapid conversion)[1]
AUC Dose-proportional increase~0.2% of this compound concentrations[1]
Table 2: Pharmacokinetic Parameters in Cats (following a single oral dose of Molnupiravir at ~15.44 mg/kg)
ParameterThis compound (Active Metabolite)Molnupiravir (Prodrug)Reference
Tmax (mean, h) 2.6 ± 1.4-[7][8]
Cmax (mean, ng/mL) 1551 ± 72038 ± 5[7][8]
t½ (mean, h) 1.6 ± 1.1-[7][8]
Table 3: Pharmacokinetic Parameters of this compound in Rats (following a single oral dose of 30 mg/kg)
ParameterNormal StateArthritis StateReference
Tmax (h) Lower1.8-fold increase[9][10]
Cmax Unaffected (1.1-fold change)Unaffected[9][10]
AUC Baseline1.7-fold increase[9][10]
Clearance (Cl/F) Baseline0.54-fold decrease[9][10]
Table 4: Comparative Oral Bioavailability
SpeciesThis compoundMolnupiravir (EIDD-2801)Reference
Mice Good oral bioavailabilitySimilar to this compound[4]
Ferrets Lower bioavailabilityIncreased oral bioavailability[4]
Non-human primates Poor bioavailabilityIncreased oral bioavailability[4][5]

Experimental Protocols

Human Pharmacokinetic Study (Phase 1)
  • Study Design: A randomized, double-blind, placebo-controlled, single- and multiple-ascending dose study was conducted in healthy volunteers.[1]

  • Dosing: Single oral doses of Molnupiravir ranging from 50 to 1600 mg were administered. Multiple-dose cohorts received Molnupiravir twice daily for 5.5 days.[11]

  • Sample Collection: Plasma samples were collected at predefined time points post-dose to determine the concentrations of Molnupiravir and this compound.[1]

  • Analytical Method: Plasma concentrations of the analytes were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[12]

Feline Pharmacokinetic Study
  • Study Design: A pharmacokinetic study was conducted in cats with naturally occurring feline infectious peritonitis (FIP).[7]

  • Dosing: Cats received a mean oral dose of 15.44 mg/kg of Molnupiravir.[7][8]

  • Sample Collection: Blood samples were collected at 1, 2, 4, 6, and 12 hours post-administration.[7]

  • Analytical Method: Serum concentrations of Molnupiravir and this compound were determined using a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[7][8]

Rat Pharmacokinetic Study
  • Study Design: The oral pharmacokinetics of this compound were evaluated in both healthy (normal state) and complete Freund's adjuvant (CFA)-induced arthritic rats.[10]

  • Dosing: A single oral dose of 30 mg/kg of this compound was administered.[10]

  • Sample Collection: Blood samples were collected at various time points to determine the plasma concentration-time profile of this compound.[10]

  • Analytical Method: Plasma concentrations of this compound were quantified using a validated LC-MS/MS method.

Mandatory Visualization

Metabolic Activation of Molnupiravir

Molnupiravir_Metabolism cluster_plasma Plasma cluster_cell Host Cell Molnupiravir Molnupiravir (EIDD-2801) (Prodrug) EIDD_1931 This compound (NHC) (Active Drug) Molnupiravir->EIDD_1931 Esterases EIDD_1931_MP This compound Monophosphate EIDD_1931->EIDD_1931_MP Host Kinases EIDD_1931_DP This compound Diphosphate EIDD_1931_MP->EIDD_1931_DP Host Kinases EIDD_1931_TP This compound Triphosphate (rNTP) (Active Metabolite) EIDD_1931_DP->EIDD_1931_TP Host Kinases Incorporation Incorporation into Viral RNA EIDD_1931_TP->Incorporation Viral RdRp

Caption: Metabolic conversion of Molnupiravir to its active triphosphate form.

Experimental Workflow for Pharmacokinetic Analysis

PK_Workflow Dosing Oral Administration (this compound or Prodrug) Sampling Blood Sample Collection (Time-course) Dosing->Sampling Processing Plasma/Serum Separation Sampling->Processing Extraction Protein Precipitation & Analyte Extraction Processing->Extraction Analysis LC-MS/MS Quantification Extraction->Analysis PK_Analysis Pharmacokinetic Parameter Calculation Analysis->PK_Analysis

Caption: General workflow for a preclinical or clinical pharmacokinetic study.

References

Genetic Barrier to Resistance: A Comparative Analysis of EIDD-1931, Remdesivir, and Nirmatrelvir

Author: BenchChem Technical Support Team. Date: November 2025

A high genetic barrier to the development of antiviral resistance is a critical attribute for ensuring long-term therapeutic efficacy. This guide provides a comparative assessment of the genetic barrier to resistance for EIDD-1931, the active form of Molnupiravir, against two other prominent SARS-CoV-2 antivirals: Remdesivir and Nirmatrelvir. The analysis is supported by experimental data from in vitro resistance selection studies.

This compound operates through a distinct mechanism of lethal mutagenesis, introducing a high number of random mutations into the viral RNA that are difficult for the virus to overcome without compromising its fitness.[1][2][3] In contrast, Remdesivir, a nucleotide analog, functions by delayed chain termination of the viral RNA synthesis.[4][5][6][7] Nirmatrelvir is a protease inhibitor that targets the main protease (Mpro) of SARS-CoV-2, an enzyme essential for viral replication.[8][9][10]

Comparative Analysis of In Vitro Resistance

In vitro resistance selection studies are a key method for evaluating the genetic barrier to resistance of antiviral compounds. These studies involve passaging the virus in the presence of increasing concentrations of the drug over an extended period to select for resistant variants.

A significant study demonstrated that after 30 passages of SARS-CoV-2 in the presence of N-hydroxycytidine (NHC), the active form of this compound, there was no evidence of phenotypic or genotypic resistance. The susceptibility of the virus to NHC did not significantly change, with less than a twofold alteration in the half-maximal inhibitory concentration (IC50) from the baseline.[11] This finding points to a high barrier to resistance for this compound. In stark contrast, resistance to a 3C-like protease inhibitor, which shares a similar mechanism with Nirmatrelvir, was readily selected in the same study.[11][12]

For Remdesivir, in vitro studies have successfully selected for resistant variants, although they generally exhibit low-level resistance.[13] Similarly, multiple studies have shown that SARS-CoV-2 can develop resistance to Nirmatrelvir in cell culture, with several mutations in the Mpro enzyme being identified.[14][15][16]

AntiviralTargetMechanism of ActionIn Vitro Resistance EmergenceKey Resistance Mutations Identified in a Selection Study
This compound (active form of Molnupiravir) RNA-dependent RNA polymerase (RdRp)Lethal Mutagenesis[1][2]Not observed after 30 passages[11]None identified[11]
Remdesivir RNA-dependent RNA polymerase (RdRp)Delayed Chain Termination[4][5][6][7]Observed, generally low-level[13]E796D in nsp12[13]
Nirmatrelvir Main Protease (Mpro/3CLpro)Inhibition of polyprotein processing[8][9][10]Readily observed[14][15][16]T304I, A173V, T21I, S144A[14]

Experimental Methodologies

The following outlines a general protocol for in vitro selection of antiviral resistance, based on methodologies described in the cited literature.[17][18]

1. Cell and Virus Preparation:

  • A suitable cell line, such as Vero E6 cells, is cultured in an appropriate growth medium.

  • A high-titer stock of the SARS-CoV-2 virus is prepared.

2. Determination of Baseline Antiviral Activity (EC50):

  • A viral yield reduction assay is performed to determine the initial effective concentration of the antiviral that inhibits viral replication by 50% (EC50).

3. Serial Passage for Resistance Selection:

  • Cells are seeded in multi-well plates and infected with the virus at a specific multiplicity of infection (MOI).

  • Following viral adsorption, a medium containing the antiviral at a concentration near the EC50 is added. A control group with no drug is run in parallel.

  • The plates are incubated until a cytopathic effect (CPE) is observed.

  • The supernatant containing the progeny virus is harvested.

  • The harvested virus is used to infect fresh cells for the subsequent passage, with a gradual increase in the antiviral concentration as the virus adapts. This process is repeated for a defined number of passages (e.g., 30 passages).

4. Phenotypic and Genotypic Analysis:

  • Periodically, the susceptibility of the passaged virus populations to the antiviral is tested to determine any increase in the EC50 value.

  • Viral RNA is extracted from resistant populations, and the gene encoding the drug target (e.g., nsp12 for RdRp inhibitors, Mpro for protease inhibitors) is sequenced to identify potential resistance mutations.

Visualizing the Mechanisms and Workflow

To further illustrate the concepts discussed, the following diagrams depict the mechanisms of action of the antivirals and a generalized experimental workflow for resistance selection.

Antiviral_Mechanisms cluster_EIDD1931 This compound (Lethal Mutagenesis) cluster_Remdesivir Remdesivir (Delayed Chain Termination) cluster_Nirmatrelvir Nirmatrelvir (Mpro Inhibition) EIDD_TP This compound-TP RdRp_E RdRp EIDD_TP->RdRp_E Incorporation Viral_RNA Viral RNA Template Viral_RNA->RdRp_E Nascent_RNA_E Nascent RNA with incorporated this compound RdRp_E->Nascent_RNA_E Mutated_RNA Error-Prone Replication Nascent_RNA_E->Mutated_RNA Acts as template Error_Catastrophe Error Catastrophe Mutated_RNA->Error_Catastrophe RDV_TP Remdesivir-TP RdRp_R RdRp RDV_TP->RdRp_R Incorporation Viral_RNA_R Viral RNA Template Viral_RNA_R->RdRp_R Nascent_RNA_R Nascent RNA with incorporated Remdesivir RdRp_R->Nascent_RNA_R Termination Delayed Chain Termination Nascent_RNA_R->Termination After a few more nucleotides are added Nirmatrelvir Nirmatrelvir Mpro Viral Main Protease (Mpro) Nirmatrelvir->Mpro Inhibition Functional_Proteins Functional Viral Proteins Mpro->Functional_Proteins Cleavage Blocked Replication_Blocked Replication Blocked Mpro->Replication_Blocked Polyprotein Viral Polyprotein Polyprotein->Mpro Cleavage Site

Caption: Mechanisms of action for this compound, Remdesivir, and Nirmatrelvir.

Resistance_Selection_Workflow start Start: Wild-Type Virus infect_cells Infect Cell Culture start->infect_cells add_drug Add Antiviral Drug (Increasing Concentrations) infect_cells->add_drug passage Serial Passaging add_drug->passage observe_cpe Observe for Cytopathic Effect (CPE) passage->observe_cpe phenotypic Phenotypic Analysis (EC50 Fold-Change) passage->phenotypic genotypic Genotypic Analysis (Sequencing) passage->genotypic harvest Harvest Progeny Virus observe_cpe->harvest harvest->passage Next Passage end Resistant Virus Profile phenotypic->end genotypic->end

Caption: Generalized workflow for in vitro antiviral resistance selection studies.

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling EIDD-1931

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling of EIDD-1931, a ribonucleoside analog with antiviral activity. The following procedural guidance is based on available safety data and general best practices for handling chemical compounds in a laboratory setting.

Personal Protective Equipment (PPE) Recommendations

While the Safety Data Sheet (SDS) for this compound from some suppliers does not classify the substance as hazardous under the Globally Harmonized System (GHS), it is crucial to follow standard precautionary measures for handling chemicals.[1] Another SDS for the prodrug Molnupiravir (EIDD-2801) also indicates it is not a hazardous substance but advises the use of full personal protective equipment in the event of a spill.[2] Furthermore, veterinary sources providing this compound formulations explicitly recommend handling the substance with gloves and advise that pregnant or nursing individuals should not handle the drug.[3][4]

Given the nature of the compound and its use in research and development, a conservative approach to PPE is warranted to ensure personnel safety. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Recommendations
Hand Protection Chemical-resistant glovesWhile specific glove material recommendations are not currently available due to a lack of testing, nitrile gloves are a common and appropriate choice for handling many chemical compounds.[1] Always inspect gloves for integrity before use.
Eye Protection Safety glasses with side shields or gogglesMust comply with ANSI Z87.1 standards to protect against splashes.[5]
Body Protection Laboratory coatA standard lab coat should be worn to protect street clothing and skin from potential contamination.
Respiratory Protection Not generally requiredThe available SDS does not indicate a need for respiratory protection under normal handling conditions.[1] However, if generating aerosols or handling large quantities, a risk assessment should be performed to determine if a respirator is necessary.

Procedural Workflow for Donning and Doffing PPE

Proper procedure for putting on (donning) and taking off (doffing) PPE is critical to prevent contamination. The following diagram outlines the recommended sequence.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Perform Hand Hygiene Don2 Put on Lab Coat Don1->Don2 Don3 Put on Eye Protection Don2->Don3 Don4 Put on Gloves Don3->Don4 Doff1 Remove Gloves Doff2 Remove Lab Coat Doff1->Doff2 Doff3 Perform Hand Hygiene Doff2->Doff3 Doff4 Remove Eye Protection Doff3->Doff4 Doff5 Perform Hand Hygiene Doff4->Doff5

Figure 1. Recommended sequence for donning and doffing Personal Protective Equipment (PPE).

Operational and Disposal Plans

Handling Procedures:

  • Engineering Controls: Handle this compound in a well-ventilated area. A chemical fume hood is recommended, especially when working with powders or creating solutions, to minimize inhalation exposure.

  • Safe Handling Practices: Avoid direct contact with skin and eyes. Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling.

Spill Response:

  • Evacuate: Clear the immediate area of all personnel.

  • Protect: Don appropriate PPE as outlined above.

  • Contain: For solid spills, carefully sweep or scoop the material to avoid raising dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand).

  • Clean: Decontaminate the spill area with an appropriate cleaning agent.

  • Dispose: Collect all contaminated materials in a sealed, labeled container for proper disposal.

Disposal Plan:

  • Waste Characterization: All waste contaminated with this compound should be considered chemical waste.

  • Containerization: Dispose of unused this compound and any contaminated materials (e.g., gloves, absorbent pads, and disposable labware) in a clearly labeled, sealed container.

  • Disposal Route: Follow all local, state, and federal regulations for the disposal of chemical waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on disposal procedures.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.